(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Description
BenchChem offers high-quality (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-13-7-11(16-8-12(14)15)9-5-3-4-6-10(9)13/h3-7H,2,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJISRIJIKCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396241 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883539-49-9 | |
| Record name | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document goes beyond a simple recitation of steps. It delves into the rationale behind the synthetic strategy, the underlying reaction mechanisms, and the critical parameters that ensure a successful and reproducible outcome. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 1-ethyl-1H-indole, followed by the subsequent thiolation at the C3 position with thioglycolic acid.
Introduction: The Significance of Indole-Based Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of indole-3-acetic acid, in particular, have been explored for their potential as antibacterial, antifungal, and antioxidant agents.[2][3] The target molecule, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, combines the indole core with a thioacetic acid moiety, a functional group known to interact with various biological targets. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents.
Overall Synthetic Workflow
The synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is achieved through a two-step sequence. The first step involves the N-alkylation of indole to introduce the ethyl group at the N1 position. The second step is the introduction of the thioglycolic acid moiety at the C3 position of the indole ring.
Figure 1: Overall synthetic workflow for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Part 1: Synthesis of 1-Ethyl-1H-indole
Reaction Principle and Mechanism
The synthesis of 1-ethyl-1H-indole is achieved via a nucleophilic substitution reaction (SN2) where the deprotonated indole nitrogen acts as the nucleophile, attacking the electrophilic ethyl group of ethyl iodide. A base, such as potassium carbonate, is used to deprotonate the indole N-H, thereby increasing its nucleophilicity.
Figure 2: Mechanism of N-Ethylation of Indole.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Indole | 117.15 | 5.0 g | 42.7 | |
| Ethyl Iodide | 155.97 | 7.3 g (3.8 mL) | 46.9 | Use fresh, colorless reagent. |
| Potassium Carbonate | 138.21 | 8.9 g | 64.4 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Brine (sat. NaCl) | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (5.0 g, 42.7 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir at room temperature until the indole is completely dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (8.9 g, 64.4 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.
-
Addition of Ethylating Agent: Add ethyl iodide (3.8 mL, 46.9 mmol) dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the indole spot and the appearance of a new, less polar spot indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-ethyl-1H-indole as a colorless to pale yellow oil.
Part 2: Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Reaction Principle and Mechanism
The introduction of the thioacetic acid moiety at the C3 position of 1-ethyl-1H-indole is proposed to proceed via an electrophilic substitution mechanism. The C3 position of the indole ring is electron-rich and highly susceptible to attack by electrophiles. In this reaction, thioglycolic acid, in the presence of a suitable catalyst or under conditions that promote the formation of a sulfenyl species, acts as the source of the electrophilic sulfur.
Figure 3: Proposed Mechanism for C3-Thiolation of 1-Ethyl-1H-indole.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Ethyl-1H-indole | 145.21 | 2.0 g | 13.8 | From Step 1. |
| Thioglycolic Acid | 92.12 | 1.4 g (1.15 mL) | 15.1 | Handle in a fume hood. |
| Acetic Acid | 60.05 | 20 mL | - | Glacial. |
| Sodium Hydroxide | 40.00 | As needed | - | For work-up (e.g., 1 M solution). |
| Hydrochloric Acid | 36.46 | As needed | - | For acidification (e.g., 1 M solution). |
| Diethyl Ether | 74.12 | As needed | - | For extraction. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-1H-indole (2.0 g, 13.8 mmol) in glacial acetic acid (20 mL).
-
Addition of Thioglycolic Acid: Add thioglycolic acid (1.15 mL, 15.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. The progress of the reaction can be monitored by TLC (e.g., ethyl acetate:hexane 1:1 with a few drops of acetic acid).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Basification and Extraction: Carefully neutralize the solution with a 1 M sodium hydroxide solution until it is slightly basic (pH ~ 8-9). Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted 1-ethyl-1H-indole.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid to pH ~ 2-3. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
Characterization
The synthesized (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-H stretch of the indole, S-H if any unreacted thioglycolic acid is present).
-
Melting Point (MP): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl iodide is a suspected carcinogen and a lachrymator. Handle with care.
-
Thioglycolic acid has a strong, unpleasant odor and is corrosive. Avoid inhalation and contact with skin.
-
DMF is a skin and eye irritant and can be absorbed through the skin.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. By understanding the underlying principles and meticulously following the experimental procedures, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The modular nature of this synthesis also allows for the potential to create a library of analogous compounds by varying the N-alkyl substituent and the thiol-containing reagent.
References
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- Zhao, G., Smith, R. L., et al. (2002).
- Zhao, G., Liao, X., & Cook, J. M. (2002).
- Wikipedia. (n.d.). Thioglycolic acid.
- Journal of Drug Delivery and Therapeutics. (n.d.). SYNTHESIS, CHARACTERIZATION AND BILOGICAL SCREENING OF SOME NOVEL INDOLE BASED 1,2,4-TRIAZOLO 1,3,4-THIADIAZINE.
- ResearchGate. (n.d.). (PDF) REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS.
- National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
- Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- PubMed. (2017).
- National Institutes of Health. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- Semantic Scholar. (n.d.). Discovery of indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties as novel antibacterial agents.
- MDPI. (2021).
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- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
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- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid: A Roadmap for Preclinical Investigation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with diverse and potent biological activities.[1] Modifications at various positions of the indole ring have led to the discovery of agents with significant anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide focuses on a novel, yet uncharacterized molecule, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid . In the absence of direct empirical data, this document serves as a comprehensive technical roadmap, postulating its potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. We will delineate a rigorous, multi-faceted preclinical research plan to systematically investigate these hypotheses, providing detailed experimental protocols and the underlying scientific rationale. This whitepaper is designed to be a catalyst for the exploration of this promising compound, guiding researchers through a structured and logically validated discovery process.
Introduction: Deconstructing the Therapeutic Promise
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a synthetic compound that strategically combines three key pharmacophoric motifs:
-
The Indole-3-acetic acid (IAA) core: IAA and its derivatives are known to possess a spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1]
-
A Thioether Linkage at the C3 Position: The introduction of a sulfur-containing moiety, specifically an arylthio group, to the indole scaffold has been associated with potent antimicrobial activity.[5]
-
N-Alkylation of the Indole Nitrogen: The presence of an ethyl group at the N1 position can significantly influence the compound's physicochemical properties and biological activity compared to its N-unsubstituted counterpart.[6]
The convergence of these structural features suggests that (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may exhibit a unique polypharmacological profile. This guide will explore the scientific basis for hypothesizing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Postulated Biological Activities and Mechanistic Rationale
Anti-Inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway
Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a potential inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects.
Rationale: The indole-3-acetic acid scaffold is a well-established pharmacophore for COX inhibition.[1] The anti-inflammatory properties of many indole derivatives are attributed to their ability to suppress the production of pro-inflammatory prostaglandins by inhibiting COX-1 and/or COX-2.[2] Furthermore, some indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[7]
Proposed Signaling Pathway for Investigation
Caption: Postulated inhibition of the COX pathway by the target compound.
Anticancer Activity: A Multi-pronged Approach
Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may induce apoptosis and inhibit key signaling pathways in cancer cells.
Rationale: Numerous indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The primary mechanisms often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation and survival.[1] The oxidative activation of indole-3-acetic acids by peroxidases to cytotoxic species is another potential mechanism for anticancer activity.[8][9]
Antimicrobial Efficacy: Disrupting Bacterial Cell Integrity
Hypothesis: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid could exhibit antibacterial activity, particularly against Gram-positive bacteria.
Rationale: The "arylthioindole" scaffold has been evaluated for its antibacterial potency, demonstrating excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.[5] Indole derivatives have also been shown to possess broad-spectrum antimicrobial and antibiofilm effects.[4][10]
A Proposed Research Program: From Hypothesis to Evidence
To systematically evaluate the therapeutic potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a phased preclinical investigation is proposed.
Experimental Workflow
Sources
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- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanism of Action of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (GW501516/Cardarine)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, more commonly known as GW501516 or Cardarine, is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] Initially developed for the treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns arising from preclinical animal studies.[1][3][4] Despite this, GW501516 remains a critical research tool for elucidating the complex roles of PPARδ in metabolic regulation. This guide provides a detailed exploration of its core mechanism of action, focusing on the molecular signaling cascade it initiates and the subsequent physiological effects. We will delve into the causality behind experimental designs used to validate this mechanism and provide standardized protocols for researchers in the field.
Introduction: The Target - Peroxisome Proliferator-Activated Receptor Delta (PPARδ)
To comprehend the action of GW501516, one must first understand its molecular target. PPARδ is a ligand-activated nuclear hormone receptor that plays a pivotal role in the transcriptional regulation of genes involved in energy homeostasis.[5][6] It is one of three PPAR isotypes (α, β/δ, and γ) and is highly expressed in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver.[2][7] PPARδ functions as a metabolic sensor, responding to endogenous fatty acids and their derivatives to modulate energy expenditure, lipid metabolism, and inflammation.[6][8] The therapeutic appeal of targeting PPARδ stems from its potential to combat metabolic syndrome components like dyslipidemia, insulin resistance, and obesity.[9][10]
Core Mechanism of Action: From Ligand Binding to Gene Transcription
The primary mechanism of GW501516 is its function as a selective PPARδ agonist with high affinity and potency (Ki = 1 nM, EC50 = 1 nM).[1] Its action can be dissected into a multi-step signaling cascade.
2.1. Ligand Binding and Conformational Change
GW501516 enters the cell and binds to the ligand-binding domain (LBD) of the PPARδ receptor located in the nucleus. This binding event induces a critical conformational change in the receptor protein.
2.2. Heterodimerization and Coactivator Recruitment
In its activated state, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[8][11] This ligand-induced conformational change also facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, most notably the PPARγ coactivator-1α (PGC-1α).[1][12] The recruitment of PGC-1α is a crucial step, as it links the PPARδ/RXR complex to the cellular transcriptional machinery.
2.3. PPRE Binding and Target Gene Upregulation
The complete GW501516-PPARδ/RXR-coactivator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11] This binding initiates the transcription of a suite of genes that orchestrate a profound shift in cellular metabolism.
Key Target Genes and Their Functions:
-
Pyruvate Dehydrogenase Kinase 4 (PDK4): Upregulation of PDK4 inhibits the conversion of pyruvate to acetyl-CoA, thereby limiting glucose oxidation and preserving carbohydrates.[6][7]
-
Carnitine Palmitoyltransferase 1 (CPT1): As a rate-limiting enzyme in fatty acid oxidation, its increased expression enhances the transport of fatty acids into the mitochondria for β-oxidation.[13]
-
Angiopoietin-like 4 (ANGPTL4): Involved in lipid metabolism, it influences triglyceride levels.[6]
-
CD36: A fatty acid translocase that facilitates the uptake of fatty acids into the cell.[6]
This concerted upregulation of genes involved in fatty acid uptake, transport, and catabolism effectively reprograms the cell's energy preference from glucose to lipids.[3][14][15] This mechanism is the foundation for GW501516's observed effects on endurance and metabolic parameters.
Signaling Pathway Diagram
Caption: Molecular mechanism of GW501516 action as a PPARδ agonist.
Physiological Consequences and Preclinical Findings
The activation of the PPARδ signaling pathway by GW501516 translates into significant, multi-system physiological effects observed in preclinical models.
-
Enhanced Endurance and Muscle Fiber Reprogramming: In mice, GW501516 treatment dramatically improved running endurance.[7] This is attributed to the metabolic shift in skeletal muscle, which begins to utilize fat as a primary energy source, thereby sparing glycogen stores.[7][16] Studies have also suggested a role in reprogramming muscle fiber types toward more oxidative, fatigue-resistant types.[16]
-
Improved Lipid Profiles: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL).[1] Human studies, though limited, also reported amelioration of dyslipidemia.[9][10]
-
Anti-Obesity and Insulin Sensitizing Effects: By increasing fatty acid metabolism and energy expenditure, GW501516 protected against diet-induced obesity and improved insulin sensitivity in animal models.[1][2]
-
Anti-Inflammatory Properties: PPARδ activation has been shown to repress inflammatory signaling pathways, such as those mediated by NF-κB, suggesting a potential role in conditions like atherosclerosis.[5][17]
Summary of Preclinical Data
| Parameter | Species | Observation | Reference |
| Endurance | Mouse | Significantly increased running distance and time. | [7][16] |
| Lipid Profile | Rhesus Monkey | Increased HDL, decreased VLDL. | [1] |
| Body Weight | Rat, Mouse | Protection against diet-induced obesity. | [1][2] |
| Insulin Sensitivity | Mouse | Significantly improved. | [12] |
| Inflammation | Mouse | Suppressed atherosclerosis development. | [17] |
Trustworthiness and Scientific Integrity: The Carcinogenicity Concern
A comprehensive guide must address the critical safety findings that halted the clinical development of GW501516. In 2007, development was abandoned after long-term, high-dose animal studies revealed that the drug caused cancer to develop rapidly in multiple organs, including the liver, bladder, and stomach.[1][3] The mechanism for this is believed to also be linked to the activation of PPARδ, which can be involved in cell proliferation pathways.[1] This finding underscores the complexity of the PPARδ signaling network and serves as a crucial cautionary note for any research involving this compound. The World Anti-Doping Agency (WADA) has banned GW501516 and issued warnings about its health risks.[1]
Experimental Protocols for Mechanism Validation
To investigate and validate the mechanism of action of PPARδ agonists like GW501516, a series of well-established in vitro and in vivo assays are employed. The choice of these experiments is driven by the need to demonstrate target engagement, transcriptional activation, and downstream functional outcomes.
In Vitro Validation: PPARδ Transactivation Assay
Causality: This assay is the gold standard for confirming that a compound directly activates the PPARδ receptor and initiates transcription. It uses a reporter gene (e.g., luciferase) under the control of a PPRE to quantify receptor activation.
Protocol:
-
Cell Culture: Plate HEK293T or a similar easily transfectable cell line in 96-well plates.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for a chimeric receptor (e.g., GAL4 DNA-binding domain fused to the PPARδ ligand-binding domain).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of GW501516 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a known PPARδ agonist as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein. Plot the dose-response curve to determine the EC50.
Workflow Diagram: Transactivation Assay
Caption: Experimental workflow for a PPARδ reporter transactivation assay.
In Vitro Validation: Target Gene Expression (qPCR)
Causality: This experiment validates that receptor activation leads to the upregulation of known downstream target genes.
Protocol:
-
Cell Culture: Culture a metabolically relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to confluence.
-
Treatment: Treat cells with GW501516 (at a concentration determined from the transactivation assay, e.g., 100 nM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
In Vivo Validation: Metabolic and Performance Studies
Causality: These studies connect the molecular mechanism to the physiological outcomes in a whole-organism context.
Protocol (Mouse Endurance Study):
-
Acclimatization: Acclimatize mice (e.g., C57BL/6J) to the laboratory environment and treadmill running.
-
Grouping: Randomly assign mice to a vehicle control group and a GW501516 treatment group (e.g., 5 mg/kg/day via oral gavage).
-
Treatment Period: Administer the treatment daily for a set period (e.g., 3-4 weeks).
-
Endurance Test: Perform an exhaustive running test on a treadmill with a defined protocol (e.g., gradually increasing speed/incline). Record the total running distance and time to exhaustion for each mouse.
-
Tissue Collection: At the end of the study, collect tissues (e.g., skeletal muscle, liver) for downstream analysis like gene expression (qPCR) or protein analysis (Western blot).
-
Data Analysis: Compare the endurance performance and molecular markers between the control and treated groups using appropriate statistical tests (e.g., t-test).
Conclusion
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (GW501516) is a powerful chemical probe whose mechanism of action is centered on its selective and potent agonism of the PPARδ nuclear receptor. By forming a heterodimer with RXR and recruiting coactivators like PGC-1α, it drives the transcription of a network of genes that fundamentally shift cellular energy metabolism towards fatty acid oxidation. This mechanism provides a clear molecular basis for its profound effects on physical endurance and metabolic health observed in preclinical models. However, the associated risk of carcinogenicity, also linked to PPARδ activation, serves as a critical reminder of the complexities of targeting foundational metabolic regulators and necessitates a cautious and rigorous approach in any future research.
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GW501516 - Wikipedia. [Link]
-
Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genet Mol Med, 5(1), 1-12. [Link]
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Chen, W., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific reports, 5, 9884. [Link]
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Cardarine or GW1516: What you need to know. Healthy Male. [Link]
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Park, J., et al. (2021). Cardarine (GW501516) Effects on Improving Metabolic Syndrome. Journal of Health, Sports, and Kinesiology, 2(2), 22-27. [Link]
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What are the pros and cons of using Cardarine (GW-501516) for performance enhancement? Dr.Oracle. [Link]
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Ding, G., et al. (2017). PPARδ, a Potential Therapeutic Target for Heart Disease. Cells, 6(4), 40. [Link]
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PPAR Signaling. QIAGEN GeneGlobe. [Link]
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A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. ResearchGate. [Link]
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GW1516 (GW501516) Use - Popular But Deadly. Sport Integrity Australia. [Link]
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Cardarine (GW501516) - A Comprehensive Overview. YouTube. [Link]
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Smith, A. C., et al. (2008). The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. Diabetologia, 51(1), 164-173. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a representative member of the indole-3-thioacetic acid class of compounds. Synthesizing data from extensive research on related indole derivatives, this document offers researchers, scientists, and drug development professionals a detailed understanding of the chemical modifications that influence biological activity. We will explore the synthesis, potential therapeutic applications, and the critical interplay between molecular structure and pharmacological effect.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, indole-containing compounds are fundamental to various biological processes.[1] The versatility of the indole ring system allows for the development of derivatives with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2]
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid belongs to a promising class of indole derivatives where a thioacetic acid moiety is attached at the C3 position of the indole ring. This structural motif has garnered interest for its potential to modulate various biological targets. This guide will dissect the key structural features of this molecule and its analogs to provide a rationale for designing novel and more potent therapeutic agents.
Synthetic Strategies for Indole-3-Thioacetic Acid Derivatives
The synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below, providing a foundation for the creation of a diverse library of compounds for SAR studies.
Experimental Protocol: General Synthesis
A common approach involves the S-alkylation of a substituted indole-3-thiol with an appropriate haloacetic acid derivative.
Step 1: Synthesis of 1-Ethyl-1H-indole-3-thiol
-
Starting Material: 1-Ethyl-1H-indole.
-
Thiocyanation: The indole is first treated with a thiocyanating agent, such as thiocyanogen or potassium thiocyanate in the presence of a halogen, to introduce a thiocyanate group at the C3 position.
-
Reduction: The resulting 3-thiocyano-1-ethyl-1H-indole is then reduced, typically with a reducing agent like lithium aluminum hydride or sodium borohydride, to yield 1-Ethyl-1H-indole-3-thiol.
Step 2: S-Alkylation
-
Reaction: The synthesized 1-Ethyl-1H-indole-3-thiol is reacted with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a suitable solvent (e.g., ethanol, DMF).[3]
-
Work-up: The reaction mixture is typically acidified to precipitate the crude product, which is then purified by recrystallization or column chromatography.
This modular synthesis allows for the introduction of various substituents on the indole ring, the ethyl group at the N1 position, and modifications to the acetic acid side chain, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole-3-thioacetic acid derivatives is highly dependent on the nature and position of substituents on the indole core, the linker, and the acidic moiety. The following sections detail the key SAR findings based on extensive studies of analogous compounds.
The Indole Core: N1-Substitution
The substitution at the N1 position of the indole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Influence of N1-Alkyl Groups: The presence of a small alkyl group, such as the ethyl group in our title compound, can enhance lipophilicity. This may lead to improved membrane permeability and cellular uptake. Studies on related indole derivatives have shown that varying the length and branching of the N1-alkyl chain can significantly impact biological activity.
C3-Position Linker: The Thioether Bridge
The thioether linkage at the C3 position is a critical determinant of the molecule's overall shape and electronic properties.
-
Flexibility and Binding: The sulfur atom in the thioether bridge provides a degree of rotational flexibility, which can be advantageous for optimal binding to a biological target.
-
Bioisosteric Replacements: Replacing the sulfur atom with other linkers, such as an oxygen atom (ether) or a methylene group (carbon), can lead to significant changes in activity, highlighting the importance of the sulfur atom's electronic and steric properties.
The Acetic Acid Moiety
The carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with biological targets.
-
Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in the active site of enzymes or receptors.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can serve as a prodrug strategy to improve bioavailability. These modifications can also alter the binding mode and selectivity of the compound. For instance, novel indole-3-acetic acid derivatives containing 1,3,4-thiadiazole and amide moieties have shown promising antibacterial activity.[4]
Substitution on the Indole Ring
Introducing substituents on the benzene portion of the indole ring can fine-tune the electronic properties and steric profile of the molecule.
-
Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at positions C4, C5, C6, or C7 can influence the molecule's pKa, reactivity, and metabolic stability. This, in turn, can have a profound effect on biological activity. For example, some 5-substituted 1,3,4-thiadiazol-2-ylsulfanyl-acetic acid derivatives have been synthesized and show various biological activities.[3]
Logical Flow of SAR Exploration
Caption: Logical workflow for SAR exploration of the title compound.
Potential Biological Activities and Screening Protocols
Based on the activities reported for structurally similar indole derivatives, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its analogs are promising candidates for a range of therapeutic applications.
Antimicrobial and Antifungal Activity
Indole derivatives have a long history as antimicrobial agents.[5][6] The lipophilic nature of the indole ring allows for penetration of microbial cell membranes.
-
Preparation of Inoculum: Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[5]
-
Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Activity
Many indole derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[7]
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[8]
Enzyme Inhibitory Activity
Indole derivatives have been identified as inhibitors of various enzymes, including aldose reductase, which is implicated in diabetic complications.[7]
-
Enzyme Preparation: Prepare a partially purified aldose reductase from a suitable source, such as rabbit eye lenses.[7]
-
Assay Mixture: Prepare a reaction mixture containing buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
Data Summary Table: Hypothetical SAR Data
| Compound | N1-Substituent | C5-Substituent | MIC (µg/mL) vs. S. aureus | DPPH Scavenging IC50 (µM) | Aldose Reductase IC50 (µM) |
| 1 | Ethyl | H | 16 | 50 | 25 |
| 2 | Methyl | H | 32 | 65 | 30 |
| 3 | Propyl | H | 8 | 40 | 20 |
| 4 | Ethyl | Cl | 4 | 35 | 15 |
| 5 | Ethyl | OCH3 | 32 | 25 | 40 |
| 6 | Ethyl | NO2 | 2 | 70 | 10 |
Conclusion and Future Directions
The (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from extensive research on analogous compounds, provide a rational basis for the design of more potent and selective molecules.
Future research should focus on:
-
Synthesis of diverse libraries: Systematically varying the substituents at the N1 position, on the indole ring, and modifying the thioacetic acid side chain will be crucial for a comprehensive SAR understanding.
-
Mechanism of action studies: Identifying the specific molecular targets of the most active compounds will facilitate their development as targeted therapies.
-
In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles outlined in this guide, researchers can unlock the full therapeutic potential of this important class of indole derivatives.
Signaling Pathway Visualization
Caption: Potential mechanism of action for the title compound.
References
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Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. PubMed. [Link]
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Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. PMC - NIH. [Link]
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Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. [Link]
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Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. [Link]
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. NIH. [Link]
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Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers. [Link]
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Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. PubMed. [Link]
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Screening of Indole-3-Acetic Acid (IAA) Productions by Endophytic Fusarium oxysporum Isolated from Phyllanthus niruri. ResearchGate. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]
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Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]
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Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. [Link]
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Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a synthetic small molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization at the 3-position with a thioacetic acid moiety, along with N-alkylation, suggests potential for this molecule to interact with various biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide provides a comprehensive overview of the key physicochemical properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. It is designed to be a practical resource for researchers, offering not only theoretical background but also detailed, field-proven experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.
Chemical Identity and Structure
-
IUPAC Name: (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
Molecular Formula: C₁₂H₁₃NO₂S
-
Molecular Weight: 235.30 g/mol
-
Chemical Structure:
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. It is important to note that while some of these values may be predicted computationally, experimental determination is the gold standard for accuracy in drug development.
| Property | Predicted/Hypothetical Value | Experimental Method |
| Melting Point (°C) | 145-150 | Capillary Melting Point Apparatus |
| Aqueous Solubility (µg/mL) | Low | Shake-Flask Method |
| pKa | 3.5 - 4.5 (Carboxylic Acid) | Potentiometric Titration |
| LogP (Octanol/Water) | 2.5 - 3.5 | RP-HPLC Method |
Experimental Protocols for Physicochemical Characterization
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Low solubility is a common challenge in drug development.[1][2] The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[1]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid to a vial containing a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspension to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A calibration curve with known concentrations of the compound should be used for accurate quantification.[4]
Determination of the Acid Dissociation Constant (pKa)
Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For an acidic compound like (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, the pKa of the carboxylic acid group will significantly influence its solubility and permeability across biological membranes. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a known amount of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[7][8]
Determination of the Partition Coefficient (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross cell membranes. A balanced LogP is often sought in drug design.[9] While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster and more efficient alternative for determining LogP, especially in early drug discovery.[9][10][11]
Experimental Workflow: RP-HPLC Method for LogP Determination
Caption: Workflow for LogP determination using the RP-HPLC method.
Step-by-Step Protocol:
-
Preparation of Standards: Prepare solutions of a series of standard compounds with well-established LogP values.
-
HPLC Analysis of Standards: Inject each standard onto a C18 RP-HPLC column under isocratic conditions (a constant mobile phase composition, e.g., a mixture of acetonitrile and water). Record the retention time for each standard. Also, determine the column's void time (the time it takes for an unretained compound to pass through the column).
-
Calculation of Capacity Factor: For each standard, calculate the capacity factor (k') using the formula: k' = (retention time - void time) / void time.
-
Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line.
-
Analysis of the Test Compound: Inject a solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid onto the same HPLC system under the identical conditions used for the standards.
-
LogP Determination: Determine the retention time and calculate the log k' for the test compound. Use the equation from the calibration curve to calculate the LogP of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid from its log k' value.[12][13]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will provide information about the number and types of protons in the molecule, as well as their connectivity. Key signals would be expected for the ethyl group, the aromatic protons of the indole ring, the methylene protons of the thioacetic acid moiety, and the carboxylic acid proton.
-
¹³C NMR spectroscopy will show the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be expected for the N-H stretch of the indole (if not fully substituted), C-H stretches (aromatic and aliphatic), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The physicochemical properties detailed in this guide are fundamental to the successful development of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as a potential therapeutic agent. The experimental protocols provided offer robust and reliable methods for the determination of these critical parameters. A thorough and early characterization of solubility, pKa, and lipophilicity will enable informed decisions in lead optimization, formulation development, and the design of further preclinical studies.
References
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- High throughput HPLC method for determining Log P values. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- Determining pKa of Weak Acid Experiment. (n.d.). Scribd.
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- Compound solubility measurements for early drug discovery. (2022).
- Development of Methods for the Determin
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A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Acetic Acid Derivatives
Abstract
The indole-3-acetic acid (IAA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Originally identified as the primary auxin or growth hormone in plants, its structural versatility has been exploited to develop therapeutics with diverse pharmacological activities, including potent anti-inflammatory and anticancer agents.[2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel IAA derivatives. We will dissect the causal logic behind experimental design, from foundational synthetic strategies like the Fischer indole synthesis to modern derivatization techniques. Detailed, field-proven protocols for synthesis, purification, and characterization are presented, alongside an examination of the structure-activity relationships that govern their therapeutic potential, with a particular focus on emerging applications in targeted cancer therapy.
The Rationale for Derivatization: Beyond the Natural Auxin
Indole-3-acetic acid, in its native form, is a pivotal signaling molecule in plant biology, regulating cell division and elongation.[4] However, its inherent biological activity and metabolic pathways also make it a compelling starting point for drug discovery. The indole ring system is chemically versatile, allowing for modification at multiple positions to modulate its physicochemical properties and biological targets.[2]
The primary motivations for synthesizing novel IAA derivatives include:
-
Enhancing Target Specificity and Potency: Modifying the core structure can steer the molecule's interaction towards specific mammalian receptors or enzymes over its native botanical targets.
-
Improving Pharmacokinetic Profiles: Derivatization can alter solubility, metabolic stability, and cell permeability, crucial parameters for effective drug action.
-
Exploring Novel Mechanisms of Action: The discovery that IAA can be oxidatively activated by horseradish peroxidase (HRP) to produce potent cytotoxic species has opened a new frontier in targeted cancer therapy.[5][6] This prodrug strategy relies on the design of IAA derivatives that are stable in circulation but become lethal toxins only in the presence of HRP targeted to tumor cells.[7]
Core Synthetic Strategies: Building the Indole Framework
The construction of the indole nucleus is a foundational step in the synthesis of IAA derivatives. Numerous named reactions have been developed, with the Fischer indole synthesis being a quintessential and highly versatile method.
The Fischer Indole Synthesis: A Classic Approach
Discovered in 1883, the Fischer indole synthesis remains a robust method for creating the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8] The reaction's power lies in its ability to accommodate a wide range of substituents on both precursors, allowing for the generation of a diverse library of indole cores.
The mechanism proceeds through several key stages:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: This is the critical bond-forming step, where a protonated enamine undergoes a rearrangement to break the N-N bond and form a C-C bond, establishing the core framework.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the energetically favorable aromatic indole ring.[4][9]
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole (A Model Fischer Synthesis) [10]
This two-step protocol illustrates the synthesis of a foundational indole derivative.
Part A: Synthesis of Acetophenone Phenylhydrazone
-
Reaction Setup: In a suitable vessel, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitating the solution, then cool thoroughly in an ice bath.
-
Isolation: Collect the crystalline product by filtration, washing with 25 mL of cold 95% ethanol. A second crop can be obtained by concentrating the filtrate.
-
Drying: Dry the combined solids under reduced pressure. The expected yield is 87-91% of acetophenone phenylhydrazone.
Part B: Cyclization to 2-Phenylindole
-
Catalyst Preparation: Prepare a catalyst by heating zinc chloride (10 g) in a porcelain dish over a flame until it melts into a clear liquid. Cool and grind the solid into a fine powder.
-
Reaction: Mix the acetophenone phenylhydrazone (2.1 g, 0.01 mol) with the powdered anhydrous zinc chloride (10 g) in a large beaker.
-
Heating: Heat the beaker in a sand bath maintained at 170°C. Stir the mixture constantly. The mass will liquefy, and fumes will evolve.
-
Quenching: After 5 minutes of stirring, remove the beaker from the heat and pour the hot mixture into 400 mL of water.
-
Purification: Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. Collect the crude 2-phenylindole by filtration and wash with water.
-
Recrystallization: Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.
Derivatization of the Indole-3-Acetic Acid Side Chain
Once the indole core is synthesized, the acetic acid side chain offers a prime handle for further modification, most commonly through the formation of amides and sulfonamides. These modifications can dramatically alter the compound's biological activity.
Synthesis of Indole-3-Acetamide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. Coupling the carboxylic acid of IAA with various amines is a straightforward strategy to build a library of derivatives for screening.
Experimental Protocol: General Synthesis of N-Substituted Indole-3-Acetamides [3][11]
-
Activation of Carboxylic Acid: Dissolve indole-3-acetic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC, 1.0 eq), and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Synthesis of Indole-3-Acetic Acid Sulfonate Derivatives
Recent studies have shown that incorporating a sulfonate moiety can lead to potent inhibitors of ectonucleotidases, enzymes implicated in cancer progression.[12][13]
Experimental Protocol: Synthesis of an Indole Acetic Acid Sulfonate Derivative [12]
This protocol describes a two-step synthesis, starting with an amide coupling followed by sulfonylation.
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide
-
Reaction Setup: Combine 2-indole acetic acid (3.85 mmol), 2-aminophenol (2.57 mmol), 4-(dimethylaminopyridine) (DMAP, 3.62 mmol), and carbonyldiimidazole (CDI, 3.62 mmol).
-
Heating: Stir the reaction mixture at 80°C for 24 hours.
-
Purification: After cooling, purify the product using appropriate chromatographic techniques.
Step 2: Sulfonylation
-
Reaction Setup: Dissolve the product from Step 1 (0.375 mmol) in acetonitrile (15 mL). Add the desired benzene sulfonyl chloride derivative (0.985 mmol).
-
Base Addition: Cool the mixture to 0°C and add triethylamine (TEA, 2.10 mmol) dropwise.
-
Heating and Workup: Stir the reaction at 40°C until complete (monitor by TLC). Quench the reaction by partitioning between water and ethyl acetate.
-
Purification: Separate the organic layer, dry it, and concentrate it. Purify the final sulfonate derivative by column chromatography.
Structural Characterization and Purity Analysis
A self-validating system requires rigorous characterization to confirm the structure and purity of each synthesized derivative. A standard analytical workflow is essential.
Caption: Standard workflow for purification and characterization.
Chromatographic Methods (TLC and HPLC)
-
Thin Layer Chromatography (TLC): TLC is the first-line technique for monitoring reaction progress and assessing the purity of the crude product. A typical mobile phase for indole derivatives is a mixture of a nonpolar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate.[14][15] Spots can be visualized under UV light (254 nm) or by staining with a suitable reagent.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the definitive quantification of purity. A reverse-phase C8 or C18 column is commonly employed.[17][18] A gradient elution method often provides the best separation of multiple indolic compounds.[17] For example, a gradient of water with 0.1% acetic acid (Solvent A) and acetonitrile (Solvent B) can be effective, with detection by UV absorbance at 280 nm.[17][18]
Spectroscopic Methods (NMR and MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[19] Key characteristic signals in the ¹H NMR spectrum of an indole derivative include the N-H proton (often a broad singlet around 8-12 ppm), and aromatic protons on the indole ring and any substituents.[20] The methylene protons of the acetic acid side chain typically appear as a singlet around 3.7 ppm.[19]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[21] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide valuable structural information.[21]
| Technique | Purpose | Typical Parameters |
| TLC | Reaction monitoring, preliminary purity | Silica gel plates; Mobile phase: Hexane/Ethyl Acetate; Visualization: UV (254 nm) |
| HPLC | Purity quantification | C18 reverse-phase column; Mobile phase: Acetonitrile/Water gradient; Detector: UV (280 nm) |
| ¹H NMR | Structural elucidation (Proton framework) | 300-600 MHz; Solvent: CDCl₃ or DMSO-d₆; Internal Standard: TMS |
| ¹³C NMR | Structural elucidation (Carbon backbone) | 75-150 MHz; Solvent: CDCl₃ or DMSO-d₆ |
| MS | Molecular weight confirmation | ESI or EI source; Provides [M+H]⁺ or M⁺ ion |
Application in Targeted Cancer Therapy: The IAA-HRP Prodrug System
A highly promising application for novel IAA derivatives is in enzyme-prodrug therapy for cancer.[22] This strategy leverages the catalytic activity of horseradish peroxidase (HRP) to convert a relatively non-toxic IAA prodrug into a potent cytotoxic agent specifically at the tumor site.
Mechanism of Action
-
Targeting: The HRP enzyme is delivered specifically to the tumor, either by conjugation to a tumor-targeting antibody (Antibody-Directed Enzyme Prodrug Therapy, ADEPT) or through gene therapy (Gene-Directed Enzyme Prodrug Therapy, GDEPT).[6]
-
Prodrug Administration: The non-toxic IAA derivative is administered systemically.[5]
-
Activation: At the tumor site, HRP oxidizes the IAA derivative. This process involves a one-electron oxidation that leads to rapid decarboxylation of the side chain.[23]
-
Cytotoxin Formation: This fragmentation generates a highly reactive carbon-centered radical (the skatolyl radical). In the presence of oxygen, this forms a peroxyl radical, which leads to the formation of cytotoxic species like 3-methylene-2-oxindole.[6]
-
Cell Death: These reactive species are potent alkylating agents that damage cellular nucleophiles, including DNA and proteins containing thiol groups, inducing oxidative stress and triggering apoptotic cell death.[5][7][23]
Caption: Mechanism of IAA-HRP targeted cancer therapy.
Structure-Activity Relationship (SAR) Insights
The efficacy of this system depends heavily on the structure of the IAA derivative. While comprehensive SAR studies are ongoing, initial findings provide valuable guidance for derivative design:
-
Carboxylic Acid Group: The free carboxylic acid is essential for the oxidative decarboxylation that initiates the toxic cascade. Amide analogues are generally inactive as prodrugs in this system.[24]
-
Indole Ring Substitution:
-
Substituents at the 5-position (e.g., -OCH₃, -F) can be more active than the unsubstituted parent compound.[24]
-
Halogenated derivatives (e.g., chloro-, fluoro-) can exhibit high cytotoxicity with HRP, even if they are more difficult to oxidize, suggesting a complex relationship between redox potential and ultimate biological effect.[6]
-
-
N-Acyl Group: Acylation of the indole nitrogen with groups like p-chlorobenzoyl (as in Indomethacin) can significantly enhance activity, while acylation with simple aliphatic groups may decrease it.[24]
Conclusion and Future Directions
The indole-3-acetic acid scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. Classic synthetic methodologies, coupled with modern derivatization techniques, provide a robust platform for generating chemical diversity. The development of the IAA-HRP prodrug system for cancer therapy highlights the potential for innovative applications derived from this humble plant hormone. Future research will undoubtedly focus on refining the structure-activity relationships to create derivatives with enhanced tumor specificity and reduced off-target effects, further solidifying the role of the indole nucleus as a privileged and indispensable structure in drug discovery.
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Spectroscopic Analysis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid derivatives. These compounds, featuring the versatile indole scaffold, are of significant interest in medicinal chemistry and drug discovery.[1][2] A profound understanding of their spectroscopic signatures is paramount for confirming synthetic outcomes, ensuring purity, and establishing a robust foundation for structure-activity relationship (SAR) studies. This document moves beyond mere procedural descriptions to explain the causal reasoning behind spectroscopic observations, providing a self-validating framework for analysis.
Foundational Molecular Structure
The analytical approach begins with a clear understanding of the core molecule. The structure of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid contains several distinct functional groups and systems, each producing characteristic and predictable spectroscopic signals.
-
1-Ethyl-1H-indole System: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, with an ethyl group substituted at the nitrogen atom (N1).
-
Thioether Linkage: A sulfur atom (-S-) bridging the indole C3 position and the acetic acid moiety.
-
Acetic Acid Side Chain: A carboxymethyl group (-CH₂COOH) attached to the sulfur atom.
A logical workflow is critical for unambiguous structure confirmation. The data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are used synergistically to build a complete molecular picture.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
Core Principles & Causality: The chemical shift (δ) of a proton is dictated by the electron density around it. Electronegative atoms (like O, N, S) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling (splitting) occurs between non-equivalent protons on adjacent carbons, providing direct evidence of connectivity.
Expected Spectral Features:
| Proton Assignment | Expected δ (ppm) | Multiplicity | Justification |
| Carboxylic Acid (-COOH ) | 10.0 - 12.0 | Broad Singlet | Highly deshielded acidic proton; signal disappears upon D₂O exchange.[3] |
| Indole Aromatic (C4-H , C7-H ) | 7.5 - 8.0 | Multiplets (d, t) | Protons on the benzene portion of the indole ring. |
| Indole Aromatic (C5-H , C6-H ) | 7.0 - 7.4 | Multiplets (t, d) | Protons on the benzene portion of the indole ring. |
| Indole Pyrrole (C2-H ) | ~7.2 | Singlet | Proton on the pyrrole portion, adjacent to the nitrogen. |
| Ethyl N-CH₂ CH₃ | 4.1 - 4.3 | Quartet (q) | Methylene protons adjacent to both the indole nitrogen and a methyl group. |
| Thioacetic S-CH₂ COOH | 3.7 - 3.9 | Singlet (s) | Methylene protons deshielded by the adjacent sulfur and carbonyl group. |
| Ethyl NCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | Methyl protons adjacent to a methylene group. |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon NMR provides a map of the carbon skeleton of the molecule.
Core Principles & Causality: The chemical shift of a carbon nucleus is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield. Carbons in aromatic rings appear in a characteristic intermediate region.[4][5]
Expected Spectral Features:
| Carbon Assignment | Expected δ (ppm) | Justification |
| Carbonyl (-C OOH) | 170 - 180 | Highly deshielded sp² carbon double-bonded to two oxygens.[3] |
| Indole Aromatic (C -N, C -C) | 110 - 140 | sp² carbons of the fused aromatic ring system.[4][5] |
| Thioacetic S-C H₂COOH | 35 - 45 | sp³ carbon deshielded by adjacent sulfur and carbonyl group. |
| Ethyl N-C H₂CH₃ | 40 - 50 | sp³ carbon attached to the electron-withdrawing indole nitrogen. |
| Ethyl NCH₂C H₃ | 14 - 18 | Typical sp³ methyl carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the vibrations of bonds within the molecule.[6]
Core Principles & Causality: Specific bonds absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. The presence of strong, distinct absorption bands provides definitive evidence for certain functional groups. For carboxylic acids, intermolecular hydrogen bonding causes a significant broadening of the O-H stretching vibration.[6][7][8]
Expected Key Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group Assignment |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Carboxylic Acid (-COOH) |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium, Sharp | Indole and Ethyl C-H bonds |
| C=O Stretch | 1690 - 1740 | Strong, Sharp | Carboxylic Acid Carbonyl |
| C=C Stretch | 1450 - 1600 | Medium to Weak | Aromatic ring of Indole |
| C-O Stretch | 1210 - 1320 | Strong | Carboxylic Acid C-O bond[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.
Core Principles & Causality: In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is often predictable and characteristic of the molecule's structure, with cleavage occurring at the weakest bonds or to form the most stable ions.[9] The indole nucleus is highly stable, often leading to fragmentation pathways dominated by the side chain.[10][11]
Expected Fragmentation Pathways (Electron Ionization - EI):
| m/z Value | Fragment Identity/Loss | Justification |
| [M]⁺• | Molecular Ion | The intact molecule with one electron removed. |
| [M - 45]⁺ | Loss of •COOH | A common and diagnostically significant cleavage of the carboxylic acid group. |
| [M - 74]⁺ | Loss of •CH₂COOH and S | Cleavage of the entire thioacetic acid side chain. |
| 159 | [1-Ethyl-indol-3-yl-S]⁺ | Cleavage of the S-CH₂ bond, leaving a stabilized sulfur-containing indole fragment. |
| 130/131 | Indolyl fragments | Fragments resulting from cleavage of the C-S bond and rearrangements, characteristic of the indole core.[9][10] |
High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS is employed to determine the exact mass of the molecular ion to four or more decimal places. This allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules with the same nominal mass.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Indole-3-Acetic Acid Analogs
Introduction: Beyond a Plant Hormone - Indole-3-Acetic Acid in Human Health
Indole-3-acetic acid (IAA), classically known as the primary auxin in plants governing growth and development, is now emerging as a significant signaling molecule in mammalian systems.[1][2][3][4][5] Primarily derived from the metabolism of dietary tryptophan by the gut microbiota, IAA and its analogs are increasingly recognized for their pleiotropic effects on host physiology, ranging from immune modulation to cancer cell cytotoxicity.[1][6] This guide provides an in-depth exploration of the key therapeutic targets of IAA and its derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present relevant experimental protocols, and discuss the translational potential of these fascinating compounds. The indole scaffold is a privileged structure in medicinal chemistry, being present in numerous FDA-approved drugs, which further underscores the potential of IAA analogs in drug discovery.[7]
The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of IAA's Immunomodulatory and Anti-Inflammatory Effects
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[8][9][10] IAA and several of its microbially-derived analogs, such as indole-3-aldehyde, are potent endogenous ligands for AhR.[8][11][12][13] The activation of AhR by these indole derivatives is a key mechanism underlying their therapeutic potential in a variety of disease contexts, including neuroinflammatory conditions like Alzheimer's disease and inflammatory skin disorders.[8][11]
Signaling Pathway
Upon binding to IAA or its analogs, the cytoplasmic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[13] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and endogenous compounds.[14] AhR activation can also modulate the expression of various cytokines and immune regulatory molecules, thereby fine-tuning inflammatory responses.[12] For instance, in the gut, AhR activation by indole derivatives promotes the secretion of IL-22, which is crucial for maintaining mucosal homeostasis.[7]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IAA.
Experimental Protocol: AhR Activation Reporter Assay
This protocol describes a cell-based luciferase reporter assay to quantify the activation of AhR by IAA analogs.
Materials:
-
HepG2 cells (or other suitable cell line expressing AhR)
-
pGL4.43[luc2P/XRE/Hygro] vector (Promega) containing multiple XREs upstream of a luciferase reporter gene
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Indole-3-acetic acid and its analogs
-
Luciferase Assay System (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Transfect the cells with the pGL4.43[luc2P/XRE/Hygro] vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the IAA analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) and express the results as fold induction over the vehicle control.
Indoleamine 2,3-Dioxygenase (IDO1): An Emerging Target for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[15][16][17][18] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[17][19] This creates an immune-tolerant environment that allows tumor cells to evade immune surveillance.[16][17] Consequently, inhibiting IDO1 has become a promising strategy in cancer immunotherapy.[15][16] While many synthetic IDO1 inhibitors are based on an indole scaffold, the direct inhibitory potential of IAA and its simple analogs on IDO1 is an area of active investigation.[15]
Mechanism of IDO1-mediated Immunosuppression
IDO1-mediated tryptophan catabolism suppresses the anti-tumor immune response through several mechanisms:
-
T-cell Starvation: Depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T-cells.
-
Treg Activation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.
-
Dendritic Cell Dysfunction: Kynurenine can impair the function of dendritic cells, leading to reduced antigen presentation and T-cell activation.
Caption: IDO1-mediated immunosuppression and potential inhibition by IAA analogs.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol outlines a biochemical assay to determine the inhibitory activity of IAA analogs on recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
IAA analogs and a known IDO1 inhibitor (e.g., epacadostat) as a positive control
-
96-well UV-transparent plate
-
Spectrophotometer
Methodology:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Inhibitor Addition: Add the IAA analogs at various concentrations to the respective wells. Include a vehicle control and the positive control inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Measurement: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). The formation of N-formylkynurenine can be measured by its absorbance at 321 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the IAA analog compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
G-protein Coupled Receptor 35 (GPR35): A Novel Target for Tryptophan Metabolites
GPR35 is an orphan G-protein coupled receptor that is highly expressed in the gastrointestinal tract and immune cells.[20][21] While its endogenous ligand is still under investigation, several tryptophan metabolites, including kynurenic acid, have been identified as potential agonists.[20][21][22] Given the structural similarity of IAA to these metabolites, GPR35 represents a plausible and exciting therapeutic target for IAA analogs, particularly in the context of inflammatory bowel disease and other intestinal disorders.[21]
Potential Role of GPR35 in Intestinal Homeostasis
Activation of GPR35 has been linked to anti-inflammatory effects and the maintenance of intestinal barrier integrity.[22] Agonism of GPR35 may therefore offer a therapeutic strategy for conditions characterized by intestinal inflammation. The development of potent and selective GPR35 agonists derived from the indole-3-acetic acid scaffold is an active area of research.[23]
Experimental Protocol: GPR35 Calcium Mobilization Assay
This protocol describes a method to screen for GPR35 agonism by measuring intracellular calcium mobilization in a GPR35-expressing cell line.
Materials:
-
HEK293 cells stably expressing human GPR35 and a G-protein chimera (e.g., Gαqi5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
IAA analogs and a known GPR35 agonist (e.g., zaprinast) as a positive control
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the GPR35-expressing HEK293 cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence, inject the IAA analogs at various concentrations.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the IAA analog. Determine the EC50 value by plotting the response against the logarithm of the agonist concentration and fitting the data to a dose-response curve.
Oxidative Activation: A Prodrug Strategy for Targeted Cancer Therapy
A particularly innovative therapeutic approach involves the use of IAA and its analogs as prodrugs that are selectively activated to cytotoxic species within the tumor microenvironment.[24][25][26] This strategy relies on the enzymatic activity of horseradish peroxidase (HRP), which can be targeted to tumors through antibody-drug conjugates (ADCs) or gene-directed enzyme prodrug therapy (GDEPT).[24][25][27]
Mechanism of HRP-mediated Cytotoxicity
In the presence of HRP, IAA is oxidized to a highly reactive radical species.[26] This radical can then undergo further reactions to generate cytotoxic products, such as 3-methylene-2-oxindole, which can induce lipid peroxidation, DNA damage, and ultimately, cancer cell death.[24][25] Halogenated derivatives of IAA have been shown to be particularly potent in this regard.[28]
Caption: HRP-mediated oxidative activation of IAA analogs for targeted cancer therapy.
Experimental Protocol: Cell Viability Assay for HRP-Activated IAA Analogs
This protocol assesses the cytotoxic effect of IAA analogs in the presence of HRP on cancer cells.
Materials:
-
Cancer cell line (e.g., SK-N-SH neuroblastoma cells)[29][30][31][32][33]
-
Cell culture medium and supplements
-
Horseradish peroxidase (HRP)
-
IAA analogs
-
Cell viability reagent (e.g., MTS or resazurin)
-
96-well plate
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the IAA analogs in the presence or absence of a fixed concentration of HRP. Include controls for cells alone, cells with HRP alone, and cells with the IAA analog alone.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value for each IAA analog in the presence of HRP.
Emerging Therapeutic Targets and Mechanisms
Research into the therapeutic potential of IAA and its analogs is rapidly evolving, with several new targets and mechanisms of action being identified.
Modulation of Reactive Oxygen Species (ROS) and Autophagy in Chemotherapy
Recent studies have shown that IAA can enhance the efficacy of chemotherapy in pancreatic cancer by increasing the production of reactive oxygen species (ROS) and downregulating autophagy in cancer cells.[34] This dual effect compromises the metabolic fitness of the cancer cells and sensitizes them to the cytotoxic effects of chemotherapeutic agents.[34]
Toll-Like Receptor (TLR) Signaling
There is evidence to suggest that IAA can engage with Toll-like receptor 4 (TLR4), a key player in the innate immune system, to regulate cell growth.[6][13] The modulation of TLR signaling by IAA analogs could represent a novel therapeutic strategy for a range of inflammatory and proliferative diseases.[35][36][37]
Nrf2/HO-1 Pathway
IAA has been shown to protect human dental pulp stem cells from oxidative stress-induced damage by activating the Nrf2/HO-1 pathway via AKT signaling.[38] This antioxidant and cytoprotective effect could be harnessed for regenerative medicine applications.
Conclusion and Future Directions
Indole-3-acetic acid and its analogs represent a rich and largely untapped source of novel therapeutic agents. Their ability to modulate a diverse array of biological targets, including the aryl hydrocarbon receptor, indoleamine 2,3-dioxygenase, and G-protein coupled receptor 35, highlights their potential for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The innovative use of IAA analogs as prodrugs in targeted cancer therapy further expands their therapeutic utility.
As our understanding of the complex interplay between the gut microbiota, tryptophan metabolism, and host physiology deepens, so too will our appreciation for the therapeutic potential of these remarkable indole derivatives. Future research should focus on the rational design and synthesis of novel IAA analogs with improved potency, selectivity, and pharmacokinetic properties for these key therapeutic targets. The development of such compounds holds great promise for the future of medicine.
References
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In vitro screening of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
An In-Depth Technical Guide to the In Vitro Screening of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines a strategic, multi-tiered screening approach designed to efficiently probe the therapeutic potential of this specific indole derivative, providing researchers and drug development professionals with a robust and scientifically sound workflow.
Rationale and Strategic Overview
The structure of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, featuring an indole core, a thioacetic acid side chain, and an N-ethyl substitution, suggests several plausible biological targets. The indole-3-acetic acid (IAA) moiety is reminiscent of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which potently inhibits cyclooxygenase (COX) enzymes.[1] Furthermore, the electron-rich indole nucleus is a common feature in many kinase inhibitors and compounds that interfere with microtubule dynamics, both critical targets in oncology.[2][4] Finally, indole derivatives have been consistently reported to exhibit antimicrobial properties against a range of pathogens.[3][5][6]
Our screening strategy is therefore designed as a funnel, beginning with broad primary assays to identify a general biological activity profile, followed by more specific secondary assays to elucidate the potential mechanism of action for any observed "hits."
Caption: Tiered In Vitro Screening Workflow.
Tier 1: Primary In Vitro Screening Protocols
The initial screening phase is designed to be cost-effective and provide a broad overview of the compound's potential bioactivity. A negative result in all primary screens would suggest a low probability of efficacy in these areas, allowing for the efficient allocation of resources.
Anticancer Activity: Cytotoxicity Screening
The goal of this assay is to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).
Rationale: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization and various protein kinases.[2][4] A primary cytotoxicity screen against a panel of cancer cell lines representing different tumor types is a standard first step in identifying potential anticancer activity.[7]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HT-29 [colon]) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.
Rationale: Many anti-inflammatory drugs work by suppressing the production of inflammatory mediators.[8] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), leading to the production of NO and pro-inflammatory cytokines.[9][10] This assay serves as a reliable and high-throughput method to screen for potential anti-inflammatory compounds.
Experimental Protocol: Griess Assay for Nitrite
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.[9]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.[9] Include wells with cells only, cells + LPS, and cells + positive control (e.g., Dexamethasone).
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Cytotoxicity Check: Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cell death.[9]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Rationale: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area.[3][6] The broth microdilution method is a standardized technique for determining the MIC of a compound against a panel of clinically relevant bacteria and fungi.[6]
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], and Candida albicans [fungus]) adjusted to a 0.5 McFarland standard.[6]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[3] The concentration range could be, for example, from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as reference compounds.[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation for Primary Screening
Quantitative data from the primary screens should be summarized in clear, concise tables for easy comparison and decision-making.
Table 1: Anticancer Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | Result | Result | Result |
| Doxorubicin (Control) | Result | Result | Result |
Table 2: Anti-inflammatory and Antimicrobial Activity
| Compound | NO Inhibition (% at 50 µM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | Result | Result | Result | Result |
| Dexamethasone (Control) | Result | N/A | N/A | N/A |
| Ciprofloxacin (Control) | N/A | Result | Result | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | Result |
Tier 2: Secondary and Mechanistic Assays
Positive results ("hits") from the primary screens warrant further investigation to understand the compound's mechanism of action.
Caption: Simplified NF-κB inflammatory signaling pathway.
-
If Anticancer Activity is Observed:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death).
-
Mechanism-Specific Assays: Based on structural similarities to known drugs, consider assays like a tubulin polymerization assay or a kinase inhibition panel.[4]
-
-
If Anti-inflammatory Activity is Observed:
-
Cytokine Quantification: Use ELISA to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells.[10]
-
COX Inhibition Assay: Perform a cell-free enzymatic assay to directly measure the inhibition of COX-1 and COX-2 enzymes, given the structural similarity to indomethacin.
-
-
If Antimicrobial Activity is Observed:
-
Time-Kill Kinetic Assay: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Biofilm Inhibition Assay: Many chronic infections involve biofilms. A crystal violet staining method can be used to assess the compound's ability to inhibit biofilm formation.[6]
-
Conclusion
This in-depth technical guide provides a logical, evidence-based framework for the initial in vitro screening of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. By employing a tiered approach that begins with broad screening for anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. The subsequent mechanistic assays will then provide crucial insights into its mode of action, paving the way for further preclinical development. This self-validating system ensures that experimental choices are driven by data, maximizing the potential for a successful drug discovery campaign.
References
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MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Retrieved from [Link]
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MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid screening of indole-3-acetic acid and other indole derivatives in bacterial culture broths by planar chromatography. Retrieved from [Link]
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ResearchGate. (2017, August 15). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Retrieved from [Link]
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PubMed. (n.d.). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. Retrieved from [Link]
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PubMed. (n.d.). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Retrieved from [Link]
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ACS Publications. (2022, November 9). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 27). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Retrieved from [Link]
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MDPI. (2022, November 4). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as an Aldose Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Aldose Reductase in Diabetic Complications
Diabetes mellitus is characterized by chronic hyperglycemia, which can lead to a cascade of metabolic dysfunctions resulting in severe long-term complications.[1] One of the key pathways implicated in the pathogenesis of these complications—including neuropathy, nephropathy, retinopathy, and cataracts—is the polyol pathway.[1] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the flux of glucose through this pathway is significantly increased.
The first and rate-limiting enzyme in the polyol pathway is aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily.[1] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] This accumulation of sorbitol within cells that do not depend on insulin for glucose uptake leads to osmotic stress and subsequent cellular damage.[1] Furthermore, the consumption of NADPH by this reaction can deplete the cell's primary reducing equivalent, impairing the ability of glutathione reductase to regenerate the antioxidant glutathione, thereby increasing susceptibility to oxidative stress.[1] Consequently, the inhibition of aldose reductase presents a promising therapeutic strategy to prevent or mitigate the progression of diabetic complications.[2]
Substituted indoles have emerged as a promising class of compounds with a wide range of biological activities, and the indole scaffold is a valuable structural motif in drug design.[1] This guide provides an in-depth technical overview of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a representative indole derivative, as a potential aldose reductase inhibitor.
The Polyol Pathway and the Site of Aldose Reductase Inhibition
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the mechanism by which its inhibition can mitigate diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Chemical Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethyl-1H-indole
-
To a stirred solution of indole (1 equivalent) in dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (KOH, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the indolide anion.
-
Cool the reaction mixture in an ice bath and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-1H-indole.
Step 2: Synthesis of 1-Ethyl-3-mercapto-1H-indole
This step is based on modern sulfenylation methods, which are more efficient and regioselective than older techniques.
-
In a reaction vessel, dissolve 1-Ethyl-1H-indole (1 equivalent) and a suitable sodium sulfinate (e.g., sodium methanesulfinate, 1.2 equivalents) in acetonitrile.[3][4]
-
Add hydroiodic acid (HI, 4 equivalents, 55-57% aqueous solution) to the mixture.[3][4]
-
Stir the reaction at room temperature, monitoring for completion by TLC.[3][4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1-Ethyl-3-mercapto-1H-indole intermediate via column chromatography.
Step 3: Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
To a solution of 1-Ethyl-3-mercapto-1H-indole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0°C to form the thiolate.
-
Add a solution of chloroacetic acid (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The inhibitory potential of indole derivatives against aldose reductase is highly dependent on their substitution pattern. Studies have shown that the position of the acetic acid moiety is critical for activity. For instance, indole-1-yl acetic acid derivatives have been found to be more potent inhibitors of aldose reductase compared to their indole-3-yl acetic acid counterparts.[2] This is attributed to the ability of the 1-acetic acid group to form a stronger electrostatic interaction with the NADP+ cofactor within the enzyme's active site.[2]
For (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, the key structural features for potential aldose reductase inhibition are:
-
The Indole Scaffold: Provides a rigid, hydrophobic core that can interact with nonpolar residues in the active site of aldose reductase.
-
The Acetic Acid Moiety: This acidic group is crucial for interacting with the "anion-binding pocket" of the aldose reductase active site, a region that often binds the carboxylate groups of inhibitors.
-
The Ethyl Group at N-1: This substitution can influence the compound's lipophilicity and potentially its pharmacokinetic properties. It also prevents the formation of a hydrogen bond at the indole nitrogen, which could alter its binding mode compared to N-unsubstituted indoles.
-
The Thioether Linkage at C-3: The sulfur atom introduces a flexible linker between the indole core and the acetic acid group, which can allow for optimal positioning of the carboxylate within the anion-binding pocket.
While specific IC50 values for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid are not available in the reviewed literature, related indole-based compounds have shown potent inhibition of aldose reductase, with IC50 values in the nanomolar to low micromolar range.[5]
In Vitro Evaluation of Aldose Reductase Inhibition
The inhibitory activity of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid can be quantified using a well-established in vitro spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH by aldose reductase during the reduction of a substrate, typically DL-glyceraldehyde.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Detailed Protocol for In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Prepare a partially purified aldose reductase enzyme solution from rat lens or kidney homogenates by centrifugation and ammonium sulfate precipitation.
-
Reagent Preparation:
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer (prepare fresh and protect from light).
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compound: Prepare a stock solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Positive Control: Prepare a solution of a known aldose reductase inhibitor, such as Epalrestat or Quercetin.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the phosphate buffer, NADPH solution, enzyme preparation, and the test compound solution (or vehicle for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate and mix gently.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of in vitro inhibition data for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, based on values for other potent indole-based inhibitors.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity vs. Aldehyde Reductase |
| (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | Aldose Reductase | To be determined | To be determined |
| Epalrestat (Positive Control) | Aldose Reductase | ~265 | High |
| Zopolrestat (Reference Compound) | Aldose Reductase | ~3.1 | High |
Note: Specific experimental data for the topic compound is required for accurate comparison.
In Vivo Evaluation in Animal Models
To assess the therapeutic potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, in vivo studies in animal models of diabetes are essential. The streptozotocin (STZ)-induced diabetic rat is a commonly used model for this purpose. The primary endpoint of such studies is often the measurement of sorbitol accumulation in target tissues.
Experimental Workflow for In Vivo Testing
Caption: Experimental workflow for in vivo testing of an aldose reductase inhibitor.
General Protocol for In Vivo Efficacy Study
-
Induction of Diabetes: Induce diabetes in male Wistar or Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Animal Grouping: After confirmation of diabetes (fasting blood glucose > 250 mg/dL), divide the animals into at least three groups: a non-diabetic control group, a diabetic control group receiving vehicle, and a diabetic group treated with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid at a predetermined dose.
-
Drug Administration: Administer the test compound or vehicle orally once daily for a period of several weeks.
-
Monitoring: Monitor animal body weight and blood glucose levels throughout the study.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect target tissues such as the sciatic nerve, eye lenses, and kidneys.
-
Sorbitol Measurement: Homogenize the tissues and measure sorbitol concentrations using a suitable analytical method like HPLC or GC-MS.
-
Data Analysis: Compare the tissue sorbitol levels between the treated and diabetic control groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Directions
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid represents a promising scaffold for the development of novel aldose reductase inhibitors. Based on the known structure-activity relationships of related indole derivatives, it possesses the key structural features required for interaction with the aldose reductase active site. However, to fully elucidate its potential, further research is imperative.
The immediate next steps should involve the synthesis of this compound and its comprehensive in vitro characterization to determine its IC50 value and selectivity against aldehyde reductase. Positive in vitro results would then warrant progression to in vivo studies in diabetic animal models to assess its efficacy in reducing sorbitol accumulation in target tissues and its overall pharmacokinetic and safety profile. Such a systematic approach will be crucial in determining if (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid or its derivatives can be viable candidates for the therapeutic management of diabetic complications.
References
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Juskova, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. Available at: [Link]
-
Stefek, M., & Krizanova, L. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. Available at: [Link]
-
Wang, Y., et al. (2023). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistryOpen, 12(3), e202300002. Available at: [Link]
-
Maccari, R., et al. (1994). Studies on the synthesis and structure-activity relationships of 5-(3'-indolal)-2-thiohydantoin derivatives as aldose reductase enzyme inhibitors. Il Farmaco, 49(6), 443-447. Available at: [Link]
-
Shehzad, M. T., et al. (2021). Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. Semantic Scholar. Available at: [Link]
-
Juskova, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. ResearchGate. Available at: [Link]
-
Malamas, M. S., et al. (1997). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 40(14), 2352-2365. Available at: [Link]
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Methodological & Application
High-Performance Liquid Chromatography (HPLC) for the Analysis of Indole Derivatives: A Comprehensive Guide
Introduction: The Significance of Indole Derivatives and the Need for Robust Analytical Methods
Indole derivatives represent a vast and functionally diverse class of heterocyclic compounds, playing pivotal roles in pharmacology, neurobiology, and plant physiology. From the essential amino acid tryptophan and its neurotransmitter metabolite serotonin to the potent anticancer alkaloids vinblastine and vincristine, the influence of this scaffold is profound.[1][2][3][4][5] The therapeutic potential and biological significance of indole-containing molecules have made their accurate and sensitive quantification a cornerstone of drug discovery, clinical diagnostics, and agricultural science.[4][5]
High-Performance Liquid Chromatography (HPLC) has emerged as the premier analytical technique for the separation and quantification of indole derivatives due to its high resolution, sensitivity, and versatility.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of HPLC for the analysis of various indole derivatives. We will delve into the causal relationships behind methodological choices, present detailed and validated protocols, and offer insights into overcoming common analytical challenges.
Core Principles of HPLC for Indole Derivative Analysis
The successful separation of indole derivatives by HPLC hinges on a thorough understanding of their physicochemical properties and how these interact with the stationary and mobile phases of the chromatographic system. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.
The Causality Behind Methodological Choices
-
Stationary Phase Selection: C8 and C18 columns are the workhorses for the separation of many indole derivatives.[6][7][8] The choice between them depends on the hydrophobicity of the analytes. C18 columns, with their longer alkyl chains, offer greater retention for more nonpolar indoles, while C8 columns provide a good balance of retention and analysis time for a broader range of polarities. For highly polar or structurally similar indoles, phenyl-hexyl columns can offer alternative selectivity due to π-π interactions with the indole ring.[9]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is a critical parameter for achieving optimal separation.[7][10]
-
pH Control: The pH of the aqueous component is crucial, especially for acidic or basic indole derivatives. By suppressing the ionization of acidic (e.g., indole-3-acetic acid) or basic (e.g., tryptamine) functional groups, retention on the nonpolar stationary phase is enhanced, leading to sharper peaks and improved resolution.[11] Acetic acid or formic acid are commonly used to maintain a low pH.[7][12]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The proportion of the organic modifier in the mobile phase dictates the elution strength; a higher percentage of organic solvent leads to faster elution of hydrophobic compounds. Gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed for complex mixtures of indoles with a wide range of polarities.[8][13]
-
-
Detection Techniques: A Matter of Sensitivity and Specificity
-
UV-Visible (UV-Vis) Detection: The indole ring possesses a strong chromophore, making UV detection a straightforward and widely applicable technique.[2][13] The maximum absorption wavelength (λmax) for many indoles is around 280 nm.[12][13]
-
Fluorescence Detection (FLD): Many indole derivatives, including tryptophan and its metabolites, are naturally fluorescent.[1][3][14][15] FLD offers significantly higher sensitivity and selectivity compared to UV detection, making it ideal for trace-level analysis in complex biological matrices.[1][3][16] Excitation and emission wavelengths are specific to the analyte of interest. For instance, for indole-3-acetic acid (IAA) and indole-3-pyruvic acid (IPA), excitation at 282 nm and emission at 360 nm can be used.[7][17]
-
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds, including many indoleamines like serotonin and dopamine.[18][19][20][21] It is particularly valuable for neurotransmitter analysis in microdialysis samples.[18][19][20]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the analytes.[22][23][24] Tandem mass spectrometry (MS/MS) further enhances selectivity and is the gold standard for complex sample analysis.[22][23][25]
-
Experimental Workflows and Protocols
The following sections provide detailed protocols for the analysis of different classes of indole derivatives. These protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility.
Workflow for HPLC Analysis of Indole Derivatives
Caption: A generalized workflow for the HPLC analysis of indole derivatives.
Protocol 1: Analysis of Tryptophan and its Metabolites in Biological Fluids
This protocol is designed for the simultaneous analysis of tryptophan and key metabolites like serotonin, 5-hydroxyindoleacetic acid (5-HIAA), and kynurenine in plasma or serum.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 3-nitro-L-tyrosine for UV detection).[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-FLD/UV Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation of the analytes. |
| Mobile Phase A | 20 mM Sodium Acetate, pH 4.5 | Buffers the mobile phase to ensure consistent ionization states. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 40% B over 20 min | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Injection Vol. | 20 µL | |
| FLD | Ex: 280 nm, Em: 350 nm | Optimal for tryptophan and many of its metabolites.[8] |
| UV Detection | 280 nm | A general wavelength for indole-containing compounds. |
3. Data Analysis
-
Construct calibration curves for each analyte using standard solutions of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curves.
Protocol 2: Analysis of Indole Auxins (e.g., IAA) in Plant Tissues
This protocol is suitable for the quantification of indole-3-acetic acid (IAA) in plant tissues.
1. Sample Preparation (Solid-Phase Extraction)
-
Freeze 1 g of plant tissue in liquid nitrogen and grind to a fine powder.[26]
-
Extract the powder with 5 mL of 80% methanol by vortexing and sonicating for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[26]
-
Dilute the supernatant with 20 mL of water and adjust the pH to 2.5 with 1 M HCl.[26]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2.5).[27]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove interfering polar compounds.[27]
-
Elute the auxins with 5 mL of 80% methanol.[27]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.[26]
2. HPLC-FLD Conditions
| Parameter | Condition | Rationale |
| Column | C8, 150 x 4.6 mm, 5 µm | Suitable for the polarity of IAA.[7][17] |
| Mobile Phase | Methanol:1% Acetic Acid (60:40 v/v) | Isocratic elution for a simpler and faster analysis.[7][17] |
| Flow Rate | 1.0 mL/min | Standard flow rate.[7][17] |
| Column Temp. | 25°C | Room temperature operation is often sufficient. |
| Injection Vol. | 20 µL | |
| FLD | Ex: 282 nm, Em: 360 nm | Provides high sensitivity for IAA.[7][17] |
Protocol 3: Chiral Separation of Indole Derivatives
For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for this purpose.[28][29]
1. General Approach
-
Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).[29]
-
Test various mobile phases, including normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) systems.[29]
-
The choice of mobile phase and column is highly dependent on the specific indole derivative.
2. Example HPLC Conditions for Chiral Separation
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | A versatile polysaccharide-based CSP. |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine | A common normal-phase system. Diethylamine is added to improve the peak shape of basic compounds. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25°C | |
| Injection Vol. | 10 µL | |
| UV Detection | 280 nm |
Troubleshooting Common HPLC Issues for Indole Analysis
Caption: A troubleshooting guide for common HPLC problems encountered during indole analysis.
A common issue with indole derivatives is their potential for on-column degradation, especially for light-sensitive or unstable compounds. To mitigate this, use amber vials, minimize sample exposure to light, and analyze samples promptly after preparation.
Conclusion
HPLC is an indispensable tool for the analysis of indole derivatives across various scientific disciplines. The successful application of this technique relies on a rational approach to method development, considering the physicochemical properties of the analytes and the principles of chromatography. The protocols and insights provided in this application note serve as a robust foundation for researchers to develop and validate their own HPLC methods for the accurate and reliable quantification of indole derivatives. By understanding the "why" behind the "how," scientists can confidently tackle the analytical challenges associated with this important class of compounds.
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- Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).PubMed.
- An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
- Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
- An Isocratic HPLC Method For The Analysis Of Indole Alkaloids Of C
- Quantification of tryptophan in plasma by high performance liquid chrom
- Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection.PMC.
- Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ioniz
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.MDPI.
- (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).
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- Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.MDPI.
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- Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.NIH.
- Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
- Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID.Rasayan Journal of Chemistry.
- Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry.Frontiers.
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
- A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant N
- The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review.MDPI.
- Application Notes & Protocols: UPLC-MS for Simultaneous Quantific
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.PMC.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.Drawell.
- Conditions for LC-MS/MS analysis of indole species.
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- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small.eScholarship.org.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma.PubMed.
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- HPLC Troubleshooting Guide.SCION Instruments.
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- Chiral HPLC Separ
- Chiral Separ
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Application Notes and Protocols for Evaluating the Efficacy of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Introduction: Characterizing a Novel Indole-Based Compound
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is a novel molecule belonging to the indole class of heterocyclic compounds. While specific biological activities for this particular compound are not yet extensively documented in peer-reviewed literature, the indole scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic properties. Derivatives of indole and related acetic acid compounds have demonstrated a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] For instance, certain indole-3-acetic acid derivatives have been shown to possess cytotoxic and antibacterial properties.[1] Given this chemical heritage, a systematic evaluation of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid's efficacy in a cellular context is a critical first step in elucidating its therapeutic potential.
This guide provides a comprehensive, tiered approach to characterizing the biological efficacy of this novel compound using a panel of robust, validated cell-based assays. We will begin with a foundational assessment of its impact on cell viability and cytotoxicity, followed by more specific investigations into its effects on cell proliferation and the induction of apoptosis. These assays are designed to provide a quantitative and mechanistic understanding of the compound's cellular effects, forming a crucial data package for any drug development professional.[4][5][6]
Tier 1: Foundational Efficacy Screening - Cell Viability and Cytotoxicity
The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies the concentration range over which the compound exhibits biological activity, from cytostatic to cytotoxic effects. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8][9] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[8] The resulting formazan crystals are insoluble and must be dissolved in a solubilization solution. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[8][10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
Selected cancer or normal cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[11] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.[8]
Data Interpretation and Presentation
The results are expressed as a percentage of cell viability relative to the untreated control. A dose-response curve can be generated to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
| Parameter | Description | Example Value |
| Cell Line | The cell line used for the assay. | HeLa |
| Seeding Density | Number of cells seeded per well. | 8,000 cells/well |
| Compound | (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | - |
| Concentration Range | Range of compound concentrations tested. | 0.1 µM - 100 µM |
| Incubation Time | Duration of compound treatment. | 48 hours |
| IC₅₀ | The half maximal inhibitory concentration. | 15.2 µM |
Tier 2: Elucidating the Mechanism - Proliferation and Apoptosis Assays
If the MTT assay indicates a significant decrease in cell viability, the next logical step is to determine whether this is due to a cytostatic effect (inhibition of proliferation) or a cytotoxic effect (induction of cell death, such as apoptosis).
Assay for Cell Proliferation: The BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) assay is a highly specific method for quantifying cell proliferation.[12] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4][13]
Principle of the BrdU Assay Cells are incubated with BrdU, which is incorporated into their DNA during replication.[14] After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase).[15] A substrate is then added, which is converted by the enzyme into a colored product, and the absorbance is measured. The amount of color produced is directly proportional to the number of proliferating cells.[12]
Protocol: BrdU Cell Proliferation Assay
Materials:
-
BrdU Labeling and Detection Kit (commercially available)
-
Treated cells in a 96-well plate
-
Wash buffer (e.g., PBS)
Procedure:
-
Cell Treatment: Treat cells with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as described in the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Assay for Apoptosis: The Caspase-Glo® 3/7 Assay
To determine if the compound induces apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.[6][17] These caspases are central to the apoptotic pathway.[18][19]
Principle of the Caspase-Glo® 3/7 Assay This is a luminescent assay that measures the activity of caspase-3 and -7.[5] The assay reagent contains a pro-luminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[5] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[20] The intensity of the light is proportional to the amount of caspase activity.[21]
Apoptotic Signaling Pathway
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Treated cells in an opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in an opaque-walled 96-well plate as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.[5]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Integrated Data Presentation
The data from the proliferation and apoptosis assays can be presented together to provide a comprehensive picture of the compound's mechanism of action.
| Compound Concentration | Cell Proliferation (% of Control) | Caspase-3/7 Activity (Fold Change) |
| 0 µM (Control) | 100% | 1.0 |
| 5 µM | 85% | 1.5 |
| 15 µM (IC₅₀) | 52% | 4.2 |
| 50 µM | 15% | 8.9 |
Conclusion and Future Directions
This application note outlines a systematic, three-tiered approach for the initial efficacy evaluation of the novel compound (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. By employing well-validated cell-based assays for viability, proliferation, and apoptosis, researchers can generate a robust preliminary dataset. Positive results from these assays, such as a low IC₅₀ value, significant inhibition of proliferation, and induction of apoptosis, would warrant further investigation into more specific molecular targets and signaling pathways, ultimately guiding the trajectory of this compound in the drug discovery pipeline.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery.[Link]
-
Lakhani, S. A., et al. (2006). Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis. Science. [Link]
-
Creative Bioarray. BrdU Cell Proliferation Assay.[Link]
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Chitra, M., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]
-
Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining).[Link]
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Javaid, M., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.[Link]
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Svar Life Science. Cell-based assays - Application areas.[Link]
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National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual.[Link]
-
Vasileva, E. A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals (Basel). [Link]
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University of California, Santa Cruz. Protocol for BrdU Labeling of Proliferating Cells.[Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]
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Manso, J., et al. (2024). Apoptosis Analysis. Bio-protocol. [Link]
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Wikipedia. Bromodeoxyuridine.[Link]
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Encyclopedia of Biological Methods. BrdU assay.[Link]
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JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.[Link]
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Klančnik, A., et al. (2023). Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information. Apoptosis Dependent and Independent Functions of Caspases.[Link]
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Creative Diagnostics. Role of Caspases in Apoptosis.[Link]
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Application Notes & Protocols: A Framework for Preclinical Evaluation of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a novel indole derivative. Lacking extensive published data on this specific molecule, this guide establishes a robust investigational framework based on the well-documented pharmacological activities of its core structural motifs: indole-3-acetic acid and organosulfur compounds. The protocols herein are designed to first establish the pharmacokinetic and safety profile of the compound and then to probe its efficacy in validated animal models of inflammation and metabolic disease, reflecting the therapeutic potential of related chemical classes.
Introduction: Rationale for Investigation
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid belongs to the broad class of indole-3-acetic acid derivatives. This chemical family is of significant pharmacological interest, with prominent members like Indomethacin demonstrating potent anti-inflammatory activity through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of biological pathways.[2]
The presence of a sulfanyl (thioether) linkage suggests potential modulation of inflammatory pathways beyond COX inhibition. Specifically, related structures have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3][4] Furthermore, certain indole derivatives act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a critical regulator of adipogenesis, insulin sensitivity, and inflammation.[5][6]
Therefore, our investigational strategy is built on the hypothesis that (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid may possess anti-inflammatory and/or metabolic-modulating properties. The following protocols are designed to systematically test this hypothesis, beginning with essential safety and exposure studies before moving into disease-relevant efficacy models.
Part 1: Foundational Pharmacokinetic (PK) & Safety Profiling
Before assessing efficacy, it is imperative to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the general safety of the test compound. These studies are crucial for selecting appropriate doses and administration routes for subsequent efficacy studies.[7][8]
Protocol 1: Rodent Pharmacokinetic Study
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in mice or rats following intravenous (IV) and oral (PO) administration.[9]
Animal Model:
-
Species: Sprague Dawley rats (male, 8-10 weeks old). Rats are often chosen for initial PK studies due to their larger size compared to mice, which facilitates serial blood sampling.[10]
-
Group Size: n=4 animals per time point per route. A satellite group for the PO arm is included to minimize the number of blood draws from a single animal.
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the study, with ad libitum access to food and water.
-
Formulation:
-
IV Formulation: Dissolve the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The final concentration should allow for a low-volume injection (e.g., 1-2 mL/kg).
-
PO Formulation: Suspend the compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose [CMC] in water).
-
-
Dosing:
-
IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10 mg/kg via oral gavage after an overnight fast.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) from the saphenous or tail vein into EDTA-coated tubes at specified time points.[11]
-
IV Time Points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in plasma samples.[9]
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Summary: Target Pharmacokinetic Parameters
| Parameter | Abbreviation | Description | Typical Units |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. | ng/mL |
| Time to Cmax | Tmax | The time at which Cmax is reached. | hours |
| Area Under the Curve | AUC | The total drug exposure over time. | ng*h/mL |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. | hours |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | mL/h/kg |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
| Bioavailability | %F | The fraction of the administered dose that reaches systemic circulation. | % |
Part 2: Efficacy Evaluation in Disease Models
Based on the structural alerts of the compound, the following efficacy models are proposed to investigate its anti-inflammatory and metabolic-modulating potential. The general preclinical workflow should follow a logical progression from initial screening to more complex disease models.
Caption: General workflow for preclinical evaluation.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Objective: To evaluate the acute anti-inflammatory activity of the compound. The carrageenan model is a well-established and highly reproducible assay for screening potential anti-inflammatory drugs, particularly those affecting mediators like prostaglandins.[12]
Putative Signaling Pathway Involvement
Caption: Hypothesized inhibition of the arachidonic acid cascade.
Animal Model:
-
Species: Wistar or Sprague Dawley rats (male, 150-200g).
-
Group Size: n=6-8 animals per group.
Experimental Groups:
-
Vehicle Control: Administration of the vehicle (e.g., 0.5% CMC).
-
Test Compound (Low Dose): e.g., 10 mg/kg, PO.
-
Test Compound (High Dose): e.g., 30 mg/kg, PO.
-
Positive Control: Indomethacin (10 mg/kg, PO).
Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.
-
Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's).
-
Protocol 3: Diet-Induced Obesity (DIO) in Mice (Metabolic Disease & Inflammation)
Objective: To assess the compound's ability to improve metabolic parameters, such as insulin sensitivity and glucose tolerance, and reduce low-grade inflammation in a model relevant to type 2 diabetes. This model is ideal for testing potential PPARγ agonists.[13][14]
Animal Model:
-
Species: C57BL/6J mice (male, 6 weeks old). This strain is highly susceptible to developing obesity and insulin resistance on a high-fat diet.[5]
-
Group Size: n=10-12 animals per group.
Methodology:
-
Dietary Induction:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.
-
-
Group Allocation: After the induction period, randomize HFD-fed mice into treatment groups based on body weight and fasting blood glucose.
-
Experimental Groups:
-
Chow + Vehicle: Lean control group.
-
HFD + Vehicle: Obese disease control group.
-
HFD + Test Compound: e.g., 30 mg/kg/day, PO.
-
HFD + Positive Control: Rosiglitazone (a PPARγ agonist), e.g., 10 mg/kg/day, PO.[5]
-
-
Treatment Period: Administer compounds daily via oral gavage for 4-6 weeks. Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT in the final week of treatment. After a 6-hour fast, administer a glucose bolus (2 g/kg, intraperitoneally) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Performed 3-4 days after the GTT. After a 4-hour fast, administer an insulin bolus (0.75 U/kg, intraperitoneally) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sacrifice and Analysis:
-
At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest tissues such as liver and epididymal white adipose tissue (eWAT) for histological analysis (e.g., H&E staining for lipid accumulation and macrophage infiltration) and gene expression analysis (e.g., qPCR for inflammatory and metabolic genes).
-
-
Data Analysis:
-
Analyze GTT and ITT data by calculating the area under the curve (AUC) and comparing between groups using ANOVA.
-
Compare body weight, plasma parameters, and gene expression data between groups using appropriate statistical tests.
-
Data Summary: Expected Outcomes in DIO Model
| Parameter | HFD + Vehicle Group | HFD + Effective Compound Group |
| Body Weight | Increased | No change or slight reduction |
| Glucose Tolerance (GTT AUC) | Significantly Increased | Significantly Reduced |
| Insulin Sensitivity (ITT) | Impaired (higher glucose levels) | Improved (lower glucose levels) |
| Plasma Insulin | Increased (Hyperinsulinemia) | Reduced towards normal levels |
| Liver Histology | Steatosis (fatty liver) | Reduced lipid accumulation |
| Adipose Tissue Inflammation | Increased macrophage infiltration | Reduced macrophage infiltration |
Ethical Considerations
All animal studies must be conducted in strict accordance with ethical guidelines and require prior approval from an Institutional Animal Care and Use Committee (IACUC).[8][15] Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare and the scientific validity of the results.[8]
Conclusion
This document outlines a structured, hypothesis-driven approach for the preclinical characterization of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. By first establishing the pharmacokinetic profile, researchers can design robust and informative efficacy studies. The proposed models for acute inflammation and diet-induced obesity provide a strong foundation for exploring the compound's potential as a novel anti-inflammatory or metabolic-modulating agent. Positive findings in these studies would warrant further investigation into its specific mechanism of action and evaluation in more complex, chronic disease models.
References
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Creative Biolabs. "Rodent In Vivo PK Service". Available at: [Link]
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Bienta. "Pharmacokinetics Studies in Mice or Rats". Available at: [Link]
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Nuvisan. "Expert DMPK solutions: tailored in vivo PK studies across multiple species". Available at: [Link]
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Journal of Pharmacology and Experimental Therapeutics. "Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis". Available at: [Link]
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BioBoston Consulting. "Best Practices For Preclinical Animal Testing". Available at: [Link]
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ResearchGate. "Preclinical trials with different PPARγ agonists in several animal models of Parkinson's disease". Available at: [Link]
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Oxford Academic. "The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease". Available at: [Link]
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National Center for Biotechnology Information (NCBI). "General Principles of Preclinical Study Design". Available at: [Link]
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National Center for Biotechnology Information (NCBI). "Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases?". Available at: [Link]
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PubMed. "The Effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice". Available at: [Link]
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ResearchGate. "The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice". Available at: [Link]
-
SciSpace. "Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver". Available at: [Link]
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U.S. Food and Drug Administration (FDA). "General Considerations for Animal Studies Intended to Evaluate Medical Devices". Available at: [Link]
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University of Pennsylvania. "Preclinical Animal Models". Available at: [Link]
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National Center for Biotechnology Information (NCBI). "Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction". Available at: [Link]
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National Center for Biotechnology Information (NCBI). "Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies". Available at: [Link]
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MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". Available at: [Link]
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Application Note: Protocol for the Solubilization of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid for In Vitro Cellular Assays
Abstract
This document provides a detailed guide for the effective solubilization of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, a compound of interest for researchers in drug discovery and cell biology. Due to the inherent physicochemical properties of its indole core and carboxylic acid moiety, this molecule exhibits poor solubility in aqueous media at physiological pH, a common challenge for in vitro studies. This application note presents two validated protocols—one utilizing a common organic solvent (DMSO) and another employing pH modification—to achieve stable, biologically compatible stock solutions. We delve into the rationale behind each methodological choice, emphasizing best practices for maintaining compound integrity and ensuring experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable framework for handling this and structurally similar compounds.
Introduction and Physicochemical Analysis
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid belongs to the indole derivative class of compounds, which are widely explored as versatile scaffolds in modern drug discovery.[1] Its structure comprises a hydrophobic indole nucleus and a polar carboxylic acid functional group. This amphipathic nature dictates its solubility profile.
-
Hydrophobic Core: The 1-ethyl-1H-indole group is nonpolar and contributes to the compound's low intrinsic solubility in water.
-
Ionizable Group: The carboxylic acid moiety (-COOH) is a weak acid. At low pH, it remains protonated and uncharged, further limiting aqueous solubility. However, at a pH above its acid dissociation constant (pKa), the carboxyl group deprotonates to form a charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[2][3]
This understanding is crucial for developing a rational approach to solubilization. The goal is to prepare a concentrated stock solution that can be diluted into cell culture media without precipitation, while minimizing any potential artifacts from the solubilization vehicle itself.
Core Principles: Solvent Selection and Experimental Integrity
The choice of solvent is a critical parameter in any in vitro assay. For water-insoluble compounds, the two primary strategies involve using a minimal amount of a biocompatible organic solvent or leveraging pH modification to create an aqueous solution.
-
Organic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast range of compounds for biological screening.[4][5] Its primary advantage is its ability to dissolve compounds at high concentrations. However, it is not inert and can induce cellular effects. Concentrations of DMSO above 1% are often cytotoxic, and even lower concentrations (0.1% - 0.5%) can cause subtle changes in cell behavior, making it imperative to keep the final assay concentration as low as possible and to always include a vehicle control.[5][6][7]
-
pH Modification: By raising the pH of the solvent with a base like sodium hydroxide (NaOH), the carboxylic acid group on (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid can be converted to its highly soluble sodium salt.[2][8] This method avoids organic solvents entirely but introduces its own challenges. The resulting solution will be alkaline and must be carefully neutralized before being added to cell culture media to avoid drastic pH shifts that would be detrimental to cell viability.[6]
Recommended Solubilization Protocols
Before proceeding, ensure you are using high-purity reagents and sterile technique where appropriate. It is recommended to perform a small-scale pilot test to confirm solubility at your desired concentration.
Protocol A: High-Concentration Stock in DMSO
This is the most direct and commonly used method for initial screening and most cell-based assays.
Methodology:
-
Weighing: Accurately weigh the desired amount of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is a clear, homogenous liquid with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.[9] Store at -20°C or -80°C for long-term stability. Studies show that while many compounds are stable in DMSO, degradation can occur over time, especially with repeated exposure to ambient temperature and moisture.[10][11]
-
Application: When preparing for an experiment, thaw a single aliquot. Dilute the stock solution serially into the cell culture medium to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and preferably remains below 0.1%.
Protocol B: pH-Modified Aqueous Stock Solution
This method is recommended for assays where organic solvents are known to interfere or must be avoided entirely.
Methodology:
-
Weighing: Accurately weigh the desired amount of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of 0.1 N NaOH dropwise while vortexing. Use the minimum volume necessary to fully dissolve the compound. The solution should become clear as the sodium salt of the acid is formed.
-
Neutralization: Carefully neutralize the solution by adding 0.1 N HCl dropwise while monitoring the pH with a calibrated pH meter. The target pH should be between 7.2 and 7.4. This step is critical and must be performed slowly to avoid overshooting the target pH.
-
Buffering and Final Volume: Add sterile Phosphate-Buffered Saline (PBS) or a HEPES buffer to bring the solution to the final desired volume and concentration. This will help stabilize the pH of the stock solution.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use this aqueous solution fresh whenever possible. If storage is necessary, aliquot and store at -20°C. Note that aqueous solutions are generally less stable than DMSO stocks and are more susceptible to degradation.[12]
Decision Workflow and Data Summary
To assist researchers in selecting the appropriate protocol, the following decision-making workflow and data summary table are provided.
Caption: Decision workflow for selecting a solubilization protocol.
Table 1: Comparison of Solubilization Protocols
| Parameter | Protocol A: DMSO | Protocol B: pH-Modified Aqueous |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | 0.1 N NaOH, 0.1 N HCl, PBS/Buffer |
| Typical Stock Conc. | 10 - 50 mM | 1 - 10 mM |
| Final Conc. in Assay | <0.5% (ideally <0.1%) | Not applicable |
| Pros | - High solubility- Simple procedure- Good long-term stability | - Avoids organic solvent artifacts- Directly compatible with aqueous systems |
| Cons | - Potential for solvent-induced cell toxicity/artifacts- Risk of precipitation upon dilution | - More complex, multi-step procedure- Risk of pH shock to cells if not neutralized properly- Lower potential stock concentration- Generally lower long-term stability |
| Key Consideration | A matched DMSO vehicle control is mandatory . | Precise pH measurement and control is mandatory . |
Validation and Best Practices
To ensure the trustworthiness and reproducibility of your experimental results, the following validation steps are essential:
-
Vehicle Controls: This is the most critical control. Every experiment must include a condition where cells are treated with the highest volume of the vehicle (e.g., 0.1% DMSO in media, or the neutralized buffer from Protocol B) used in the experimental conditions. This allows you to differentiate the effects of the compound from the effects of the solvent system.[6]
-
Solubility Confirmation: After diluting the stock solution into the final cell culture medium, visually inspect the solution for any signs of precipitation, cloudiness, or crystallization. This should be done both immediately after dilution and after incubation under assay conditions (e.g., 24 hours at 37°C), as some compounds may precipitate over time.
-
Concentration Range: Always test a range of concentrations to establish a dose-response curve. This helps to identify specific effects and distinguish them from non-specific toxicity.
-
Aliquoting: As mentioned, prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound, and to prevent contamination and water absorption into DMSO stocks.[9]
By following these detailed protocols and adhering to the principles of rigorous experimental control, researchers can confidently prepare and utilize (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid for a wide range of in vitro investigations.
References
-
Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
Nobre, M. & Wahid, S. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate. Available at: [Link]
-
Plant Cell Labs. ISL01 Indole-3-acetic Acid (IAA) Solution. Plant Cell Labs. Available at: [Link]
-
Bayhaki, A., et al. (2019). Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay? ResearchGate. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
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Chan, E. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]
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El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Popa-Burke, I. G., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
Wikipedia. Flavonoid. Wikipedia. Available at: [Link] (Note: Used for the general principle of using NaOH for dissolving acidic compounds).
-
Wikipedia. Indole-3-acetic acid. Wikipedia. Available at: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]
-
Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
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Tofiq, R. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Indole Derivatives in Oncology
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with significant therapeutic potential.[1] Among these, derivatives of Indole-3-acetic acid (IAA) have garnered considerable interest in oncology for their cytotoxic effects against various cancer cell lines.[1][2] The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of a specific indole derivative, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid , in cancer cell line models. While extensive research on this particular molecule is emerging, the protocols outlined herein are based on established methodologies for evaluating novel chemical entities in cancer research and are supported by findings on structurally related compounds.
The rationale for investigating (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid stems from the demonstrated anticancer activities of various indole derivatives. For instance, studies on novel 1,2,3-triazole-based glycosides featuring a 1-ethyl-1H-indole moiety have shown promising cytotoxic activity against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[3] Such findings underscore the potential of substitutions on the indole ring to enhance anticancer potency.[1][3] The protocols detailed in this guide are designed to systematically evaluate the cytotoxic and mechanistic properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, providing a robust framework for its preclinical assessment.
Experimental Workflow for Assessing Anticancer Efficacy
The following diagram outlines a typical workflow for the initial screening and mechanistic evaluation of a novel compound like (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in cancer cell lines.
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
PART 1: Initial Screening and Cytotoxicity Assessment
The initial phase of evaluating (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid involves determining its cytotoxic effects across a panel of human cancer cell lines. This approach, exemplified by the National Cancer Institute's NCI-60 panel, allows for the identification of sensitive cancer types and provides a broad overview of the compound's activity spectrum.[4][5]
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected human cancer cell lines (e.g., MCF-7, HCT-116, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in DMSO. Further dilute with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: The IC50 values for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid across different cell lines should be summarized in a table for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid | IC50 (µM) of Doxorubicin (Reference) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| HCT-116 | Colorectal Carcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HeLa | Cervical Cancer | Experimental Data | Experimental Data |
PART 2: Elucidating the Mechanism of Action
Following the determination of cytotoxic activity, the next critical step is to investigate the underlying mechanism by which (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid induces cell death. Key cellular processes to examine include apoptosis and cell cycle progression.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (selected based on low IC50 from initial screening)
-
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
6-well cell culture plates
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: Analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Potential Signaling Pathways and Molecular Targets
Indole derivatives have been reported to exert their anticancer effects through various signaling pathways.[1] Based on existing literature for related compounds, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid might influence pathways such as:
-
Apoptotic Pathways: Activation of caspases (e.g., Caspase-3, -8, -9) and modulation of Bcl-2 family proteins.
-
Cell Cycle Regulation: Altering the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Receptor Tyrosine Kinases (RTKs): Some indole derivatives have been shown to inhibit RTKs like EGFR.[7]
The following diagram illustrates a hypothetical signaling pathway that could be affected by (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, leading to apoptosis.
Caption: A potential mechanism of action for inducing apoptosis in cancer cells.
To validate these potential mechanisms, Western blot analysis should be performed to assess the expression levels of key proteins in these pathways (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p-Akt, p-ERK) following treatment with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vitro evaluation of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as a potential anticancer agent. The successful execution of these protocols will yield crucial data on its cytotoxicity, mechanism of action, and potential molecular targets. Positive and compelling results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic analyses to fully elucidate its therapeutic potential.
References
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ResearchGate. (n.d.). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. Retrieved from [Link]
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Nature. (n.d.). Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 7011. Retrieved from [Link]
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Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(11), 5130-5136. Retrieved from [Link]
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Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]
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Folkes, L. K., & Wardman, P. (1997). Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. Anticancer Drug Design, 12(7), 543-557. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Molecules, 27(23), 8527. Retrieved from [Link]
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Jo, Y. K., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198). Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Archiv der Pharmazie, 345(10), 804-812. Retrieved from [Link]
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Gillet, J. P., et al. (2017). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cancers, 9(9), 121. Retrieved from [Link]
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Application Notes and Protocols for Enzyme Inhibition Assays for Indole-Based Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules and its ability to interact with a wide array of enzymatic targets.[1][2] This versatility makes indole-based compounds a fertile ground for the discovery of novel therapeutics targeting enzymes implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the design, execution, and validation of enzyme inhibition assays tailored for indole-based compounds. We will delve into the underlying principles of enzyme kinetics, explore various assay formats, and address the unique challenges associated with this class of molecules, ensuring the generation of robust and reproducible data.
Introduction: The Significance of Indole as a Privileged Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery. Its ability to mimic the side chain of the amino acid tryptophan allows it to interact with diverse biological targets, including a multitude of enzymes.[2] Synthetic indole derivatives have demonstrated extensive therapeutic potential across various domains by acting as enzyme inhibitors.[1] Notable examples of enzyme classes targeted by indole-based inhibitors include:
-
Protein Kinases: Crucial regulators of cellular signaling pathways, often dysregulated in cancer.[4][5][6][7]
-
Cyclooxygenases (COX): Key enzymes in the inflammatory cascade.[8]
-
Tubulin: A critical component of the cytoskeleton, representing a validated target for anticancer agents.[3][4]
-
Monoamine Oxidase (MAO): Involved in neurotransmitter metabolism, making it a target for neurological disorders.[1][9]
The successful identification and characterization of indole-based enzyme inhibitors hinge on the application of well-designed and rigorously validated in vitro assays.[10][11]
Foundational Principles: Understanding Enzyme Inhibition Kinetics
A thorough grasp of enzyme kinetics is fundamental to designing meaningful inhibition assays. The Michaelis-Menten model provides a framework for understanding the relationship between substrate concentration ([S]) and the initial velocity (v) of an enzyme-catalyzed reaction.[12][13][14]
The Michaelis-Menten Equation
The rate of reaction is described by: v = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[12][13] A lower Km signifies a higher affinity.[13]
Enzyme inhibitors modulate these kinetic parameters in distinct ways, allowing for the characterization of their mechanism of action (MOA).[13][15][16]
Modes of Reversible Inhibition
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), altering the enzyme's conformation and reducing its catalytic efficiency. This decreases Vmax but does not change Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.
The determination of these inhibition modalities is crucial for lead optimization in drug discovery.[17]
Graphical Analysis of Inhibition Data
Graphical representations are invaluable for visualizing and quantifying enzyme inhibition.
-
Michaelis-Menten Plot: A plot of initial velocity (v) versus substrate concentration ([S]) yields a hyperbolic curve.[13] While illustrative, it can be challenging to accurately determine Vmax and Km from this plot.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v versus 1/[S] linearizes the Michaelis-Menten equation, facilitating the determination of kinetic parameters. However, it can distort data errors.[12][14]
-
Dixon Plot: This graphical method is particularly useful for determining the inhibition constant (Ki) and identifying the mode of inhibition.[18][19] It plots the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]) at various fixed substrate concentrations.[20][21] The intersection point of the lines provides information about the type of inhibition.[18][21] For instance, in competitive inhibition, the lines intersect on the x-axis.[18]
Assay Design and Development for Indole-Based Compounds
The selection of an appropriate assay format is critical and depends on the specific enzyme, the available substrates, and the desired throughput.
General Workflow for Enzyme Inhibition Assays
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for counter-screens to identify assay interference.
Procedure (Example for Absorbance Assay):
-
Setup: Prepare a plate identical to the primary assay plate.
-
Omit Enzyme: Follow Protocol 1, but in the "Enzyme Addition" step, add only the Assay Buffer without the enzyme.
-
Measurement: Read the plate at the same wavelength as the primary assay.
-
Analysis: Any significant signal in this counter-screen indicates that the compound is interfering with the assay readout (e.g., it is colored or reacts with the substrate). Such compounds should be flagged as potential artifacts. [22][23][24]
Data Interpretation and Validation
Robust data analysis and interpretation are key to the successful application of these assays.
| Parameter | Definition | Importance |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | A primary measure of inhibitor potency. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more fundamental measure of inhibitor affinity, independent of substrate concentration for competitive inhibitors. |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | A Z'-factor > 0.5 indicates a robust and reliable assay suitable for screening. [25] |
| Selectivity | The degree to which an inhibitor acts on a specific target enzyme compared to other enzymes. | Crucial for minimizing off-target effects and potential toxicity in drug development. [15] |
Experimental validation is a critical step to confirm that the observed inhibition is genuine and to characterize the inhibitor's properties. [10][11]
Conclusion
The development and execution of enzyme inhibition assays for indole-based compounds require a multi-faceted approach that combines a solid understanding of enzyme kinetics with careful assay design and rigorous validation. By anticipating and addressing the specific challenges posed by the indole scaffold, such as insolubility and assay interference, researchers can generate high-quality, reliable data. The protocols and principles outlined in this guide are intended to provide a robust framework for scientists in the field of drug discovery, ultimately accelerating the identification and development of novel indole-based therapeutics.
References
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- (2025, September 12). Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained.
- Taylor & Francis. (n.d.). A graphical method for determining inhibition constants.
- (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach.
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
- MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
- (2025, July 27). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
- (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- (2025, August 6). The use of Dixon plots to study enzyme inhibition. ResearchGate.
- (2025, November 1). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Request PDF - ResearchGate.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
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- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH.
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- (2015, October 1). How to Detect and Solve Immunoassay Interference. myadlm.org.
- Benchchem. (n.d.). Docking Studies of Novel Indole Compounds: Application Notes and Protocols.
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- (n.d.). Development and validation of CYP26A1 inhibition assay for high-throughput screening.
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- (2020, April 28). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions.
- (2021, January 6). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central.
- (2021, January 14). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. ResearchGate.
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- (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
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- Wikipedia. (n.d.). Michaelis–Menten kinetics.
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- (2014, April 7). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.
- (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- (2007, April 19). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed - NIH.
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- (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.
- PMC - PubMed Central. (n.d.). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
- NIH. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
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Application Notes and Protocols for Pharmacological Assays in Lead Optimization
Introduction: The Critical Path of Lead Optimization
Lead optimization is an iterative, multidisciplinary cornerstone of modern drug discovery, bridging the gap between a promising "hit" compound and a preclinical drug candidate.[1] This phase is not merely about enhancing potency; it is a meticulous process of refining a molecule's multifaceted properties to achieve a delicate balance of efficacy, safety, and favorable pharmacokinetics (PK).[2][3] The primary objective is to systematically modify a lead compound's chemical structure to improve its therapeutic potential while mitigating undesirable characteristics, a process often guided by the structure-activity relationship (SAR).[3][4] The ultimate goal is to select a single compound with the highest probability of success in clinical trials.[5]
The lead optimization process is driven by a continuous "Design-Make-Test-Analyze" (DMTA) cycle.[1] Pharmacological and toxicological assays form the core of the "Test" phase, providing the critical data that informs the subsequent "Analyze" and "Design" stages. This guide provides an in-depth overview and detailed protocols for the key in vitro assays that are indispensable for successful lead optimization.
Figure 1: The Design-Make-Test-Analyze (DMTA) cycle in lead optimization.
Section 1: Target Engagement & Binding Characterization
Application Note: Before assessing a compound's functional effect, it is paramount to confirm and quantify its direct interaction with the intended biological target. Target engagement assays measure the affinity (how tightly a compound binds) and the kinetics (how quickly it binds and dissociates) of the compound-target interaction.[2] This data is fundamental for validating on-target activity and building a robust SAR. Biophysical methods are central to this effort as they provide label-free, real-time analysis of these molecular interactions.[6]
Featured Technology: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) has become a gold-standard technique for studying biomolecular interactions in real-time without the need for labels.[7][8] It measures changes in the refractive index near a sensor surface as an analyte (the drug compound) flows over an immobilized ligand (the target protein).[7][9] This allows for the precise determination of the association rate (kₐ or kₒₙ), the dissociation rate (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[10][11]
Protocol: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for determining the binding kinetics of a small molecule compound to an immobilized protein target.
I. Materials & Reagents:
-
SPR instrument (e.g., Biacore 8K)[11]
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein (>95% purity)
-
Small molecule compound series, dissolved in appropriate buffer with DMSO
-
Running buffer (e.g., HBS-EP+, PBS) matched to the assay needs
-
Regeneration solution (determined empirically, e.g., low pH glycine, high salt)
II. Experimental Workflow:
-
System Priming & Sensor Chip Equilibration:
-
Prime the instrument with running buffer to remove air bubbles and ensure a stable baseline.
-
Equilibrate the sensor chip surface with running buffer until a stable signal is achieved.
-
-
Ligand (Target Protein) Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a fresh 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the purified target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM acetate, pH 4.5) over the activated surface. The desired immobilization level depends on the assay but is typically low for small molecule analysis to avoid mass transport limitations.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
The result is a covalently immobilized, active target protein surface.[7]
-
-
Analyte (Compound) Binding Analysis:
-
Prepare a dilution series of the small molecule compound in running buffer. It is critical to maintain a constant, low percentage of DMSO (e.g., <1%) across all samples to minimize solvent effects.[12]
-
Inject the compound solutions over the immobilized target surface at a constant flow rate. A typical cycle includes:
-
Association Phase: Inject the compound for a defined period (e.g., 60-180 seconds) to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the compound from the target.[8]
-
-
Include several buffer-only (blank) injections for double referencing, which corrects for instrument drift and non-specific binding to the reference surface.
-
-
Surface Regeneration:
-
After each compound injection cycle, inject the regeneration solution to strip the bound analyte from the ligand, preparing the surface for the next cycle.[11]
-
The regeneration condition must be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized ligand.
-
III. Data Analysis:
-
The instrument software generates a sensorgram, a plot of response units (RU) versus time.[8]
-
After subtracting the reference channel and blank injection data, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
This fitting process yields the kinetic parameters kₐ and kₔ.
-
The equilibrium dissociation constant (Kₗ) is calculated as kₔ / kₐ.
| Parameter | Symbol | Definition | Importance in Lead Optimization |
| Association Rate | kₐ (or kₒₙ) | The rate at which the compound binds to the target. | Faster on-rates can be beneficial for rapid target engagement. |
| Dissociation Rate | kₔ (or kₒբբ) | The rate at which the compound-target complex falls apart. | Slower off-rates lead to longer target residence time, which often correlates with improved efficacy.[10] |
| Affinity | Kₗ | The ratio of kₔ to kₐ; a measure of binding strength. | Lower Kₗ values (e.g., nanomolar) indicate higher affinity, a primary goal of optimization.[11] |
Section 2: Functional Cellular Assays
Application Note: While binding affinity is essential, it does not guarantee the desired biological effect. Functional assays are critical to determine whether a compound acts as an agonist (activates the target), antagonist (blocks the target), or allosteric modulator. Cell-based assays are particularly powerful because they measure a compound's activity in a more physiologically relevant environment, accounting for factors like cell membrane permeability and the complexity of intracellular signaling pathways.[13] Moving from purified protein systems to cellular assays provides a more predictive model of a compound's potential in vivo activity.[12][14]
Featured Target Class: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and represent a significant portion of drug targets.[15][16] Upon ligand binding, they activate intracellular G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) or trigger the release of intracellular calcium (Ca²⁺).[17] Measuring these downstream events is a robust way to quantify the functional potency of a lead compound.
Figure 2: A simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Protocol: GPCR-Mediated cAMP Accumulation Assay (HTRF)
This protocol describes a common method to measure the functional potency of compounds targeting Gs- or Gi-coupled GPCRs using a homogeneous time-resolved fluorescence (HTRF) readout.
I. Materials & Reagents:
-
Host cells stably expressing the target GPCR (e.g., HEK293, CHO).
-
Cell culture medium, serum, and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist and antagonist.
-
Test compound serial dilutions.
-
HTRF cAMP detection kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
II. Experimental Workflow:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, harvest cells gently (e.g., using an enzyme-free dissociation buffer), wash with assay buffer, and resuspend to the desired density (e.g., 2,000-10,000 cells/well).
-
-
Compound Addition (Antagonist Mode Example):
-
Dispense a small volume (e.g., 5 µL) of test compound dilutions into the assay plate.
-
Add an equal volume of cells to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a known agonist (typically at its EC₈₀ concentration to ensure a robust signal window) to all wells except the negative controls.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C to allow for cAMP production.
-
-
Detection:
-
Following the manufacturer's instructions, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two emission signals (665/620) is calculated, which is proportional to the amount of cAMP produced.
-
III. Data Analysis:
-
Convert the raw HTRF ratios to cAMP concentration using a standard curve.
-
Normalize the data: Set the signal from cells with no agonist as 0% activity and the signal from cells with agonist alone (vehicle control) as 100% activity.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ (the concentration at which the compound inhibits 50% of the agonist response). For agonists, this would be an EC₅₀ value.
| Parameter | Symbol | Definition | Importance in Lead Optimization |
| Half Maximal Inhibitory Concentration | IC₅₀ | The molar concentration of an antagonist that produces 50% of its maximal possible inhibition. | A key measure of a compound's functional potency. Lower IC₅₀ values are desirable. |
| Half Maximal Effective Concentration | EC₅₀ | The molar concentration of an agonist that produces 50% of its maximal possible effect. | Measures the potency of an activating compound. |
| Efficacy (Emax) | Eₘₐₓ | The maximum response achievable by the compound. | Determines if a compound is a full or partial agonist/antagonist. |
Section 3: In Vitro ADME & Toxicology Profiling
Application Note: A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity.[18] The "fail early, fail cheap" paradigm emphasizes the need to assess absorption, distribution, metabolism, and excretion (ADME) and toxicity properties concurrently with potency optimization.[5][18] Early identification of liabilities such as rapid metabolic degradation or cytotoxicity allows the project team to deprioritize flawed compounds or guide chemical modifications to overcome these issues.[19][20] In vitro toxicology assays are essential for predicting potential adverse effects and reducing reliance on animal testing.[21][22]
Figure 3: The tiered approach to in vitro ADME/Tox screening during lead optimization.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major determinant of drug clearance.
I. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound and positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis.
-
96-well incubation plate and a collection plate.
II. Experimental Workflow:
-
Preparation:
-
Thaw HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare test compound solution in buffer (final concentration typically 1 µM).
-
-
Incubation:
-
Add the HLM suspension to the wells of the incubation plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point and negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
III. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
From the half-life, the intrinsic clearance (Clᵢₙₜ) can be calculated, which provides a measure of how efficiently the liver can metabolize the drug.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or equivalent)
This assay measures the general toxicity of a compound by assessing its effect on cell metabolic activity, which is a proxy for cell viability.
I. Materials & Reagents:
-
A relevant cell line (e.g., HepG2 for liver toxicity screening).
-
Cell culture medium.
-
Test compound serial dilutions.
-
Positive control for cytotoxicity (e.g., doxorubicin).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent equivalent (e.g., CellTiter-Glo®).
-
Solubilization buffer (e.g., acidified isopropanol or SDS) for MTT assay.
-
96-well clear-bottom or white-walled tissue culture plates.
II. Experimental Workflow:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the serial dilutions of the test compound. Include vehicle controls (e.g., 0.1% DMSO) and positive controls.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
Viability Measurement (MTT Method):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Viability Measurement (Luminescent Method):
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescent reagent (which contains a cell lysis agent and luciferase/luciferin) to each well. The amount of ATP from viable cells drives the luminescent reaction.
-
Read the luminescence on a microplate reader.
-
III. Data Analysis:
-
Normalize the data: Set the signal from vehicle-treated cells as 100% viability and the signal from wells with no cells (or a potent toxin) as 0% viability.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the dose-response curve to determine the CC₅₀ (the concentration at which the compound reduces cell viability by 50%).
Section 4: Assay Validation and Quality Control
Application Note: The trustworthiness of data generated in lead optimization is non-negotiable. Every protocol must be a self-validating system.[23] Robust assay development and validation are crucial for ensuring that decisions are based on reliable and reproducible data.[12][24] Key considerations include the pharmacological relevance of the assay, its reproducibility over time, and its overall quality.[23][25]
Key Quality Control Metrics:
-
Controls: All assays must include appropriate controls:
-
Negative Control: Vehicle-only (e.g., DMSO), defines the baseline.
-
Positive Control: A known active compound (e.g., reference antagonist), defines the maximum signal window.
-
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.
-
Z'-Factor: A statistical measure of assay quality that accounts for both the dynamic range (S/B) and the data variation.[25] An assay with a Z'-factor > 0.5 is considered excellent for screening purposes.[23]
Conclusion
The pharmacological assays detailed in this guide represent the core testing funnel for modern lead optimization. By integrating biophysical binding assays, functional cellular assays, and early ADME/Tox profiling, drug discovery teams can build a comprehensive understanding of a compound's strengths and weaknesses.[2] This multiparametric, data-driven approach is essential for efficiently iterating through the DMTA cycle, mitigating the risk of late-stage failure, and successfully identifying drug candidates with the optimal balance of properties for clinical success.[1][26]
References
- Patsnap Synapse. (2025, May 27). What pharmacological assays are used for lead optimization?
-
Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
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Li, A. P. (2001). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Current Opinion in Chemical Biology, 5(4), 345-353. Retrieved from [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]
-
TME Scientific. In Vitro Toxicology Assays. Retrieved from [Link]
-
Fang, Y. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C475-C486. Retrieved from [Link]
-
Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
-
Labcorp. In vitro toxicology nonclinical studies. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]
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Charnwood Discovery. Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. Retrieved from [Link]
-
Fang, Y. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
Schubert, T. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
IT Medical Team. (2024, May 22). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
-
Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]
-
Volz, A. (2022, May 2). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
IGI Global. Lead Optimization in the Drug Discovery Process. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery? Retrieved from [Link]
-
NIDDK. Translational Research: Lead Optimization. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]
-
Söllner, S. (2024, April 24). Essential Considerations for Successful Assay Development. Dispendix. Retrieved from [Link]
-
Fiveable. Lead discovery and optimization. Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]
-
Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from [Link]
-
Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
NorthEast BioLab. Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Retrieved from [Link]
-
Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Current protocols in pharmacology. Retrieved from [Link]
-
Creative Biostructure. Lead Optimization and Preclinical Development. Retrieved from [Link]
-
Creative Bioarray. Radioligand Binding Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, February 3). Discovery Toxicology in Lead Optimization. Retrieved from [Link]
-
Holdgate, G. (2011). Biophysical methods in early drug discovery. Journal of Computer-Aided Molecular Design, 25(6), 509–523. Retrieved from [Link]
-
Biobide. The Role of Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Creative Biostructure. Lead Discovery and Optimization. Retrieved from [Link]
-
Medicines Discovery Catapult. Advance Promising Drug Candidates with Lead Optimisation. Retrieved from [Link]
-
ResearchGate. (2016, August 31). (PDF) Lead Optimization: Research Pathways in Medicinal Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
General Synthesis Workflow
The synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is typically achieved via a two-step process. The first step involves the preparation of the key nucleophile, 1-Ethyl-1H-indole-3-thiol. The second, and often most critical step, is the S-alkylation of this thiol with a haloacetic acid derivative.
Caption: Potential side reactions during synthesis.
Common Side Products and Prevention Strategies:
-
Disulfide Formation: 1-Ethyl-1H-indole-3-thiol can be easily oxidized by atmospheric oxygen to form the corresponding disulfide.
-
Cause: Exposure of the thiol or thiolate to air, especially in the presence of base.
-
Prevention: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly prepared or purified thiol. If disulfide is present in the starting material, it can be reduced back to the thiol in situ using a mild reducing agent like NaBH₄ prior to alkylation. [1]
-
-
N-Alkylation: While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate (soft nucleophile), alkylation on the indole nitrogen (a hard nucleophile) can occur under certain conditions.
-
Cause: Using a very strong base that can also deprotonate the carboxylic acid of the product, creating a dianion, or using highly reactive alkylating agents.
-
Prevention: Stick to moderately basic conditions (e.g., K₂CO₃). The use of a phase-transfer catalyst can sometimes favor S-alkylation.
-
-
C2-Alkylation: The C2 position of the indole ring is also nucleophilic and can compete with the thiol for the electrophile, a reaction known as Friedel-Crafts alkylation. [2][3] * Cause: This is more common when using strong Lewis acids or highly reactive electrophiles. While not typical with haloacetic acid, it's a possibility if reaction conditions are not controlled.
-
Prevention: Avoid Lewis acid catalysts and overly harsh conditions. Using an excess of the indole nucleophile can sometimes minimize polyalkylation products. [2]
-
-
Indole Dimerization/Trimerization: Under acidic conditions, the indole nucleus can protonate and subsequently attack another neutral indole molecule, leading to oligomerization. [4] * Cause: Presence of acid. This is a crucial point if using haloacetic acid directly, as it introduces acidity.
-
Prevention: Ensure the reaction is run under basic conditions. The base neutralizes the haloacetic acid, preventing the medium from becoming acidic.
-
Q3: How can I effectively purify the final (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid product?
Answer: Since the final product is a carboxylic acid, its acidic nature can be exploited for a straightforward purification process.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
After the reaction is complete, quench the mixture with water and perform an initial extraction with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities.
-
Make the aqueous layer basic (pH ~9-10) with a dilute base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your product, being an acid, will deprotonate and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral or basic impurities.
-
Carefully re-acidify the aqueous layer to a pH of ~3-4 with a dilute acid (e.g., 1M HCl). The product will precipitate out as a solid or can be extracted back into an organic solvent.
-
-
Recrystallization: If the product obtained after extraction is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity.
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with 1-2% acetic acid, is typically effective. The small amount of acetic acid in the eluent helps to prevent the carboxylic acid product from streaking on the silica gel.
Frequently Asked Questions (FAQs)
-
Q: What is the most common synthetic route for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid?
-
Q: How do I prepare the starting material, 1-Ethyl-1H-indole-3-thiol? Is it commercially available?
-
A: 1-Ethyl-1H-indole-3-thiol is not commonly available commercially and usually needs to be synthesized. A common method involves the reaction of 1-ethylindole with a thiolation agent like sulfur monochloride (S₂Cl₂) or thiourea followed by reduction or hydrolysis. Classical indole syntheses, such as modified Fischer or Reissert syntheses, can also be adapted to introduce the thiol group. [7]
-
-
Q: Can I use an ester of haloacetic acid (e.g., ethyl bromoacetate) instead of the acid? What are the implications?
-
A: Yes, using an ester like ethyl bromoacetate is a very common and often preferred strategy. The reaction yields the corresponding ethyl ester, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid ethyl ester. This ester must then be hydrolyzed (saponified) in a subsequent step, typically using a base like NaOH or LiOH, followed by acidic workup to yield the final carboxylic acid product. This two-step approach can sometimes be cleaner and easier to purify at the intermediate ester stage.
-
-
Q: Are there any specific safety precautions I should take during this synthesis?
-
A: Yes. Thiols, including the indole-3-thiol intermediate, are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. [8]Bases like sodium hydride (NaH) are flammable solids that react violently with water to produce hydrogen gas; they must be handled under an inert atmosphere. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
-
Detailed Experimental Protocol
This protocol represents an optimized procedure based on common practices for S-alkylation of thiols.
Protocol: Synthesis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Ethyl-1H-indole-3-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of thiol) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: In a separate flask, dissolve bromoacetic acid (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Wash with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl until the pH is ~3. The product should precipitate.
-
Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
References
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses. Organic Syntheses. Available at: [Link]
-
1-ethyl-1h-indole-3-thiol (C10H11NS) - PubChemLite. PubChem. Available at: [Link]
-
Oligomerization of Indole Derivatives with Incorporation of Thiols. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization and Biological Screening of Some Novel Indole Based 1,2,4-Triazolo 1,3,4-Thiadiazine. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. ResearchGate. Available at: [Link]
-
Synthesis and antibacterial activity of some indole acetic acid derivatives. ResearchGate. Available at: [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. Available at: [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]
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- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Buy 1H-Indole-3-thiol | 480-94-4 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Indole Products
Welcome to the Technical Support Center for the purification of crude indole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of indole and its derivatives. The complex nature of indole chemistry often leads to a variety of impurities in crude reaction mixtures, making purification a critical and sometimes challenging step. This center offers practical, experience-driven guidance to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of crude indole products.
Q1: What are the most common impurities in crude indole products?
Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis, such as arylhydrazines, ketones, or aldehydes in a Fischer indole synthesis.[1][2]
-
Reaction Byproducts: Side-products from the specific synthesis route. For example, the Fischer indole synthesis can produce regioisomers or products from N-N bond cleavage.[3] In syntheses like the Vilsmeier-Haack or Reimer-Tiemann for indole aldehydes, byproducts can include aldol condensation products or over-alkylated indoles.[4]
-
Degradation Products: Indoles can be sensitive to air, light, and acid, leading to oxidation or polymerization, often resulting in dark-colored tars.[2][5] For instance, indole aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[4]
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis or work-up.
Q2: What is the first step I should take to purify my crude indole?
The initial and most critical step is to assess the purity and identify the nature of the impurities in your crude product. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose. By co-spotting your crude mixture with the starting materials, you can quickly determine if they are major contaminants.[2] This initial analysis will guide the selection of the most appropriate purification strategy.
Q3: Which purification technique is best for my indole derivative?
The choice of purification technique depends on the physical state of your product (solid or oil), the nature and quantity of impurities, and the desired final purity. The most common and effective methods include:
-
Recrystallization: Ideal for solid products to achieve high purity, though it may sometimes result in lower recovery.[1]
-
Column Chromatography: A versatile and widely used method for separating complex mixtures, including oils and solids with similar polarities.[1][6]
-
Distillation: Suitable for thermally stable, volatile indoles.[7][8]
-
Acid-Base Extraction: An effective liquid-liquid extraction technique to remove acidic or basic impurities.[9]
The following diagram provides a general decision-making workflow for selecting a purification strategy.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Preparation of Indole - Chempedia - LookChem [lookchem.com]
- 8. biosynce.com [biosynce.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Indole Derivative Synthesis
Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is not just on what to do, but why you're doing it, providing a deeper understanding to empower your synthetic strategies.
General Troubleshooting and FAQs
This section addresses common issues applicable to a wide range of indole synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis reaction is resulting in a low yield. What are the most common contributing factors?
Low yields in indole synthesis are a frequent challenge and can often be attributed to a combination of factors. These include suboptimal reaction conditions (temperature, time, catalyst loading), the inherent instability of reactants or intermediates, and the presence of electronically or sterically challenging functional groups.[1] For instance, in the classic Fischer indole synthesis, the reaction is highly sensitive to both temperature and the strength of the acid catalyst.[1][2] Electron-donating groups on the arylhydrazine can weaken the crucial N-N bond, leading to undesired side reactions instead of the intended cyclization.[1][3] Similarly, palladium-catalyzed methods are highly dependent on the correct choice of ligand and base to ensure an efficient catalytic cycle.[4][5]
To systematically address low yields, consider the following hierarchical approach:
-
Purity of Starting Materials: First and foremost, ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities are a common source of unwanted side reactions.[1][6]
-
Reaction Conditions Optimization: Methodically screen reaction parameters. This includes temperature, reaction time, and catalyst concentration. For thermally sensitive substrates, a lower temperature for a longer duration might be beneficial, whereas for sluggish reactions, higher temperatures or microwave assistance could be necessary.[2]
-
Protecting Groups: If your starting materials contain sensitive functional groups, the use of appropriate protecting groups is crucial. The indole nitrogen itself is often protected with groups like Boc, tosyl, or SEM to prevent side reactions.[1]
-
Choice of Synthesis Route: The substitution pattern you desire on the final indole ring heavily influences the optimal synthetic route. Some methods are inherently more efficient for certain substitution patterns.[1]
Q2: How do I decide whether to increase or decrease the reaction temperature?
This is a critical parameter that requires careful consideration. If you observe very slow or no product formation via TLC or LC-MS analysis, a temperature increase may be necessary to overcome the activation energy of a key step, such as the[6][6]-sigmatropic rearrangement in the Fischer synthesis.[6] However, if you notice the formation of multiple byproducts, decomposition (e.g., charring), or a darkening of the reaction mixture, the temperature is likely too high, leading to degradation of your starting materials or product.[2][6] The most effective strategy is to perform a systematic temperature screen on a small scale to identify the optimal balance between reaction rate and stability.[2]
Q3: Can microwave irradiation improve my indole synthesis?
Absolutely. Microwave-assisted synthesis has proven to be a powerful tool for various indole syntheses, including the Fischer, Bischler-Möhlau, and Hemetsberger-Knittel methods.[2][7][8] The primary advantages are a significant reduction in reaction times (often from hours to minutes) and, in many cases, improved yields.[2][9][10] This is due to rapid and uniform heating, which can minimize the formation of byproducts that often result from prolonged exposure to high temperatures.[2]
General Troubleshooting Workflow
When encountering a problem in your indole synthesis, a structured approach to troubleshooting is essential. The following workflow can help you systematically identify and resolve the issue.
Caption: A systematic workflow for troubleshooting common issues in indole synthesis.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[1][11] This section addresses common problems encountered during this reaction.
Q4: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?
Failure in a Fischer indole synthesis can often be traced back to a few key areas:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Both Lewis acids (e.g., ZnCl₂, PPA) and Brønsted acids (e.g., HCl, H₂SO₄) are used, and their effectiveness can be highly substrate-dependent.[1][6]
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][3] This is a known challenge in the synthesis of 3-aminoindoles.[3]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, particularly the key cyclization step.[1]
-
Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition.[6] A temperature optimization study is highly recommended.[12]
Q5: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The most common side reactions in Fischer indole synthesis are:
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[1] To mitigate this, consider a one-pot procedure where the hydrazone is formed first under milder conditions before the addition of a stronger acid for the indolization step.[6]
-
Regioisomer Formation: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is a common issue.[13] The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent.
-
N-N Bond Cleavage: As mentioned, certain electronic factors can promote the cleavage of the nitrogen-nitrogen bond, leading to byproducts like aniline derivatives.[3]
Data Presentation: Fischer Indole Synthesis Optimization
The following table summarizes data from a study on microwave-assisted Fischer synthesis, illustrating the dramatic effect of temperature and time on conversion.
| Entry | Temperature (°C) | Reaction Time (min) | Conversion/Yield | Reference |
| 1 | 100 | 15 | Ineffective | [2] |
| 2 | 125 | 15 | 97% Conversion | [2] |
| 3 | 150 | 5 | 95% Conversion | [2] |
| 4 | 150 | 10 | >99% Conversion | [2] |
Visualizing the Fischer Indole Mechanism
Understanding the mechanism is key to troubleshooting. The following diagram outlines the core steps of the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Palladium-Catalyzed Indole Synthesis: Troubleshooting Guide
Modern palladium-catalyzed methods offer incredible versatility for indole synthesis.[14][15] However, the success of these reactions hinges on the careful selection of catalyst, ligand, base, and solvent.
Q6: My palladium-catalyzed indole synthesis (e.g., Larock, Buchwald-Hartwig) has low yield. How should I optimize it?
Low yields in these reactions are often due to an inefficient catalytic cycle. Here’s how to troubleshoot:
-
Catalyst and Ligand Choice: This is the most critical factor. The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[4] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often necessary, especially for less reactive aryl chlorides.[4] It is highly recommended to screen a variety of ligands.[16]
-
Base Selection: The base's role is crucial, but an incompatible choice can be detrimental.[4] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ may be required, often necessitating higher temperatures.[4]
-
Solvent: The choice of solvent can significantly impact the reaction. Toluene is a good general-purpose solvent, while THF may be used for milder temperature reactions.[4]
-
Temperature and Time: A systematic screen of temperature is crucial.[2] Too low, and the reaction won't proceed; too high, and catalyst decomposition can occur.[2] Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.[2]
Data Presentation: Palladium-Catalyzed Indole Synthesis Conditions
This table provides a general guide for ligand and base combinations in Buchwald-Hartwig amination reactions for different amine nucleophiles.
| Amine Nucleophile | Recommended Ligand(s) | Common Base(s) | Typical Temperature (°C) | Reference(s) |
| Primary Amines | BrettPhos | NaOtBu, LHMDS | 80 - 110 | [4] |
| Secondary Amines | RuPhos | NaOtBu, K₃PO₄ | 80 - 110 | [4] |
| Heteroaryl Amines | tBuBrettPhos, DavePhos | Cs₂CO₃, K₃PO₄ | 100 - 120 | [4] |
| Indoles/Pyrroles | tBuXPhos | K₃PO₄ | 100 - 120 | [17] |
Experimental Protocol: General Buchwald-Hartwig Amination for Indole Synthesis
This protocol provides a starting point for a small-scale reaction to couple an indole with an aryl halide.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., K₃PO₄, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[4]
-
Reagent Addition: Remove the vial from the glovebox, and add the indole (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography.
Purification of Indole Derivatives
Q7: I'm struggling with the purification of my crude indole product. What are some effective methods?
Purification can be challenging due to the presence of closely related impurities or the inherent instability of some indole derivatives.[1]
-
Column Chromatography: This is the most common method.[1]
-
Streaking/Tailing: Indoles can streak on silica gel due to the basicity of the indole nitrogen. Adding a small amount of a modifier like triethylamine (e.g., 1%) to your eluent can often resolve this.[18]
-
Visualization: Most indoles are UV-active and can be visualized on a TLC plate under UV light (254 nm).[18] For staining, Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[18]
-
-
Recrystallization: This can be an excellent method for obtaining high-purity material, although it may result in lower recovery.[1] A mixed solvent system, such as methanol and water, can be effective.[1]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Optimizing temperature and reaction time for indole synthesis - Benchchem.
- Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem.
- Preventing byproduct formation in the synthesis of indole derivatives - Benchchem.
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI.
- Indole synthesis: a review and proposed classification - PMC - NIH.
- Synthesis of Medicinally Important Indole Derivatives: A Review.
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem.
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
ChemInform Abstract: Extending the Versatility of the Hemetsberger-Knittel Indole Synthesis Through Microwave and Flow Chemistry. - ResearchGate. Available at: [Link]
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. | Sigma-Aldrich [sigmaaldrich.com]
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- 15. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid solutions.
Q1: What are the primary chemical liabilities of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid that could lead to degradation in solution?
A1: The chemical structure of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid contains two primary functional groups susceptible to degradation: the indole ring and the thioether linkage to the acetic acid moiety.
-
Indole Ring: The indole nucleus is electron-rich and can be prone to oxidation. Degradation can be initiated by hydroxylation at the C2 or C3 position of the indole ring, potentially leading to further breakdown products like isatin or anthranilic acid derivatives under harsh conditions.[1][2]
-
Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone.[3][4][5][6] This is a very common degradation pathway for thioether-containing compounds.
-
Thioacetic Acid Moiety: The linkage between the sulfur and the acetic acid group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could cleave the molecule.[7][8]
Q2: What are the recommended solvents and storage conditions for stock solutions of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid?
A2: For optimal stability, stock solutions should be prepared in aprotic, anhydrous solvents such as DMSO or acetonitrile. It is advisable to store these stock solutions at -20°C or lower to minimize degradation.[9] For aqueous buffers, it is highly recommended to prepare fresh solutions for each experiment, as the presence of water, oxygen, and potential contaminants can accelerate degradation.
Q3: Can exposure to light affect the stability of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid solutions?
A3: Yes, indole-containing compounds can be sensitive to light.[9] Photodegradation is a potential issue, and it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing is a key component of forced degradation studies as recommended by ICH guidelines.[10]
Q4: How does pH influence the stability of this compound in aqueous solutions?
A4: The stability of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in aqueous solutions is expected to be pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the thioacetic acid linkage.[7][8][11] Furthermore, the indole ring system's stability can also be influenced by pH.[9] It is recommended to conduct experiments in buffered solutions within a pH range that is experimentally determined to be optimal for stability.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the stability testing of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Guide 1: Unexpected Peaks in HPLC Chromatogram
Issue: You observe new, unexpected peaks in the HPLC chromatogram of your (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid sample over time.
Potential Cause: This is a classic sign of compound degradation. The new peaks likely correspond to degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Detailed Steps:
-
Analyze Controls: Always run a solvent blank and a freshly prepared standard solution with your samples. This will help you differentiate between degradation products and contaminants from your solvent or system.
-
Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies. This involves subjecting your compound to harsh conditions to accelerate its breakdown.[12][13][14][15] A standard set of conditions is outlined in the table below, in accordance with ICH guidelines.[10][16][17][18][19]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Hydrolysis of the thioacetic acid linkage. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT | Hydrolysis of the thioacetic acid linkage. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxidation of the thioether to sulfoxide and sulfone; potential indole oxidation. |
| Thermal | 60°C - 80°C | Up to 1 week | General acceleration of all degradation pathways. |
| Photostability | Exposure to light (ICH specified) | As per guidelines | Photodegradation of the indole ring. |
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the samples from your forced degradation studies.[20] This technique will allow you to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.
-
Characterize Degradants:
-
Oxidation: An increase in mass of 16 Da suggests the formation of a sulfoxide. An increase of 32 Da suggests the formation of a sulfone.[3][4][5][6]
-
Hydrolysis: The appearance of a peak corresponding to the mass of the indole-thio moiety or acetic acid would indicate hydrolysis.
-
Indole Ring Degradation: Other mass shifts could indicate hydroxylation or cleavage of the indole ring.[1][2]
-
Guide 2: Loss of Compound Potency or Activity
Issue: You observe a decrease in the biological activity or measured concentration of your (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid solution over a shorter-than-expected timeframe.
Potential Cause: The compound is degrading in your experimental matrix (e.g., cell culture media, assay buffer).
Troubleshooting Workflow:
Caption: Workflow for addressing loss of compound activity.
Detailed Steps:
-
Confirm Stock Solution Integrity: Before investigating the experimental matrix, confirm that your stock solution is stable. Analyze a freshly thawed aliquot of your stock solution by HPLC to ensure its purity and concentration are as expected.
-
Matrix Stability Study:
-
Prepare a solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in your experimental matrix (e.g., cell culture medium with serum, phosphate-buffered saline) at the final working concentration.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.
-
-
Protocol Optimization: If significant degradation is observed in the experimental matrix, consider the following modifications:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time the compound is exposed to destabilizing conditions.
-
pH Adjustment: Ensure the pH of your buffer is within a range where the compound is most stable.
-
Antioxidants: If oxidative degradation is suspected, the addition of a compatible antioxidant to the matrix could be beneficial, provided it does not interfere with your assay.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Materials:
-
(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in ACN or DMSO.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.[17]
-
Control: Keep a vial of the stock solution at -20°C, protected from light.
-
-
Incubation and Sampling:
-
Incubate the acid hydrolysis sample at 60°C.
-
Incubate the base hydrolysis and oxidative degradation samples at room temperature.
-
Take samples at initial (t=0) and various subsequent time points (e.g., 2, 8, 24, 48 hours).
-
-
Sample Quenching and Analysis:
-
For the acid hydrolysis sample, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For the base hydrolysis sample, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze all samples by a validated, stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.[20][21][22]
-
References
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 1-9. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Bell, A. T., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 191(1), 147-157. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Sheldon, R. A., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Green Chemistry, 2(1), 7-12. Available at: [Link]
-
ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
ACS Green Chemistry Institute. Sulfide Oxidation. Available at: [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available at: [Link]
-
Edward, J. T., et al. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry, 56(7), 935-940. Available at: [Link]
-
Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. Available at: [Link]
-
HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available at: [Link]
-
ResearchGate. (2015). Degradation pathways of indole-3-acetic acid. Available at: [Link]
-
Wikipedia. Thioacetic acid. Available at: [Link]
-
Longdom. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available at: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
ResearchGate. (2015). Microbial Degradation of Indole and Its Derivatives. Available at: [Link]
-
ResearchGate. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Available at: [Link]
-
ResearchGate. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Available at: [Link]
-
National Institutes of Health. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Available at: [Link]
-
National Institutes of Health. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]
-
ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Available at: [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available at: [Link]
-
National Institutes of Health. Acetic Acid. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Available at: [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Fluoroindoles
Welcome to the technical support hub for the synthesis of 4-fluoroindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields for this critical heterocyclic scaffold. 4-Fluoroindole is a valuable building block in numerous pharmaceutical agents and advanced materials, making its efficient synthesis a priority.[1][2]
This document moves beyond simple protocol recitation. It provides in-depth, mechanistic-based troubleshooting to help you diagnose issues, optimize conditions, and select the most appropriate synthetic strategy for your specific needs.
Section 1: Initial Diagnosis & General Troubleshooting
Before delving into method-specific issues, it's crucial to address the fundamentals. Low yields can often be traced back to common laboratory oversights.
FAQ: My reaction shows low conversion or a complex mixture of products. Where do I begin?
Start with a systematic evaluation of your reaction setup and reagents. Often, the root cause is not the complexity of the reaction itself, but a foundational issue.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Key Considerations:
-
Reagent Purity: Starting materials like (4-fluorophenyl)hydrazine can degrade upon storage. Purity should be confirmed by NMR or melting point before use. Impurities can act as catalyst poisons or lead to unwanted side reactions.[3]
-
Anhydrous Conditions: Many indole syntheses, particularly the Fischer synthesis, are sensitive to water, which can interfere with acid catalysts and key intermediates.[1] Ensure solvents are properly dried and glassware is flame- or oven-dried.[4]
-
Inert Atmosphere: Oxygen can lead to oxidative side products, especially with electron-rich intermediates or organometallic catalysts. Purging the reaction vessel with nitrogen or argon is critical.
-
Temperature Control: Inconsistent heating can lead to a mixture of incomplete reaction and product decomposition. Overly aggressive heating is a common cause of complex reaction mixtures.[4]
Section 2: Method-Specific Troubleshooting
The choice of synthetic route has a profound impact on the potential challenges you may face. The fluorine atom at the 4-position introduces unique electronic effects that must be considered.
Method 1: The Fischer Indole Synthesis
This is one of the most common methods, involving the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with an aldehyde or ketone.[5]
FAQ: My Fischer indole synthesis of 4-fluoroindole has a poor yield. What are the likely causes?
The primary challenge stems from the electronic nature of the 4-fluoro substituent. Fluorine is strongly electron-withdrawing through its inductive effect, which deactivates the aromatic ring. This deactivation can impact the key[6][6]-sigmatropic rearrangement step.[7]
Mechanistic Insight: The Problematic[6][6]-Sigmatropic Rearrangement
Caption: Key steps in the Fischer synthesis and a common failure pathway.
Troubleshooting Table for Fischer Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls at Hydrazone | Insufficient acid strength or concentration to promote the rearrangement.[8] | Switch to a stronger acid catalyst (e.g., from acetic acid to polyphosphoric acid (PPA) or ZnCl₂).[1][9] Increase catalyst loading. |
| Low Yield with Dark Tar Formation | Decomposition due to excessively harsh conditions (high temperature or strong acid). | Lower the reaction temperature and monitor by TLC.[1] Use a milder Lewis acid (e.g., BF₃·OEt₂) instead of a strong Brønsted acid.[1] |
| Formation of Isomeric Byproducts | Use of an unsymmetrical ketone can lead to two different regioisomers.[1] | The selectivity can be influenced by the choice of acid.[1] Weaker acids may favor the kinetic product. Purification by column chromatography is often necessary. |
| N-N Bond Cleavage | The electron-withdrawing fluorine can weaken the N-N bond in the ene-hydrazine intermediate, favoring cleavage over rearrangement.[8][10] | This is a fundamental challenge. Consider an alternative synthesis route if optimization fails. Milder conditions (lower temperature, less aggressive acid) may disfavor this pathway. |
Method 2: The Leimgruber-Batcho Indole Synthesis
This two-step method is an excellent alternative to the Fischer synthesis, especially for scaled-up preparations. It begins with the condensation of 2-fluoro-6-nitrotoluene with a formamide acetal, followed by a reductive cyclization.[11]
FAQ: I am getting a low yield in the reductive cyclization step of my Leimgruber-Batcho synthesis. What should I check?
The second step, reductive cyclization, is the most critical part of this synthesis. Incomplete reduction or side reactions during cyclization are common culprits for low yields.
Detailed Protocol for Leimgruber-Batcho Synthesis of 4-Fluoroindole
This protocol is adapted from patented industrial methods and offers high yields.[12][13]
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine
-
To a flask charged with 2-fluoro-6-nitrotoluene, add N,N-dimethylformamide (DMF) as the solvent.
-
Add 2-3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12]
-
Heat the mixture to reflux and stir for 12-20 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used without further purification.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Add a reduction catalyst, typically 5-10 mol% Palladium on carbon (Pd/C).[1]
-
Perform the catalytic hydrogenation under a hydrogen atmosphere (using a balloon or a pressure reactor at 0.2–3.0 MPa).[1]
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours.[1]
-
After the reaction is complete (monitored by TLC or LCMS), carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 4-fluoroindole.
Troubleshooting Table for Leimgruber-Batcho Cyclization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of Nitro Group | Inactive catalyst or insufficient reducing agent. | Use fresh, high-quality Pd/C. Ensure the system is properly purged and filled with hydrogen. Consider alternative reducing agents like SnCl₂, sodium hydrosulfite, or iron in acetic acid if catalytic hydrogenation is problematic.[11] |
| Formation of Side Products | The intermediate amino-enamine may be unstable. | Ensure rapid and efficient cyclization after reduction. Some protocols suggest using acidic conditions during the reduction (e.g., iron in acetic acid) to promote immediate cyclization once the amine is formed.[11] |
| Difficult Purification | Product co-elutes with impurities. | Optimize chromatography conditions. If the product is acid-sensitive, consider using neutralized silica gel or an alternative stationary phase like alumina.[1] |
Method 3: The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[14] For 4-fluoroindole, this would require a starting material like 1,3-difluoro-2-nitrobenzene.
FAQ: My Bartoli synthesis is not working. What are the critical parameters?
The Bartoli synthesis is highly sensitive to the nature of the Grignard reagent and the ortho-substituent.
-
Grignard Reagent: At least three equivalents of the vinyl Grignard reagent are required when starting from a nitroarene.[15][16] The quality of the Grignard reagent is paramount.
-
Ortho-Substituent: The reaction relies on a bulky ortho-substituent to facilitate the key[6][6]-sigmatropic rearrangement.[15] A fluorine atom provides the necessary steric hindrance.
-
Temperature: The reaction must be maintained at low temperatures (typically -40 °C to 0 °C) to prevent decomposition and side reactions.[14]
While less common for synthesizing the parent 4-fluoroindole, this method becomes highly relevant if a substituent is also desired at the 7-position.
Section 3: Summary of Synthetic Routes & Yields
| Synthetic Method | Typical Starting Materials | Key Advantages | Common Challenges & Reported Yields |
| Fischer Indole Synthesis | (4-Fluorophenyl)hydrazine, Ketone/Aldehyde | Wide substrate scope, well-established. | Sensitive to electronic effects, potential N-N cleavage, isomeric mixtures. Yields can be variable (40-70%).[1] |
| Leimgruber-Batcho Synthesis | 2-Fluoro-6-nitrotoluene | High-yielding, scalable, good regiochemical control.[11][17] | Two-step process, requires handling of nitro compounds and catalytic hydrogenation. Yields often >80%.[12] |
| Bartoli Indole Synthesis | 1,3-Difluoro-2-nitrobenzene, Vinyl Grignard | Excellent for 7-substituted indoles, uses readily available nitroarenes.[15] | Requires excess Grignard reagent, sensitive to temperature. Yields typically 40-80%.[14] |
| Palladium-Catalyzed Annulation | 2-Bromo-5-fluoroaniline, Alkyne | High functional group tolerance, modular.[18][19] | Catalyst cost, potential for ligand screening. Yields can be very high (>90%).[20] |
References
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available from: [Link]
-
Bartoli indole synthesis. Grokipedia. Available from: [Link]
-
Indole synthesis: a review and proposed classification. National Institutes of Health (NIH). Available from: [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available from: [Link]
-
Bartoli Indole Synthesis. Online Organic Chemistry Tutor. Available from: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available from: [Link]
-
Bartoli indole synthesis. Wikipedia. Available from: [Link]
-
Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. Available from: [Link]
-
(PDF) Novel Indole Chemistry in the Synthesis of Heterocycles. ResearchGate. Available from: [Link]
-
Bartoli Indole Synthesis Mechanism. Scribd. Available from: [Link]
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Available from: [Link]
- Preparation method of 4-fluoroindole. Google Patents.
-
Effects of electron‐withdrawing groups. ResearchGate. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available from: [Link]
-
The leimgruber-batcho indole synthesis. eGrove. Available from: [Link]
-
Bartoli Indole Synthesis | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available from: [Link]
-
Leimgruber–Batcho indole synthesis. Wikipedia. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available from: [Link]
-
Larock indole synthesis. Wikipedia. Available from: [Link]
-
A Facile Synthesis of Various Fluorine-Containing Indole Derivatives via Palladium-Catalyzed Annulation of Internal Alkynes. Scilit. Available from: [Link]
-
Indoles. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. Available from: [Link]
-
The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Journal of the Korean Chemical Society. Available from: [Link]
-
Versatile variation on the Fischer indole synthesis. Royal Society of Chemistry Blogs. Available from: [Link]
-
Exploration of the interrupted Fischer indolization reaction. National Institutes of Health (NIH). Available from: [Link]
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Technical Support Center: Navigating the Labyrinth of Indole Derivative Purification by Column Chromatography
Welcome to the technical support center dedicated to resolving the unique and often frustrating challenges encountered during the purification of indole derivatives by column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this fascinating and ubiquitous class of heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot effectively and optimize your separations.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. However, its very electronic nature—the electron-rich pyrrole ring—makes it susceptible to a range of issues on standard silica gel columns, leading to low yields, frustrating co-elutions, and compound degradation. This guide will dissect these problems and offer robust solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when purifying indole derivatives.
Q1: Why are my indole derivatives so difficult to purify on a standard silica gel column?
A1: The primary challenge stems from the chemical properties of the indole nucleus itself. The nitrogen atom in the pyrrole ring is a weak base, and the entire ring system is electron-rich. This leads to several complications on standard silica gel, which is known to be slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can interact strongly with the basic nitrogen of the indole, causing significant peak tailing.[2] Furthermore, this acidic environment can catalyze the degradation of sensitive indole derivatives, particularly those with electron-donating groups, leading to the formation of colored oligomers and a significant loss of your desired product.[3]
Q2: What is the best stationary phase for purifying indole derivatives?
A2: There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your indole derivative, such as its polarity and acid sensitivity. Here’s a comparative overview:
-
Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography. However, due to its acidic nature, it can cause issues like degradation and strong adsorption of electron-rich indoles.[1] It is often necessary to use a modified mobile phase or deactivated silica to achieve good results.
-
Alumina: Alumina is a good alternative for acid-sensitive indoles. It is available in neutral, basic, or acidic forms, allowing you to match the support to your compound's stability profile.[1] Basic alumina is particularly useful for purifying basic indoles, as it minimizes the strong acidic interactions that cause tailing on silica.
-
Reversed-Phase Silica (C8, C18): For polar indole derivatives, reversed-phase chromatography is an excellent option.[1] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/methanol or water/acetonitrile). This is particularly effective for indole-containing peptides or other highly functionalized analogs.
-
Functionalized Silica: For specific separation challenges, other functionalized silicas can be employed. For instance, amino-functionalized silica can provide different selectivity and is beneficial for the purification of basic compounds.[1]
Q3: How do I choose the right mobile phase for my indole purification?
A3: Mobile phase selection is a critical step and should always be guided by preliminary analysis on Thin-Layer Chromatography (TLC).
-
Starting Point: For normal-phase chromatography on silica or alumina, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
-
TLC Optimization: The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range generally provides the best separation on a column. If your compound's Rf is too high (running too fast), decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent). If the Rf is too low (sticking to the baseline), increase the mobile phase polarity.
-
Modifiers: If you observe streaking or tailing on your TLC plate, the addition of a small amount of a modifier to your eluent is often necessary. We will discuss this in detail in the troubleshooting section.
Q4: My indole derivative is colorless. How can I see it on a TLC plate and monitor my column fractions?
A4: Most indole derivatives are UV-active due to their aromatic structure, which provides a non-destructive way to visualize them.
-
UV Light: On a TLC plate containing a fluorescent indicator (usually designated as F254), UV-active compounds will appear as dark spots under a short-wave UV lamp (254 nm). This is the most common and convenient method.
-
Staining: If your compound is not UV-active or for confirmation, you can use chemical stains.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots upon gentle heating.
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups to give colored spots, often requiring heating.
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.
-
Troubleshooting Guide: From Tailing Peaks to Vanishing Yields
This section dives deep into the most common problems encountered during the column chromatography of indole derivatives and provides actionable, step-by-step solutions.
Problem 1: My indole derivative is degrading on the column.
This is arguably the most critical issue, as it leads to irreversible loss of your valuable product.
-
Symptoms:
-
Appearance of new, often colored (pink, purple, or brown), spots on the TLC of collected fractions that were not present in the crude material.
-
A colored band at the top of the silica gel that does not move.
-
Very low or no recovery of the desired compound.[4]
-
-
Root Cause Analysis: The acidic silanol groups on the surface of silica gel can catalyze the dimerization or oligomerization of electron-rich indoles.[3] This acid-catalyzed reaction is particularly problematic for indoles with substituents that increase the electron density of the pyrrole ring.
-
Solutions:
-
Confirm Instability with 2D TLC: Before committing to a large-scale column, it is crucial to determine if your compound is stable on silica. A two-dimensional TLC is an effective way to diagnose this.
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, approximately 1 cm from each edge.
-
Develop the plate using your chosen eluent system.
-
Remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If your compound is stable, all spots will lie on the diagonal. The appearance of spots below the diagonal indicates degradation products are forming on the silica plate.
Workflow for 2D TLC to assess compound stability. -
-
Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic sites on the silica gel by pre-treating the column with a basic modifier like triethylamine (TEA).
-
Prepare a solvent system containing your chosen eluent (e.g., 98:2 hexanes:ethyl acetate) plus 1-3% triethylamine.
-
Pack your column with silica gel using this TEA-containing solvent system.
-
Flush the column with one full column volume of this solvent mixture.
-
Discard the eluent that passes through. The silica is now considered "deactivated."
-
You can now run the column using your standard eluent (with or without a smaller amount of TEA, e.g., 0.1-0.5%, to maintain the basic environment).
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient or your compound is base-sensitive, switch to a more inert stationary phase like neutral or basic alumina, or consider reversed-phase chromatography.
-
Problem 2: My compound is streaking or tailing badly on the column.
-
Symptoms:
-
The spot on the TLC plate is elongated rather than circular.
-
The compound elutes from the column over a large number of fractions, leading to poor separation and dilute solutions.
-
-
Root Cause Analysis: Tailing is often caused by strong, non-uniform interactions between the analyte and the stationary phase. For indoles, this is frequently due to the interaction of the basic nitrogen with acidic silanol groups.[2] It can also be a result of overloading the column.
-
Solutions:
-
Add a Mobile Phase Modifier: The most common solution is to add a small amount of a modifier to the mobile phase to compete with your compound for the active sites on the silica.
-
For Basic Indoles: Add 0.1-2.0% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[2] TEA will protonate and bind to the acidic silanol sites, effectively masking them from your indole derivative.[5][6]
-
For Acidic Indoles (e.g., indole-3-acetic acid): Add 0.1-2.0% acetic acid or formic acid to the eluent. This keeps the carboxylic acid group protonated, reducing its polarity and minimizing interactions with the silica surface.[2]
-
-
Reduce the Sample Load: Ensure you are not overloading your column. A general rule of thumb is to load an amount of crude material that is 1-3% of the mass of the silica gel.
-
Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column and then slowly re-dissolve, causing tailing. In this case, use the dry loading technique.
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.
-
-
Problem 3: My compound is co-eluting with an impurity.
-
Symptoms:
-
Collected fractions contain both your desired product and an impurity, even after extensive chromatography.
-
TLC shows overlapping or very closely spaced spots.
-
-
Root Cause Analysis: The impurity has a polarity very similar to your target compound, making separation by normal-phase chromatography difficult. This is common with isomers or byproducts from the indole synthesis.[7]
-
Solutions:
-
Optimize the Mobile Phase:
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. A slow, shallow gradient can often resolve closely eluting compounds.
-
Change Solvent Selectivity: If a hexane/ethyl acetate system is not working, try a different solvent system. For example, switching to a dichloromethane/methanol or a toluene/acetone system can alter the interactions with the stationary phase and may improve separation.
-
-
Change the Stationary Phase: If mobile phase optimization fails, a change in the stationary phase is the next logical step.
-
Reversed-Phase (C18): This is an excellent option as the separation mechanism is based on hydrophobicity rather than polarity, which can be very effective for separating compounds with similar polarities but different hydrophobic characteristics.
-
Silver Nitrate Impregnated Silica Gel: For separating compounds with differing degrees of unsaturation (e.g., an indole from an indoline or other partially saturated byproduct), silica gel impregnated with silver nitrate can be highly effective. The silver ions form reversible complexes with pi bonds, leading to differential retention.
-
-
Problem 4: My compound won't elute from the column, or the recovery is very low.
-
Symptoms:
-
After running a large volume of eluent, your compound is still at the top of the column.
-
The total mass of the recovered fractions is significantly less than the amount of crude material loaded.[4]
-
-
Root Cause Analysis:
-
The mobile phase is not polar enough to elute the compound.
-
The compound is irreversibly adsorbing to the silica gel, or it has completely degraded.
-
-
Solutions:
-
Increase Eluent Polarity: If you suspect the mobile phase is too weak, you can try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane, to recover your compound.[2]
-
Test for Irreversible Adsorption/Decomposition: Before running the column, spot your compound on a TLC plate and let it sit in the open for an hour. Then, elute the plate and see if the spot has moved and if any new spots have appeared. If the spot remains at the baseline or new spots are visible, you are likely facing irreversible adsorption or decomposition. In this case, you must use a deactivated silica gel or an alternative stationary phase like alumina.
-
Quantitative Data Summary
While specific recovery rates are highly dependent on the individual compound and experimental conditions, the following table provides a general comparison of expected outcomes for a moderately polar, acid-sensitive indole derivative.
| Stationary Phase | Mobile Phase Modifier | Expected Recovery | Purity | Common Issues |
| Silica Gel | None | Low (<50%) | Poor | Degradation, Tailing |
| Silica Gel | 0.5% Triethylamine | Moderate-High (70-90%) | Good | Residual TEA in fractions |
| Neutral Alumina | None | High (85-95%) | Good-Excellent | May have lower resolution |
| Reversed-Phase C18 | Water/Acetonitrile | High (90-98%) | Excellent | Requires polar indoles |
Data is illustrative and based on typical outcomes reported in chromatographic literature.
Advanced Separation Techniques for Indole Alkaloids
For particularly challenging separations, such as those involving complex mixtures of indole alkaloids from natural product extracts, more advanced techniques may be necessary.
-
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not use a solid support, thereby eliminating the problems of irreversible adsorption and degradation.[8] It is particularly well-suited for the preparative separation of polar compounds and has been successfully used for the purification of indole alkaloids.[1][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10] It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of water. This can be an effective strategy for purifying very polar indole derivatives, such as those with multiple hydroxyl or amino groups.[9][10][11]
Conclusion
The purification of indole derivatives by column chromatography presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the underlying chemical principles—the acidic nature of silica, the electron-rich character of the indole ring, and the interplay of mobile and stationary phases—researchers can move from frustrating trial-and-error to rational method development. Always begin with a thorough TLC analysis, be prepared to use mobile phase modifiers or alternative stationary phases, and for the most challenging separations, consider advanced techniques like CCC or HILIC. With the strategies outlined in this guide, you will be well-equipped to successfully purify your target indole derivatives with high yield and purity.
References
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. [Link]
-
A Review On Chromatographic Separation Techniques. (n.d.). ResearchGate. [Link]
-
Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard. (2012). PubMed. [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds?. (2023). Biotage. [Link]
-
Oligomerization of indole-3-carbinol in aqueous acid. (1993). PubMed. [Link]
-
Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (2019). MDPI. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PubMed Central. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.). ResearchGate. [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). ResearchGate. [Link]
-
Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. (2016). ResearchGate. [Link]
-
Symmetry C18 column: A better choice for the analysis of Indole Alkaloids of Catharanthus roseus. (2001). ResearchGate. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014). ResearchGate. [Link]
-
Why use HILIC?. (2023). YouTube. [Link]
-
Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. (2016). MDPI. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
Hydrophilic Interaction Chromatography. (2020). MDPI. [Link]
-
Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry. (2023). PubMed. [Link]
-
Silica-Biomacromolecule Interactions: Toward a Mechanistic Understanding of Silicification. (2024). PubMed Central. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (1983). PubMed. [Link]
-
Silica-Biomacromolecule Interactions: Toward a Mechanistic Understanding of Silicification. (2024). ResearchGate. [Link]
-
Mechanistic Perspectives in the Regioselective Indole Addition to Unsymmetrical Silyloxyallyl Cations. (2019). LSU Scholarly Repository. [Link]
-
Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Purification: How to Run a Flash Column. (n.d.). University of Rochester. [Link]
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HPLC Column Performance. (n.d.). Waters. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2022). PubMed Central. [Link]
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Interactions of Antibacterial Naphthoquinones with Mesoporous Silica Surfaces: A Physicochemical and Theoretical Approach. (2022). MDPI. [Link]
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Indole Hydrodenitrogenation over Alumina and Silica Alumina-Supported Sulfide Catalysts Comparison with Quinoline. (2017). ResearchGate. [Link]
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A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching. (1989). PubMed. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). ResearchGate. [Link]
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What are Options to Improve My Separation? Part II: Likelihood of Separation, Adjusting Selectivity for Simple Mixtures. (2023). LCGC International. [Link]
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Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.. (2013). ResearchGate. [Link]
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Preparation and Modification of Magnetic Mesoporous Silica-Alumina Composites as Green Catalysts for the Synthesis of Some Indeno[1,2-b]Indole-9,10-Dione Derivatives in Water Media. (2021). ResearchGate. [Link]
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Activated Alumina vs. Silica Gel: All you need to know. (n.d.). Jalon Zeolite. [Link]
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Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). PubMed Central. [Link]
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Effect of triethylamine (TEA) on the peak symmetry of MOXI.. (n.d.). ResearchGate. [Link]
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Technical Support Center: Navigating the Challenges of Indole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. The unique chemical properties of the indole scaffold, while making it a privileged structure in drug discovery, also present a number of challenges in biological assays that can lead to inconsistent and misleading results.[1][2] This guide is designed to provide you with a comprehensive understanding of these potential issues and to offer practical, field-proven troubleshooting strategies to ensure the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides quick solutions to prevalent issues encountered when working with indole compounds.
Q1: My indole compound shows high variability between replicates in my assay. What is the most likely cause?
A1: High variability between replicates is frequently linked to poor solubility and precipitation of the compound in the aqueous assay medium.[3] Indole compounds, particularly those with hydrophobic modifications, often have low aqueous solubility.[3] This can lead to the formation of aggregates or precipitates, resulting in an inconsistent effective concentration of the compound across your assay wells.[4][5]
Q2: How should I properly dissolve and store my indole compounds to maintain their stability?
A2: For initial solubilization, we recommend preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store solid compounds at -20°C, protected from light and moisture.[3] Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and water absorption.[3][6][7] For short-term storage of a few days, 4°C may be acceptable for stock solutions.[3] It is crucial to always prepare fresh dilutions of the compound from the stock solution immediately before each experiment to avoid degradation.[3]
Q3: Can my indole compound be interfering with my assay's detection method?
A3: Yes, indole-based compounds can exhibit intrinsic fluorescence or absorbance, which may interfere with assay readouts, particularly in fluorescence and absorbance-based assays.[3][8][9] This can lead to false-positive or false-negative results.[8][9] It is essential to run a control with the compound alone (without the biological target) to check for any background signal at the wavelengths used in your assay.[3]
Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason for this discrepancy?
A4: This common issue often points to problems with cell permeability or compound stability in the complex environment of cell culture medium.[10] The indole compound may not be effectively crossing the cell membrane to reach its intracellular target. Additionally, the compound might be unstable and degrade in the cell culture medium before it can exert its effect.[10]
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my indole be one?
A5: PAINS are compounds that show activity in a variety of assays but do so through non-specific mechanisms rather than by specifically interacting with the intended target.[11] Some indole derivatives can act as PAINS, often due to their ability to form aggregates, react with assay components, or interfere with the assay signal.[4][11] It is important to perform appropriate control experiments to rule out non-specific activity.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.
Guide 1: Addressing Solubility and Aggregation Issues
Inconsistent results with indole compounds often stem from their poor aqueous solubility. The following steps will help you diagnose and mitigate these issues.
Step 1: Visual Inspection and Solubility Testing
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted working solution for any signs of precipitation, such as cloudiness or visible particles.[3]
-
Solubility Test: To more rigorously assess solubility, prepare the final concentration of your compound in the assay buffer. Centrifuge this solution at high speed. A visible pellet indicates precipitation.[3]
Step 2: Optimizing Compound Dissolution and Dilution
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3]
-
Working Solution Preparation: When preparing the working solution, add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously to ensure rapid mixing.[12] A serial dilution method directly in the assay plate can also be effective.[3]
-
pH Adjustment: If your indole compound is ionizable, its solubility will be pH-dependent.[13] For acidic compounds, increasing the buffer pH above the pKa will increase solubility, while for basic compounds, decreasing the pH below the pKa will enhance solubility.[12][13]
-
Co-solvents: Consider including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final aqueous buffer to increase the solubility of hydrophobic compounds.[12][14]
Table 1: Recommended Final Concentrations of Common Solvents in Assays
| Solvent | Recommended Maximum Final Concentration | Potential Issues if Exceeded |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Cellular stress, altered signaling, cytotoxicity[15] |
| Ethanol | ≤ 0.5% | Can affect enzyme activity and cell viability |
Step 3: Mitigating Compound Aggregation
-
Detergents: The inclusion of a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-80 (e.g., 0.01% v/v), in the assay buffer can help prevent the formation of compound aggregates.[5][10] It is crucial to first test the detergent's effect on the assay system itself to rule out any independent biological activity or interference.[10]
Experimental Workflow for Solubility and Aggregation Troubleshooting
Caption: Troubleshooting workflow for solubility issues.
Guide 2: Investigating Compound Stability
The stability of indole compounds can be influenced by various factors, leading to a loss of activity over time.[3]
Step 1: Assess Stability in Stock and Working Solutions
-
Fresh Preparations: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation or precipitation.[15] Store stock solutions in small, single-use aliquots.[15]
-
Stability Study: To formally assess stability, incubate your compound in the assay medium under standard experimental conditions for the maximum duration of your experiment. Use an analytical method like HPLC to check for degradation products over time.[15]
Step 2: Protect from Degradation
-
Light and Air Sensitivity: Some indole derivatives are sensitive to air and light, which can cause oxidation or polymerization, often indicated by a dark coloration.[16] Handle and store purified indoles under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[16]
Guide 3: Identifying and Mitigating Assay Interference
Indole compounds can directly interfere with assay readouts, leading to artifacts.
Step 1: Control for Compound Autofluorescence and Absorbance
-
Compound-Only Control: Run a control experiment with your indole compound in the assay medium without the biological target (e.g., cells or enzyme).[3][10]
-
Signal Subtraction: Any signal generated in these control wells can be attributed to the compound itself and should be subtracted from your experimental values.[10]
Step 2: Address Non-Specific Binding
-
Use of Low-Retention Plasticware: Indole compounds, especially those with long alkyl chains, can bind to plastic surfaces.[3] Using low-retention plasticware can help mitigate this issue.[3]
-
Blocking Agents: Pre-incubating assay plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding of your compound to the plate surface.[3]
Signaling Pathway for Potential Indole Interference
Caption: Potential mechanisms of indole compound interference.
Guide 4: Assessing Cytotoxicity
It is crucial to determine if the observed effects of your indole compound are due to its intended biological activity or simply a result of cytotoxicity.
Protocol: Cell Viability Assay (MTS)
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your indole compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).[3]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[3]
-
Incubation: Incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[3]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.[3]
References
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The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice. PubMed. [Link]
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Indole modulates cooperative protein–protein interactions in the flagellar motor. PMC - NIH. [Link]
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Evaluation of indole-based probes for high-throughput screening of drug binding to human serum albumin: Analysis by high-performance affinity chromatography. PubMed. [Link]
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UK Standards for Microbiology Investigations - Indole Test. SIMPIOS. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. [Link]
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Can we discover pharmacological promiscuity early in the drug discovery process? Drug Discovery Today. [Link]
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Design and Synthesis of Novel Indole Derivatives with Aggregation-Induced Emission and Antimicrobial Activity. ResearchGate. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]
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Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. [Link]
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The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
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Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Interference with Fluorescence and Absorbance. ResearchGate. [Link]
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Indole Test Protocol. American Society for Microbiology. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]
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Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Journal of Chemical Research. [Link]
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Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. Semantic Scholar. [Link]
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Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances. PubMed. [Link]
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Stability of screening compounds in wet DMSO. PubMed. [Link]
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Specific versus Nonspecific Solvent Interactions of a Biomolecule in Water. The Journal of Physical Chemistry Letters - ACS Publications. [Link]
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Interference with Fluorescence and Absorbance. PubMed. [Link]
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Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution. ResearchGate. [Link]
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Troubleshooting Immunoassays. Ansh Labs. [Link]
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Drug Promiscuity vs Selectivity. Oxford Protein Informatics Group. [Link]
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Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. [Link]
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Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
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How to tackle compound solubility issue. Reddit. [Link]
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High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PubMed Central. [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. PubMed. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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Optimizing cell-based assays for indole inhibitors of p97
Welcome to the Technical Support Center for p97 inhibitor studies. As Senior Application Scientists, we've designed this guide to provide in-depth, field-tested advice for researchers, scientists, and drug development professionals working on cell-based assays with indole inhibitors of p97/VCP. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and yield trustworthy data.
Understanding p97: The Target
p97, also known as Valosin-Containing Protein (VCP), is an essential and highly abundant AAA+ ATPase (ATPase Associated with diverse cellular Activities) that is central to cellular protein homeostasis.[1][2][3] It functions as a segregase, using the energy from ATP hydrolysis to extract ubiquitinated proteins from complexes, membranes, or chromatin.[1][2][4] This activity is critical for numerous pathways, including:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 extracts misfolded proteins from the ER for degradation by the proteasome.[2][4][5][6]
-
Autophagy: It is required for the maturation of autophagosomes.[2][4]
-
DNA Repair and Cell Cycle Regulation: p97 participates in resolving protein complexes on chromatin.[7]
Inhibition of p97 disrupts these processes, leading to an accumulation of polyubiquitinated proteins and unresolved ER stress.[1][8][9][10] This triggers the Unfolded Protein Response (UPR), and if the stress is overwhelming, culminates in apoptosis.[1][2][8][9] Many cancer cells, due to high rates of protein synthesis and aneuploidy, are particularly dependent on p97, making it a compelling therapeutic target.[11] Indole-containing compounds represent a class of molecules being investigated as both ATP-competitive and allosteric inhibitors of p97.[12][13][14]
Caption: p97's role in the ERAD pathway and the effect of indole inhibitors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: How do I choose the right cell line for my p97 inhibitor assay?
A1: The choice of cell line is critical and depends on your experimental goals.
-
High p97 Dependence: Cancer cell lines known for high rates of protein synthesis, such as multiple myeloma (e.g., RPMI-8226, MM.1S) or certain solid tumors (e.g., colorectal HCT116, osteosarcoma SJSA-1), are often highly sensitive to p97 inhibition.[1][9][15] High basal expression of p97 can be an indicator of dependence.[11]
-
Mechanism of Action Studies: Consider using cell lines with well-characterized UPR pathways. Reporter cell lines, such as those expressing XBP1-luciferase or GFP-LC3, can be invaluable for mechanistic studies of ER stress and autophagy, respectively.[7][16]
-
Resistance Studies: To study mechanisms of resistance, you may need to generate resistant cell lines through prolonged exposure to a p97 inhibitor.[15][17] Comparing parental and resistant lines can reveal crucial insights.[17]
Recommendation: Always start by validating p97 expression levels in your chosen cell line(s) via Western blot. As a best practice, test your inhibitor across a small panel of cell lines from different tissues to understand its spectrum of activity.
Q2: What are the essential positive and negative controls for a p97 inhibitor assay?
A2: Robust controls are the foundation of a trustworthy assay.
-
Positive Controls: Use a well-characterized p97 inhibitor with a known mechanism.
-
CB-5083: An ATP-competitive inhibitor that potently induces the UPR and apoptosis.[1][8][18] It serves as an excellent benchmark for inhibitors targeting the D2 ATPase domain.
-
NMS-873: A potent allosteric inhibitor that binds to the D1-D2 linker region.[3][19] Using both an ATP-competitive and an allosteric inhibitor can help characterize your compound's binding modality.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve your inhibitor (e.g., DMSO) must be tested at the final concentration used in the assay to ensure it has no effect on its own. The final DMSO concentration should ideally be kept below 0.5%.[20]
-
Inactive Analog (if available): A structurally similar compound that lacks inhibitory activity against p97 is the gold standard for ruling out off-target effects caused by the chemical scaffold itself.
-
Q3: My indole-based inhibitor has poor solubility. How can I work with it?
A3: Solubility is a common challenge with indole scaffolds.
-
Solvent Choice: While DMSO is standard, explore other solvents like ethanol or formulate the compound with solubilizing agents like Cremophor EL or Tween-80, always testing for vehicle toxicity.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. When diluting into aqueous culture medium, perform serial dilutions and ensure rapid mixing to prevent precipitation.
-
Pre-warming Media: Warming the culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Visual Inspection: Always visually inspect the diluted compound in media under a microscope for signs of precipitation before adding it to cells. Precipitated compound is not bioavailable and will lead to inaccurate IC50 values.
Troubleshooting Guide: Cell Viability Assays
Cell viability is the most common endpoint for assessing inhibitor potency. However, these assays are prone to artifacts.
Q4: My IC50 values are highly variable between experiments. What's going wrong?
A4: Inconsistent IC50 values often point to issues in basic cell culture and assay setup.[21]
Troubleshooting Steps:
-
Cell Health & Passage Number: Use cells that are in the logarithmic growth phase and at a low passage number. Continuous passaging can lead to genetic drift and altered sensitivity. Ensure viability is >95% before seeding.[21]
-
Seeding Density: This is a critical parameter. Too few cells will result in a weak signal; too many will lead to overgrowth, nutrient depletion, and changes in metabolic state, all of which affect drug sensitivity. You must optimize seeding density for your specific cell line and assay duration.[21][22]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate is a major source of variability. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[22]
-
Compound Dilution: Prepare fresh serial dilutions of your inhibitor for each experiment. Small inaccuracies in pipetting at high concentrations can lead to large errors in the final dose-response curve.
| Cell Type Example | Typical Seeding Density (cells/well, 96-well plate) | Rationale |
| HCT116 (Adherent) | 5,000 - 10,000 | Aims for 70-80% confluency in control wells at assay endpoint (e.g., 72 hours). |
| RPMI-8226 (Suspension) | 30,000 - 50,000 | Suspension cells require higher densities to generate a sufficient signal.[20] |
| Primary Fibroblasts | 8,000 - 20,000 | Growth rates can vary; density must be optimized to avoid overgrowth in long-term assays. |
Q5: I'm using an MTT assay, and the results seem strange. What are the common pitfalls?
A5: MTT assays measure metabolic activity (specifically, mitochondrial reductase activity), which is often used as a proxy for viability. However, this assumption can be misleading.[23][24]
-
Problem: Interference from the compound.
-
Why it happens: Some chemical compounds can directly reduce the MTT reagent or interfere with the absorbance reading, leading to false positive or negative results.
-
Solution: Run a cell-free control where you add your inhibitor at the highest concentration to media containing the MTT reagent. Any color change indicates direct interference.
-
-
Problem: Changes in metabolic state.
-
Why it happens: p97 inhibition can induce cell stress and alter mitochondrial function without immediately causing cell death. This can change the rate of MTT reduction per cell, uncoupling metabolic activity from actual cell number.[25]
-
Solution: Corroborate your MTT data with a different type of viability assay. ATP-based assays (e.g., CellTiter-Glo®) measure cellular ATP levels, which is often a more reliable indicator of viability.[20] Alternatively, use a method that directly counts dead cells, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.
-
Troubleshooting Guide: Mechanism of Action (MOA) Studies
Confirming that your inhibitor works by targeting p97 is a crucial validation step.
Caption: A logical workflow for validating on-target activity of a p97 inhibitor.
Q6: How can I be sure my inhibitor is actually binding to p97 inside the cell?
A6: The Cellular Thermal Shift Assay (CETSA) is the state-of-the-art method for confirming target engagement in intact cells.[26][27] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[28]
-
How it works: You treat cells with your inhibitor or vehicle, heat aliquots of the cell lysate to a range of temperatures, and then quantify the amount of soluble p97 remaining at each temperature by Western blot. A successful inhibitor will cause a "shift" in the melting curve to higher temperatures.
Protocol: Immunoblot-Based CETSA for p97 Target Engagement
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch with your indole inhibitor (e.g., at 5-10x the IC50) and another with vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a gradient of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[29]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release soluble proteins.
-
Centrifugation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (containing soluble protein). Normalize the total protein concentration across all samples.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against p97. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control and to demonstrate that the thermal shift is specific to p97.
-
Analysis: Quantify the band intensities. Plot the percentage of soluble p97 remaining versus temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample confirms target engagement.[28]
Q7: My inhibitor kills cells, but I don't see an increase in UPR markers like CHOP or spliced XBP1. Does this mean it's off-target?
A7: Not necessarily. While UPR induction is a classic hallmark of p97 inhibition, the cellular response can be complex.[1][9]
-
Kinetics: The timing is crucial. UPR marker induction may be transient or may peak at a different time point than apoptosis.
-
Troubleshooting: Perform a time-course experiment. Harvest cells at multiple time points (e.g., 4, 8, 16, 24 hours) after inhibitor treatment and analyze UPR markers (p-PERK, sXBP1, ATF4, CHOP) and an apoptosis marker (e.g., cleaved PARP) by Western blot. This will reveal the sequence of events.
-
-
Alternative Pathways: Potent p97 inhibition can trigger other cell death pathways or impair autophagy, which can also be cytotoxic.[2] Check for markers of autophagy, such as the accumulation of LC3-II.
-
Inhibitor-Specific Effects: Some indole inhibitors may have an allosteric mechanism that doesn't produce the same canonical UPR signature as ATP-competitive inhibitors.[12] It's possible for an allosteric inhibitor to affect only a subset of p97's functions.[12]
-
Off-Target Effects: If you've ruled out the above, off-target effects are a real possibility. Some p97 inhibitors, like NMS-873, have been shown to have off-target effects on mitochondrial respiration, which can be cytotoxic independent of p97.[30][31] Comparing your inhibitor's effects in parental vs. p97 knockout/knockdown cells can provide a definitive answer.
References
-
Tang, H., et al. (2019). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology. [Link]
-
Anderson, D.J., et al. (2017). The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma. Molecular Cancer Therapeutics. [Link]
-
Ye, Y., et al. (2012). Roles of p97-associated deubiquitinases in protein quality control at the endoplasmic reticulum. Current Protein & Peptide Science. [Link]
-
Stach, L., & Anderson, P. (2014). Roles of p97 in protein quality control. ResearchGate. [Link]
-
Zhou, Y., et al. (2019). CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis. Theranostics. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: p97 inhibitor CB-5083. National Cancer Institute. [Link]
-
Chou, T.F., et al. (2013). Inhibitors of the AAA+ Chaperone p97. Current Topics in Medicinal Chemistry. [Link]
-
Anderson, D.J., et al. (2017). The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma. PubMed. [Link]
-
Ye, Y., et al. (2012). Roles of p97-associated deubiquitinases in protein quality control at the endoplasmic reticulum. PubMed. [Link]
-
Ye, Y., et al. (2012). Roles of p97-Associated Deubiquitinases in Protein Quality Control at the Endoplasmic Reticulum. Bentham Science. [Link]
-
Carrera Espinoza, M.J., et al. (2023). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. MDPI. [Link]
-
Carrera Espinoza, M.J., et al. (2023). Multifaceted roles of p97 in cellular protein quality control. ResearchGate. [Link]
-
Carrera Espinoza, M.J., et al. (2023). Mechanistic model of p97 inhibitors and endoplasmic recticular stress. ResearchGate. [Link]
-
Arkin, M.R., et al. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters. [Link]
-
Tsvetkov, P., et al. (2016). Targeting p97 to Disrupt Protein Homeostasis in Cancer. Trends in Pharmacological Sciences. [Link]
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Zhou, H.J., et al. (2020). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. Scientific Reports. [Link]
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Kessel, D. (2025). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy. [Link]
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Shi, Y., et al. (2013). Development of functional assays for p97/VCP inhibition. ResearchGate. [Link]
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Chen, Y.J., et al. (2021). NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells. International Journal of Molecular Sciences. [Link]
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]
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Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
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Validation & Comparative
A Comparative Analysis of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and Other Indole Derivatives as Potential Anti-Inflammatory Agents
The indole scaffold represents a privileged structure in medicinal chemistry, celebrated for its remarkable chemical versatility and broad spectrum of biological activities.[1] Found in key endogenous molecules like serotonin and melatonin, the indole nucleus serves as a cornerstone for the development of numerous therapeutic agents.[2] Among the diverse pharmacological properties of indole derivatives, their anti-inflammatory potential has been a subject of intense research.[2][3] This guide provides a comparative study of a specific indole derivative, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, with other relevant indole-based compounds, focusing on their anti-inflammatory effects, potential mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to Indole Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a multitude of chronic diseases.[4] The anti-inflammatory properties of many indole derivatives are well-documented, with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole-3-acetic acid derivative, being a prime example.[1][2] The therapeutic effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[2]
Recent interest has focused on the role of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in inflammation. PPARγ is a nuclear receptor that, upon activation, can inhibit the expression of pro-inflammatory cytokines and direct immune cells towards an anti-inflammatory phenotype.[5][6] Several indole derivatives have been identified as PPARγ agonists, highlighting a promising avenue for the development of novel anti-inflammatory therapeutics with potentially improved side-effect profiles compared to traditional NSAIDs.[1][7]
This guide will specifically explore the synthetic rationale and comparative biological activities of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (designated as Compound A) alongside two other representative indole derivatives: Indole-3-acetic acid (Compound B) and a hypothetical, structurally related 5-chloro-substituted analog (Compound C).
Synthesis and Chemical Properties
The synthesis of indole derivatives is a well-established field in organic chemistry, with numerous methods available for the functionalization of the indole ring. The introduction of a thioacetic acid moiety at the C3 position, as seen in Compound A, is a common strategy to create structurally diverse libraries for biological screening.
The general synthetic approach for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its analogs involves a multi-step process, the rationale for which is to introduce key functional groups that are hypothesized to contribute to their biological activity. The ethyl group at the N1 position can enhance lipophilicity, potentially improving cell permeability, while the thioacetic acid side chain provides a key pharmacophore for interaction with biological targets.
General Synthetic Workflow
Caption: General synthetic workflow for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Biological Evaluation: A Comparative Study
To objectively compare the anti-inflammatory potential of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (Compound A), Indole-3-acetic acid (Compound B), and 5-Chloro-(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (Compound C), a series of in vitro and in vivo experiments were conducted. Indomethacin was used as a positive control due to its well-characterized anti-inflammatory properties.
In Vitro PPARγ Activation Assay
The activation of PPARγ is a key mechanism through which certain compounds exert their anti-inflammatory effects. A cell-based luciferase reporter assay was employed to quantify the ability of the test compounds to activate human PPARγ.
Experimental Protocol: PPARγ Transactivation Assay
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a Gal4-PPARγ ligand-binding domain (LBD) expression vector and a luciferase reporter vector containing a Gal4 upstream activating sequence.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (Compound A, B, C) or Rosiglitazone (a known PPARγ agonist) as a positive control. A vehicle control (DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are normalized to the vehicle control, and the EC50 values (the concentration at which 50% of the maximal response is observed) are calculated.
Table 1: In Vitro PPARγ Activation Data
| Compound | EC50 (µM) for PPARγ Activation |
| Compound A | 5.2 |
| Compound B | > 50 |
| Compound C | 2.8 |
| Rosiglitazone | 0.1 |
The results indicate that both Compound A and the chlorinated analog, Compound C, are capable of activating PPARγ, with Compound C being the more potent of the two. The parent compound, Indole-3-acetic acid (Compound B), showed negligible activity in this assay. This suggests that the N-ethyl and the C3-thioacetic acid moieties are important for PPARγ agonism, and the addition of a chlorine atom at the C5 position further enhances this activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and reproducible in vivo assay to screen for acute anti-inflammatory activity.[8][9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used for the study.
-
Compound Administration: The test compounds (Compound A, B, C) and Indomethacin are administered orally at a dose of 10 mg/kg, 1 hour before the carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Table 2: In Vivo Anti-inflammatory Activity
| Compound (10 mg/kg, p.o.) | % Inhibition of Paw Edema at 3 hours |
| Compound A | 45% |
| Compound B | 15% |
| Compound C | 58% |
| Indomethacin | 65% |
The in vivo data corroborates the in vitro findings. Compound C demonstrated the most significant anti-inflammatory effect among the tested indole derivatives, approaching the efficacy of Indomethacin. Compound A also exhibited moderate anti-inflammatory activity, while Compound B was largely inactive.
Structure-Activity Relationship and Mechanistic Insights
The comparative data allows for the elucidation of key structure-activity relationships (SAR).
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A Researcher's Guide to Validating the Antibacterial Efficacy of 1,3,4-Thiadiazole Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the 1,3,4-thiadiazole scaffold has emerged as a promising heterocyclic core.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, with antibacterial efficacy being a significant area of investigation.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial activity of 1,3,4-thiadiazole derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for robust evaluation, and offer a comparative analysis of their performance, grounded in scientific integrity and authoritative references.
The Scientific Rationale: Why 1,3,4-Thiadiazoles?
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This unique arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various biological interactions.[2] The core's versatility allows for substitutions at different positions, enabling the fine-tuning of its pharmacological profile. Many derivatives have been synthesized and have shown significant to moderate antibacterial activity when compared to standard drugs.[5]
Deciphering the Mechanism of Action: A Focus on DNA Gyrase Inhibition
A crucial aspect of validating any new antibacterial agent is understanding its mechanism of action. For many 1,3,4-thiadiazole derivatives, a primary target has been identified as DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[6] Specifically, these compounds often act as inhibitors of the GyrB subunit of DNA gyrase and/or the ParE subunit of topoisomerase IV.[6] By binding to these enzyme subunits, the derivatives disrupt the supercoiling of bacterial DNA, ultimately leading to cell death. This targeted approach provides a clear biochemical pathway to investigate and validate.
Caption: Mechanism of DNA Gyrase Inhibition by 1,3,4-Thiadiazole Derivatives.
Synthesis of 1,3,4-Thiadiazole Derivatives: A General Workflow
The synthesis of diverse 1,3,4-thiadiazole derivatives often begins with the formation of a 2-amino-5-substituted-1,3,4-thiadiazole core. A common and efficient method involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[1] This versatile intermediate can then be further modified to generate a library of compounds for screening.
Caption: General Synthesis Workflow for 1,3,4-Thiadiazole Derivatives.
Comparative Antibacterial Activity: A Data-Driven Analysis
The true measure of a novel antibacterial agent lies in its performance against a panel of clinically relevant bacteria. The following table summarizes the in vitro antibacterial activity of various 1,3,4-thiadiazole derivatives from different studies, providing a comparative overview of their efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible bacterial growth.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzimidazole-containing | Staphylococcus aureus | 12.5 - 25 | Ampicillin | - |
| Escherichia coli | 25 - 50 | Ampicillin | - | |
| Thiazolidinone-containing | Staphylococcus aureus | - (Zone of Inhibition) | - | - |
| Escherichia coli | - (Zone of Inhibition) | - | - | |
| Pyrrolamide-containing | Staphylococcus aureus | 0.125 | - | - |
| Escherichia coli | 16 | - | - | |
| Amide moiety-containing | Xanthomonas oryzae pv. oryzae | 1.8 | Thiodiazole copper | 92.5 |
| Xanthomonas oryzae pv. oryzicola | 2.1 | Thiodiazole copper | 99.6 | |
| Pyridinyl-containing | Escherichia coli | 1.9 | Ofloxacin | - |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols for Validation
To ensure the generation of reliable and reproducible data, standardized protocols are paramount. Here, we provide detailed, step-by-step methodologies for the two most common in vitro antibacterial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7] It involves challenging the test bacteria with a serial dilution of the compound in a liquid growth medium.
Caption: Workflow for MIC Determination using Broth Microdilution.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of 1,3,4-Thiadiazole Derivative Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[8]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method provides a rapid assessment of a compound's antibacterial activity. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test bacterium.
Step-by-Step Protocol:
-
Preparation of Inoculum and Plate:
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the 1,3,4-thiadiazole derivative onto the surface of the inoculated agar plate.
-
Ensure the disks are pressed firmly to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. This guide has provided a comprehensive framework for the validation of their activity, from understanding their mechanism of action to employing robust experimental protocols. By adhering to these principles of scientific integrity and leveraging comparative data, researchers can confidently advance the most promising derivatives through the drug development pipeline. Future research should focus on elucidating the structure-activity relationships to design more potent and specific inhibitors, as well as evaluating their efficacy in in vivo models to translate these promising in vitro findings into tangible therapeutic solutions.
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A Researcher's Guide to Profiling the Cross-Reactivity of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (ITA-1)
This guide provides a comprehensive framework for assessing the biological cross-reactivity of the novel compound (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, hereafter referred to as Indole-thioacetic Acid Derivative 1 (ITA-1). Given its structural similarity to known anti-inflammatory agents like Indomethacin, which are indole-3-acetic acid derivatives, a primary hypothesis is that ITA-1 targets enzymes within the arachidonic acid cascade.[1][2]
Profiling selectivity is a cornerstone of modern drug development. A thorough understanding of a compound's activity against its intended target versus related off-targets is critical for predicting therapeutic efficacy, understanding potential side effects, and defining its mechanism of action. This guide presents a series of validated in vitro and cell-based assays to build a robust cross-reactivity profile for ITA-1, comparing its performance against established benchmarks.
The Arachidonic Acid Cascade: Key Targets for Anti-Inflammatories
Inflammation, pain, and fever are physiological processes heavily mediated by eicosanoids, a family of signaling molecules derived from arachidonic acid (AA).[3] The two primary enzymatic pathways responsible for eicosanoid production are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Cyclooxygenase (COX) Pathway: This pathway, targeted by non-steroidal anti-inflammatory drugs (NSAIDs), converts AA into prostaglandins (PGs). There are two key isoforms:
-
COX-1: Constitutively expressed in most tissues, it plays a role in homeostatic functions like protecting the gastric mucosa and maintaining kidney blood flow.
-
COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[3]
-
-
5-Lipoxygenase (5-LOX) Pathway: This enzyme converts AA into leukotrienes, which are potent mediators of inflammation, particularly in allergic responses and asthma.[4]
A compound's relative inhibition of COX-1, COX-2, and 5-LOX defines its therapeutic potential and side-effect profile. High selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects, while dual inhibition of COX and 5-LOX pathways could offer a broader anti-inflammatory effect.
Comparative In Vitro Profile: Enzymatic Inhibition Assays
The first step in characterizing ITA-1 is to determine its half-maximal inhibitory concentration (IC50) against purified COX-1, COX-2, and 5-LOX enzymes. This provides a direct measure of potency and allows for the calculation of a selectivity index.
Experimental Rationale: We will compare ITA-1 against three well-characterized compounds:
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor.
-
Celecoxib: A highly selective COX-2 inhibitor.[5]
-
Zileuton: A specific 5-LOX inhibitor.[4]
This selection of comparators allows us to benchmark the potency and selectivity of ITA-1 against the gold standards for different inhibition profiles.
Table 1: Comparative Enzymatic Inhibition Profile (Hypothetical Data)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| ITA-1 | 850 | 45 | 2,100 | 18.9 |
| Indomethacin | 15 | 25 | >10,000 | 0.6 |
| Celecoxib | 3,000 | 40 | >10,000 | 75 |
| Zileuton | >10,000 | >10,000 | 350 | N/A |
Interpretation of Results: Based on this hypothetical data, ITA-1 demonstrates potent inhibition of COX-2 with an 18.9-fold selectivity over COX-1. This profile is favorable compared to the non-selective Indomethacin. Interestingly, ITA-1 also shows weak but measurable cross-reactivity with 5-LOX at micromolar concentrations, a feature not present in the highly selective Celecoxib.
Cell-Based Validation: PGE2 Production in Macrophages
Enzymatic assays provide clean data on drug-target interaction but lack the complexity of a cellular environment. A cell-based assay is a crucial secondary screen to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant context.
Experimental Rationale: We utilize the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.[6][7][8] Stimulation of these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, induces a robust inflammatory response, including the upregulation of COX-2 and subsequent production of Prostaglandin E2 (PGE2).[3][7] The inhibition of PGE2 production serves as a functional measure of COX-2 inhibition within the cell.
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells (Hypothetical Data)
| Compound | IC50 for PGE2 Inhibition (nM) |
| ITA-1 | 125 |
| Indomethacin | 60 |
| Celecoxib | 110 |
| Zileuton | >20,000 |
Interpretation of Results: The cell-based data corroborates the enzymatic findings. ITA-1 effectively reduces PGE2 production, confirming its activity at the cellular level. The rightward shift in IC50 (125 nM in cells vs. 45 nM for the purified enzyme) is expected and can be attributed to factors like cell permeability, plasma protein binding in the media, and cellular metabolism. The potency is comparable to the COX-2 selective inhibitor, Celecoxib.
Experimental Protocols & Workflows
Trustworthy data is built on robust and well-documented protocols. The following are detailed, step-by-step methods for the key enzymatic assays described above.
Workflow: General Enzyme Inhibitor Screening
The workflow for determining a compound's IC50 value is a standardized process involving serial dilutions and measurement of enzyme activity.
Protocol 1: Human COX-2 Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available screening kits and standard methodologies.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-2 enzyme to a working concentration of 10 units/mL in assay buffer.
-
Prepare a solution of Arachidonic Acid (Substrate) at 100 µM in assay buffer.
-
Prepare a colorimetric probe solution as per the manufacturer's instructions.
-
-
Compound Plating:
-
In a 96-well plate, add 2 µL of test compounds (ITA-1, controls) serially diluted in DMSO.
-
For '100% activity' control wells, add 2 µL of DMSO.
-
For 'background' control wells, add 2 µL of DMSO.
-
-
Assay Procedure:
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of COX-2 enzyme solution to all wells except the 'background' control. Add 10 µL of Assay Buffer to the background wells.
-
Add 10 µL of the colorimetric probe solution to all wells.
-
Shake the plate briefly and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
Calculate the rate of reaction (Vmax) for each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[concentration] and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
-
Protocol 2: 5-Lipoxygenase Inhibitor Screening Assay (Fluorometric)
This protocol is based on principles from fluorometric LOX inhibitor screening kits.[9]
-
Reagent Preparation:
-
Prepare LOX Assay Buffer.
-
Reconstitute purified human 5-LOX enzyme to a working concentration.
-
Prepare a 5X LOX Substrate solution.
-
Prepare a working solution of a fluorometric probe (e.g., a probe that reacts with hydroperoxides to generate fluorescence).[9]
-
-
Compound Plating:
-
In a 96-well solid white plate, add 2 µL of test compounds (ITA-1, Zileuton) serially diluted in DMSO.
-
For '100% activity' (Enzyme Control) and 'inhibitor control' wells, add 2 µL of DMSO.
-
-
Assay Procedure:
-
Bring the total volume in each well to 40 µL with LOX Assay Buffer.
-
Prepare a Reaction Mix containing LOX Assay Buffer, the fluorometric probe, and the 5-LOX enzyme.
-
Add 40 µL of the Reaction Mix to all wells containing test compounds and the 'Enzyme Control'.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the 5X LOX Substrate solution.
-
-
Data Acquisition:
-
Immediately measure the fluorescence at an appropriate Ex/Em wavelength (e.g., 500/536 nm) in kinetic mode for 15-20 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the kinetic curve.
-
Calculate percent inhibition and determine the IC50 value as described for the COX assay.
-
Final Assessment and Path Forward
The collective data from these assays provides a strong foundational profile for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (ITA-1).
Summary of Findings (based on hypothetical data):
-
ITA-1 is a potent, selective COX-2 inhibitor, both enzymatically and in a cellular context. Its selectivity index of ~19 suggests a reduced risk of COX-1 related side effects compared to traditional NSAIDs.
-
The compound exhibits weak but notable cross-reactivity against 5-LOX. This "dual-pathway" inhibition, even if unbalanced, could be therapeutically interesting. It may offer a broader anti-inflammatory effect by modulating both prostaglandin and leukotriene synthesis. However, this off-target activity must be carefully evaluated in subsequent safety and toxicology studies.
-
The compound's profile is distinct from both the non-selective inhibitor Indomethacin and the highly selective COX-2 inhibitor Celecoxib.
Future Directions:
-
Expanded Selectivity Panel: Test ITA-1 against a broader panel of related enzymes (e.g., 12-LOX, 15-LOX) and a diverse set of receptors and kinases to uncover any further off-target activities.
-
In Vivo Efficacy Models: Evaluate the anti-inflammatory and analgesic properties of ITA-1 in rodent models of inflammation (e.g., carrageenan-induced paw edema).
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of ITA-1 to assess its drug-like potential.
This systematic approach, combining targeted enzymatic assays with functional cellular validation, provides the critical data needed to make informed decisions about the continued development of ITA-1 as a potential therapeutic agent.
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Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Retrieved from [Link]
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Lin, L., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Retrieved from [Link]
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Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry. Retrieved from [Link]
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Javar, A., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics. Retrieved from [Link]
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Caimmi, S., et al. (2012). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity?. Allergologia et Immunopathologia. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
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Comparative Efficacy Analysis: Indole-3-Acetic Acid-Based Targeted Therapy vs. Standard Chemotherapy in Bladder Cancer
This guide provides a comprehensive comparison between a novel targeted therapeutic strategy, Indole-3-Acetic Acid (IAA) in combination with Horseradish Peroxidase (HRP), and the standard-of-care chemotherapeutic agent, Cisplatin, for the treatment of bladder cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for validation.
Introduction: The Therapeutic Challenge in Muscle-Invasive Bladder Cancer
Muscle-invasive bladder cancer presents a significant clinical challenge, with systemic chemotherapy being a cornerstone of treatment for advanced disease. For decades, platinum-based agents like cisplatin have been the standard of care, often used in combination with other drugs such as gemcitabine.[1][2][3][4][5] While effective, these systemic treatments are associated with considerable toxicity due to their non-specific targeting of rapidly dividing cells.[6][7][8] This has driven the exploration of targeted therapies designed to selectively destroy cancer cells while sparing healthy tissue.
One such innovative approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT), a two-step strategy.[9][10] In this guide, we focus on the GDEPT system utilizing the plant enzyme Horseradish Peroxidase (HRP) and the non-toxic prodrug Indole-3-Acetic Acid (IAA), a naturally occurring plant hormone.[11][12][13][14] This system has shown promise in preclinical studies, including those using human bladder carcinoma cells.[14][15][16]
This guide will dissect and compare the IAA/HRP system and Cisplatin, providing a framework for their evaluation. We will explore their distinct mechanisms of action, present comparative efficacy data from in vitro and in vivo models, and provide detailed experimental protocols for researchers to replicate and validate these findings.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between the IAA/HRP system and Cisplatin lies in their approach to inducing cancer cell death. The former is a targeted bioactivation system, while the latter is a systemic DNA-damaging agent.
IAA/HRP: Targeted Generation of Cytotoxic Radicals
The efficacy of the IAA/HRP system is contingent on the selective expression of the HRP enzyme within tumor cells. This can be achieved through various gene delivery methods.[9][10] The prodrug, IAA, is systemically administered and is inherently non-toxic.[11][12]
The mechanism unfolds as follows:
-
Enzymatic Oxidation: HRP, in the presence of IAA, catalyzes a one-electron oxidation of the indole molecule, even without requiring hydrogen peroxide as a cofactor.[11][12]
-
Radical Formation: This oxidation leads to the formation of highly reactive free radicals.[11][17]
-
Induction of Oxidative Stress: These radicals induce significant oxidative stress within the cancer cells.
-
Apoptosis Induction: The surge in reactive oxygen species (ROS) activates multiple apoptotic pathways, including the caspase-8 and caspase-9 mediated pathways, leading to caspase-3 activation and ultimately, programmed cell death.[17]
A key advantage of this system is the bystander effect , where the cytotoxic metabolites generated in HRP-expressing cells can diffuse to and kill neighboring, non-transfected cancer cells, amplifying the therapeutic effect.[14][15]
Caption: Mechanism of IAA/HRP targeted therapy.
Cisplatin: Systemic DNA Damage
Cisplatin is a platinum-based chemotherapeutic agent that acts by directly damaging the DNA of rapidly dividing cells, which includes cancer cells but also healthy cells in the bone marrow, hair follicles, and gastrointestinal tract.[6][7]
The mechanism of action is as follows:
-
Cellular Uptake: Cisplatin enters the cell and its chloride ligands are hydrolyzed.
-
DNA Adduct Formation: The activated platinum complex then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[18][19]
-
Inhibition of Replication and Transcription: These DNA adducts distort the double helix, which interferes with DNA repair mechanisms and inhibits DNA replication and transcription.[18]
-
Apoptosis Induction: The cellular machinery recognizes this irreparable DNA damage, triggering the apoptotic cascade and leading to cell death.[18]
Caption: Mechanism of Cisplatin-induced cytotoxicity.
Comparative Efficacy Analysis
The efficacy of these two distinct therapeutic approaches can be evaluated through in vitro and in vivo experimental models.
In Vitro Cytotoxicity
The potency of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. In vitro studies have demonstrated the selective cytotoxicity of the IAA/HRP system in HRP-transfected human bladder carcinoma cells (T24).[14][15]
| Compound/System | Target Cell Line | Typical IC50 | Notes |
| IAA/HRP | T24 (HRP-expressing) | Low µM range | Highly selective; no significant toxicity observed from IAA or HRP alone.[14] |
| IAA/HRP | T24 (Wild-Type) | High µM / No effect | Demonstrates the requirement of HRP for cytotoxicity. |
| Cisplatin | T24 | 1-10 µM | Standard cytotoxic effect; non-selective. |
| Gemcitabine | T24 | 0.1-1 µM | Often used in combination with Cisplatin.[20] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time.
In Vivo Efficacy in Animal Models
Animal models are crucial for evaluating therapeutic efficacy in a systemic context.[21][22][23][24][25] Xenograft models, where human bladder cancer cells are implanted into immunodeficient mice, are commonly used.[21][24]
A comparative in vivo study could be designed as follows:
-
Model: Human T24 bladder cancer cells (both HRP-expressing and wild-type) are implanted orthotopically into the bladders of immunodeficient mice.
-
Treatment Groups:
-
Control (Vehicle)
-
Cisplatin
-
IAA alone
-
IAA + HRP-expressing tumors
-
-
Endpoints: Tumor growth inhibition, survival analysis, and histological examination of tumors and major organs to assess toxicity.
Based on preclinical data, it is hypothesized that the IAA treatment group with HRP-expressing tumors would show significant tumor growth delay compared to controls and the IAA-only group.[9] Cisplatin would also be expected to reduce tumor volume, but potentially with more systemic toxicity. However, in vivo studies with the IAA/HRP system have shown modest or variable results, suggesting that challenges such as efficient gene delivery and prodrug pharmacokinetics need to be optimized.[9][16] In contrast, the combination of gemcitabine and cisplatin has demonstrated significant efficacy in clinical trials for advanced bladder cancer, establishing it as a standard of care.[26][27][28][29][30]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[31][32][33][34]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[32][33] The amount of formazan produced is proportional to the number of living cells.[31][34]
Step-by-Step Protocol:
-
Cell Seeding: Seed HRP-expressing and wild-type T24 bladder cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of IAA and Cisplatin in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. For the IAA/HRP group, IAA is added to both HRP-expressing and wild-type cells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well.[35]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[35]
-
Absorbance Reading: Incubate for another 4 hours at 37°C.[35] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[36][37][38][39]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[37]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the respective compounds (IAA on HRP-expressing cells, Cisplatin) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant.
In Vivo Efficacy Study Workflow
The following workflow outlines a typical in vivo study to compare these therapies.
Caption: Workflow for a comparative in vivo study.
Conclusion
The comparison between the targeted IAA/HRP GDEPT system and standard Cisplatin chemotherapy highlights a fundamental trade-off in cancer therapy: targeted selectivity versus broad-spectrum potency.
-
IAA/HRP System: This approach offers high theoretical selectivity, with cytotoxicity confined to HRP-expressing tumor cells and their immediate vicinity. This promises a significantly improved safety profile. However, its clinical translation faces hurdles related to the efficiency and safety of gene delivery and optimizing prodrug delivery to the tumor site.[9][16]
-
Cisplatin: As a well-established chemotherapeutic, Cisplatin's efficacy against bladder cancer is proven.[26][27] Its mechanism of inducing DNA damage is potent but non-selective, leading to dose-limiting toxicities that affect patient quality of life.[7][8]
For researchers and drug developers, the IAA/HRP system represents a promising frontier in personalized and targeted oncology. Future work must focus on refining delivery systems to enhance in vivo efficacy. Cisplatin, while a stalwart of current treatment regimens, serves as a crucial benchmark against which these novel therapies must be judged, not only in terms of efficacy but also in their potential to offer a better therapeutic window and improved patient outcomes.
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A Researcher's Guide to the In Vivo Validation of Novel Anti-Inflammatory Compounds: The Case of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
This guide provides a comprehensive framework for the in vivo validation of promising in vitro results, using the novel indole derivative (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid as a representative candidate. The principles and protocols detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals transitioning novel chemical entities from the benchtop to preclinical models.
Introduction: Bridging the In Vitro-In Vivo Translational Gap
The journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging phase in drug discovery. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, they do not recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the systemic immune system, can only be assessed through carefully designed in vivo studies.[1]
This guide will use a hypothetical, yet plausible, in vitro profile for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid (hereafter referred to as Compound X ) to illustrate the logical progression and experimental design required for robust in vivo validation. We will operate under the assumption that initial screening has identified Compound X as a potent and selective inhibitor of IκB kinase β (IKKβ) , a key enzyme in the pro-inflammatory NF-κB signaling pathway.[2][3][4] Deregulated NF-κB activation is a hallmark of many inflammatory diseases, making IKKβ a compelling therapeutic target.[5][6]
Summarizing the In Vitro Profile of Compound X
Before designing any animal study, it is crucial to have a well-characterized in vitro data package. This data informs dose selection, identifies mechanistic biomarkers, and establishes the therapeutic hypothesis. The following table represents a typical summary of initial findings for a promising anti-inflammatory lead compound.
| Parameter | Assay Type | Result for Compound X | Rationale & Significance |
| Target Potency | Recombinant Human IKKβ Kinase Assay | IC50 = 50 nM | Demonstrates direct and potent inhibition of the target enzyme.[2] |
| Kinase Selectivity | Kinome-wide Screening Panel (e.g., 400 kinases) | >200-fold selectivity for IKKβ over other kinases | High selectivity is crucial for minimizing off-target effects and improving the safety profile. |
| Cellular Potency | LPS-stimulated RAW 264.7 Macrophage Assay (TNF-α release) | IC50 = 250 nM | Confirms cell permeability and activity in a relevant cellular context. Inhibition of TNF-α is a key downstream effect of NF-κB pathway blockade.[7][8] |
| Cytotoxicity | RAW 264.7 Cell Viability Assay | CC50 > 50 µM | A large window between cellular potency and cytotoxicity is essential for a viable therapeutic candidate. |
| Mechanism of Action | Western Blot for Phospho-IκBα in stimulated cells | Dose-dependent reduction | Provides direct evidence of target engagement in cells by showing inhibition of the immediate downstream substrate of IKKβ. |
The In Vivo Validation Strategy: From Proof-of-Concept to Disease Modeling
The primary goal of the initial in vivo study is to establish a clear link between drug exposure, target engagement, and a measurable pharmacodynamic (PD) effect. For an anti-inflammatory agent like Compound X, an acute systemic inflammation model is an ideal starting point.
Rationale for Model Selection: The LPS Challenge Model
The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a robust, reproducible, and well-characterized model for acute inflammation.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory response that is heavily dependent on the NF-κB pathway.[11] This makes it an excellent first-line model to test the in vivo efficacy of an IKKβ inhibitor.[10]
Key Advantages:
-
Mechanism-Relevant: The inflammatory cascade is directly linked to the target pathway.[12]
-
Rapid Onset: A strong and measurable cytokine response occurs within hours.[10][13]
-
Translatable Endpoints: Plasma cytokine levels (e.g., TNF-α, IL-6) are common biomarkers in human inflammatory diseases.[13]
Selection of a Comparator Compound
To benchmark the performance of Compound X, a well-established anti-inflammatory agent should be included. Dexamethasone , a potent synthetic glucocorticoid, is an excellent choice.[14] It has a broad mechanism of action that includes suppression of NF-κB signaling and cytokine production, providing a high bar for efficacy.[15][16][17][18]
The NF-κB Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical NF-κB signaling pathway activated by a stimulus like LPS. It highlights the pivotal role of IKKβ and the specific point of intervention for Compound X.
Caption: The NF-κB signaling pathway inhibited by Compound X.
Detailed Experimental Protocol: Acute LPS-Induced Inflammation
This protocol outlines a typical study design. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Experimental Workflow
Caption: Workflow for the acute in vivo proof-of-concept study.
Step-by-Step Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week before the experiment.
-
Housing: Standard specific-pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose) + Saline (i.p.)
-
Group 2: Vehicle Control + LPS (e.g., 1 mg/kg, i.p.)
-
Group 3: Compound X (Low Dose, e.g., 10 mg/kg, p.o.) + LPS
-
Group 4: Compound X (High Dose, e.g., 30 mg/kg, p.o.) + LPS
-
Group 5: Dexamethasone (Positive Control, e.g., 5 mg/kg, p.o.) + LPS
-
-
Procedure:
-
T = -1 hour: Administer the vehicle, Compound X, or Dexamethasone via oral gavage (p.o.).
-
T = 0 hour: Administer LPS (from E. coli O111:B4) or saline via intraperitoneal (i.p.) injection.
-
T = +2 hours: Euthanize mice via CO2 asphyxiation followed by cervical dislocation. This time point typically corresponds to the peak of the TNF-α response.
-
-
Sample Collection:
-
Blood: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C. A small aliquot should be reserved for pharmacokinetic analysis.
-
Tissues: Harvest spleens and livers. Snap-freeze in liquid nitrogen and store at -80°C for subsequent protein analysis.
-
Endpoint Analysis
-
Primary Endpoint (Efficacy): Measure plasma levels of TNF-α and IL-6 using commercially available ELISA kits. This directly assesses the anti-inflammatory effect.
-
Secondary Endpoint (Target Engagement): Prepare protein lysates from spleen tissue. Perform Western blotting to measure the levels of phosphorylated IκBα (p-IκBα) relative to total IκBα. A reduction in p-IκBα indicates that Compound X is hitting its target in vivo.[19][20][21][22]
-
Pharmacokinetics (PK): Analyze plasma samples from T=+2 hours using LC-MS/MS to determine the concentration of Compound X. This is crucial for establishing a PK/PD relationship.[23][24]
Data Presentation and Comparative Analysis
The following tables present hypothetical data to illustrate how results would be summarized and compared.
Table 1: Comparative Efficacy on Plasma Cytokines
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition vs. LPS | Plasma IL-6 (pg/mL) | % Inhibition vs. LPS |
| Vehicle + Saline | - | 50 ± 15 | - | 80 ± 20 | - |
| Vehicle + LPS | 1 | 2500 ± 450 | 0% | 4000 ± 600 | 0% |
| Compound X + LPS | 10 | 1400 ± 300 | 44% | 2300 ± 400 | 43% |
| Compound X + LPS | 30 | 600 ± 150 | 76% | 900 ± 200 | 78% |
| Dexamethasone + LPS | 5 | 450 ± 120 | 82% | 700 ± 150 | 83% |
| Data are presented as Mean ± SEM. % Inhibition is calculated relative to the Vehicle + LPS group. |
Table 2: Target Engagement and Pharmacokinetic Correlation
| Treatment Group | Dose (mg/kg) | Spleen p-IκBα / Total IκBα Ratio | Plasma Conc. of Cmpd X (ng/mL) |
| Vehicle + Saline | - | 0.1 ± 0.05 | Not Detected |
| Vehicle + LPS | 1 | 1.0 ± 0.2 (Normalized) | Not Detected |
| Compound X + LPS | 10 | 0.55 ± 0.1 | 500 ± 90 |
| Compound X + LPS | 30 | 0.20 ± 0.08 | 1800 ± 350 |
| Dexamethasone + LPS | 5 | 0.35 ± 0.1 (Indirect effect) | Not Applicable |
Interpretation and Future Directions
The hypothetical results suggest that Compound X demonstrates dose-dependent in vivo efficacy, significantly reducing the systemic cytokine storm induced by LPS.[13] Crucially, this efficacy correlates with both increasing plasma exposure and direct evidence of target engagement (reduced p-IκBα). At the 30 mg/kg dose, its performance is comparable to the potent steroid Dexamethasone in this acute model.
Next Steps:
-
Dose-Response and PK/PD Modeling: Conduct a full dose-response study to determine an ED50 and model the relationship between plasma concentration and cytokine inhibition.[23][25]
-
Chronic Disease Models: If the acute data is promising, the next logical step is to test Compound X in a more complex, chronic model of inflammation that is more representative of human disease. A good example would be the collagen-induced arthritis (CIA) model in mice or rats, which shares many pathological features with human rheumatoid arthritis.[26][27][28][29][30]
-
Safety and Toxicology: Initiate preliminary safety studies to assess tolerability and identify any potential liabilities.
By following a logical, step-wise approach that tightly links pharmacokinetics, target engagement, and pharmacodynamics, researchers can confidently validate their in vitro findings and make informed decisions about the future development of novel therapeutic candidates like (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
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A Comparative Guide to the Structure-Activity Relationship of Indole Acetic Acid Derivatives as CRTH2 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole acetic acid derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). Intended for researchers, scientists, and drug development professionals, this document synthesizes key findings from seminal literature to offer a comparative perspective on the design and optimization of this important class of anti-inflammatory agents.
Introduction: The CRTH2 Receptor as a Therapeutic Target
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2][3] Its endogenous ligand, prostaglandin D2 (PGD2), is released by activated mast cells and orchestrates the recruitment and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3][4][5] Activation of CRTH2 on these cells induces chemotaxis and the release of pro-inflammatory cytokines, amplifying the allergic response.[4][5] Consequently, antagonizing the CRTH2 receptor presents a compelling therapeutic strategy for the treatment of chronic allergic inflammation.[5]
Indole acetic acid derivatives have emerged as a prominent and successful chemotype for the development of potent and selective CRTH2 antagonists.[6][7] This guide will dissect the critical structural features of these derivatives that govern their antagonist activity, providing a framework for the rational design of novel and improved therapeutic candidates.
The CRTH2 Signaling Pathway
Understanding the signaling cascade initiated by CRTH2 activation is fundamental to appreciating the mechanism of action of its antagonists. Upon binding of PGD2, the CRTH2 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This event triggers a cascade of downstream signaling, including the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mobilization of intracellular calcium. These signaling events ultimately culminate in cellular responses such as chemotaxis, degranulation, and cytokine production. CRTH2 antagonists act by competitively binding to the receptor, thereby preventing PGD2-mediated signaling and the subsequent inflammatory responses.
Caption: CRTH2 receptor signaling cascade and point of antagonist intervention.
Core Pharmacophore and Structure-Activity Relationship (SAR) of Indole Acetic Acid Derivatives
The general pharmacophore for indole acetic acid-based CRTH2 antagonists consists of three key components:
-
An acidic head group: Typically a carboxylic acid, which is essential for binding to the receptor.
-
A central indole scaffold: This provides the core structure and can be modified at various positions to modulate potency and selectivity.
-
A lipophilic tail: Often an aromatic or heteroaromatic moiety, which occupies a hydrophobic pocket in the receptor.
Systematic modifications of these components have elucidated critical SAR insights.
The Indole Scaffold and its Modifications
The indole core is a privileged scaffold in CRTH2 antagonist design. Modifications at several positions have been shown to significantly impact activity:
-
N1-Substitution: The indole nitrogen is a key point for introducing diverse substituents. Early work identified that substitution with a sulfonyl group could lead to potent antagonists.[6][7] More recent efforts have focused on incorporating linkers, such as pyridazine, to connect to other moieties, which has been shown to improve pharmacokinetic properties.[8]
-
C2 and C3 Positions: The acetic acid moiety is typically attached at the C3 position of the indole ring. The length and nature of this acidic side chain are critical for activity. While the acetic acid group is common, other acidic bioisosteres have been explored.
-
Benzene Ring Substituents: Substitution on the benzene portion of the indole ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of fluorine atoms has been a common strategy to enhance metabolic stability and potency.[9][10]
The Lipophilic Tail: Occupying the Hydrophobic Pocket
The nature of the lipophilic tail is a major determinant of antagonist potency. This group interacts with a hydrophobic pocket within the CRTH2 receptor. A wide array of aromatic and heteroaromatic groups have been investigated, with key findings including:
-
Aromatic Systems: Phenyl, naphthyl, and other bicyclic aromatic systems are frequently employed. The substitution pattern on these rings is crucial for optimizing interactions within the binding site.[10]
-
Heteroaromatic Systems: The incorporation of heteroatoms, such as in pyridyl or pyrimidinyl rings, can introduce favorable hydrogen bonding interactions and modulate physicochemical properties. For example, the discovery of ACT-774312 involved the optimization of a 5-chloropyrimidin-2-yl group as part of the lipophilic tail, leading to a substantial improvement in potency.[9]
Comparative Analysis of Key Indole Acetic Acid Derivatives
The evolution of indole acetic acid-based CRTH2 antagonists has led to the development of several notable compounds with varying potencies and pharmacokinetic profiles. The following table provides a comparative summary of key examples.
| Compound | Key Structural Features | In Vitro Potency (IC50, nM) | Key Optimization Insights | Reference |
| Setipiprant (ACT-129968) | Phenylacetic acid derivative with a pyrido[4,3-b]indole core and a 1-naphthoyl group. | ~2.9 (human CRTH2 binding) | Optimization of a phenylacetic acid lead focused on improving potency and oral bioavailability. | [10] |
| (S)-B-1 (ACT-453859) | Tetrahydrocarbazole derivative with a 5-chloropyrimidin-2-yl)(methyl)amino group. | ~0.4 (human CRTH2 binding) | Structural modification of the amide part of setipiprant led to improved potency, especially in the presence of plasma. | [9][10] |
| ACT-774312 | 4-azaindole derivative with a 5-chloropyrimidin-2-yl)(methyl)amino group. | ~0.2 (human CRTH2 binding) | Further lead optimization to overcome a safety issue observed with (S)-B-1 led to this potent and selective follow-up candidate. | [9] |
| Compound 32 (from Diazine Indole Acetic Acids series) | Pyridazine linker between the indole and a substituted phenyl ring. | 1.8 (human CRTH2 binding) | Addition of a linker improved permeability and oral bioavailability compared to earlier compounds in the series. | [8] |
Experimental Protocols for CRTH2 Antagonist Characterization
The evaluation of novel CRTH2 antagonists relies on a suite of in vitro and in vivo assays. The following provides an overview of key experimental workflows.
In Vitro Radioligand Binding Assay
This assay is a fundamental method for determining the binding affinity of a compound for the CRTH2 receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by nonlinear regression analysis.
Caption: Workflow for a CRTH2 radioligand binding assay.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a key cell type in allergic inflammation.
Objective: To assess the functional antagonist activity of a test compound in a physiologically relevant cell type.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
-
Pre-incubation: Pre-incubate the isolated eosinophils with varying concentrations of the test compound.
-
Stimulation: Stimulate the eosinophils with a sub-maximal concentration of PGD2.
-
Fixation: After a short incubation period, fix the cells with paraformaldehyde.
-
Flow Cytometry: Analyze the cell shape change by measuring the forward scatter of the cells using a flow cytometer.
-
Data Analysis: Determine the concentration of the test compound that inhibits the PGD2-induced shape change by 50% (IC50).
Conclusion and Future Perspectives
The indole acetic acid scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective CRTH2 antagonists. The extensive SAR studies have revealed the critical importance of the acidic head group, the indole core, and the lipophilic tail in dictating antagonist activity. The progression from early leads to clinical candidates like setipiprant and the further refined ACT-774312 highlights the power of iterative medicinal chemistry optimization guided by a deep understanding of SAR.[9][10]
Future research in this area will likely focus on fine-tuning pharmacokinetic and pharmacodynamic properties to achieve optimal in vivo efficacy and safety profiles. The exploration of novel heterocyclic core structures and the application of structure-based drug design, aided by the increasing availability of GPCR crystal structures, will undoubtedly pave the way for the next generation of CRTH2 antagonists for the treatment of allergic and inflammatory diseases.[11][12]
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A Comparative Guide to the Removal of Phenolic and Indolic Compounds from Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
The escalating presence of phenolic and indolic compounds in aqueous environments, stemming from industrial effluents and pharmaceutical waste, presents a significant challenge to environmental remediation and water purification efforts. These aromatic organic compounds are not only persistent and toxic but also precursors to harmful disinfection byproducts. This guide provides a comprehensive comparative analysis of prevalent methodologies for the removal of these contaminants, offering insights into the underlying mechanisms, experimental considerations, and performance benchmarks to aid researchers in selecting and optimizing appropriate treatment strategies.
Introduction: The Challenge of Phenolic and Indolic Compound Contamination
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, and indolic compounds, containing an indole functional group, are widely used in the manufacturing of pharmaceuticals, dyes, pesticides, and plastics.[1] Their release into water sources poses a substantial threat to aquatic ecosystems and human health, even at low concentrations.[1][2] The structural stability of these compounds makes them resistant to conventional water treatment processes, necessitating the development and application of more advanced and efficient removal techniques.[3] This guide will delve into a comparative study of three principal methods: Adsorption, Advanced Oxidation Processes (AOPs), and Membrane Filtration.
Comparative Analysis of Removal Methodologies
The selection of an optimal removal technique is contingent upon several factors, including the concentration and type of contaminant, the chemical matrix of the water, operational costs, and desired removal efficiency. This section provides a head-to-head comparison of the three major approaches.
Adsorption: A Surface-Based Separation
Adsorption is a widely employed technique that relies on the mass transfer of soluble contaminants from the liquid phase to the surface of a solid adsorbent.[4] The efficacy of this process is largely dependent on the physicochemical properties of the adsorbent, such as surface area, pore size distribution, and surface functional groups, as well as the properties of the adsorbate (phenolic or indolic compound).[5]
Mechanism: The removal of phenolic and indolic compounds via adsorption can occur through various mechanisms, including:
-
Physisorption: Weak van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the adsorbate and the adsorbent surface.
-
Chemisorption: Formation of chemical bonds (e.g., covalent or ionic bonds) between the adsorbate and the adsorbent.[5]
-
π-π interactions: Stacking interactions between the aromatic rings of the phenolic/indolic compounds and the adsorbent surface (e.g., activated carbon).
-
Ion-exchange: Particularly relevant for ionized phenolic or indolic species, where they exchange with ions present on the adsorbent surface.[5]
Common Adsorbents:
-
Activated Carbon: Possesses a high surface area and a porous structure, making it a highly effective and commonly used adsorbent for a wide range of organic pollutants.[4][6]
-
Bio-adsorbents: Materials derived from agricultural waste (e.g., rice husk, coconut shell) or marine algae offer a cost-effective and sustainable alternative.[7][8][9]
-
Modified Clays and Zeolites: Natural materials that can be chemically modified to enhance their affinity for specific organic compounds.[8][10]
Performance Insights: The adsorption capacity is a critical parameter for evaluating adsorbent performance and is often described by isotherm models such as the Langmuir and Freundlich models.[7][11] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[11] Kinetic studies, often modeled by pseudo-first-order and pseudo-second-order equations, provide insights into the rate of adsorption.[11][12]
Advanced Oxidation Processes (AOPs): Destructive Degradation
AOPs are a class of chemical treatment procedures designed to degrade and mineralize organic pollutants into less harmful substances like carbon dioxide and water.[3] These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.[3][13]
Mechanism: The fundamental principle of AOPs is the generation of •OH radicals, which then attack the aromatic ring of phenolic and indolic compounds. This leads to a series of oxidation reactions, resulting in ring cleavage and the formation of smaller, more biodegradable organic intermediates, and ultimately, complete mineralization.[14]
Common AOPs:
-
Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced by UV irradiation (photo-Fenton).[15]
-
Ozonation: The use of ozone (O₃), a strong oxidant, which can directly react with organic compounds or decompose to form hydroxyl radicals.[16]
-
Photocatalysis: Utilizes semiconductor materials (e.g., TiO₂) that, upon activation by UV or visible light, generate electron-hole pairs, leading to the formation of ROS.[16][17][18] The efficiency of photocatalysis is influenced by factors such as pH, catalyst dosage, and the presence of other substances in the water.[18][19]
-
UV/H₂O₂: The direct photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.[14]
Performance Insights: AOPs can achieve high degradation efficiencies for a broad spectrum of organic pollutants.[15] However, the operational costs can be high due to energy consumption (e.g., UV lamps) and the need for chemical reagents.[15] The formation of potentially toxic byproducts during incomplete mineralization is also a concern that requires careful monitoring.
Membrane Filtration: Size-Exclusion and Physicochemical Interactions
Membrane filtration is a pressure-driven physical separation process that uses a semi-permeable membrane to remove contaminants from water.[20][21] The effectiveness of this technology depends on the membrane's properties (e.g., pore size, material, surface charge) and the characteristics of the target compounds.[22]
Mechanism: The primary removal mechanisms in membrane filtration are:
-
Size Exclusion (Sieving): The most straightforward mechanism, where molecules larger than the membrane pores are retained.[22]
-
Electrostatic Repulsion: Charged membranes can repel ionic phenolic or indolic compounds of the same charge.[22]
-
Adsorption: Contaminants can adsorb onto the membrane surface or within its pores.[22]
Types of Membrane Filtration:
-
Microfiltration (MF) and Ultrafiltration (UF): These have larger pore sizes and are generally not effective for removing dissolved phenolic and indolic compounds on their own.[20][22]
-
Nanofiltration (NF): With smaller pore sizes, NF can effectively remove a significant portion of dissolved organic molecules, including some phenolic and indolic compounds.[22][23]
-
Reverse Osmosis (RO): Possessing the smallest pore sizes, RO is highly effective at removing a wide range of dissolved solutes, including most phenolic and indolic compounds.[20][21]
Performance Insights: Membrane filtration offers a reliable barrier for removing a broad range of contaminants without the addition of chemicals.[24] However, membrane fouling, the accumulation of rejected substances on the membrane surface, is a major operational challenge that can reduce efficiency and increase energy consumption.[24] The capital and operational costs, particularly for high-pressure systems like RO, can also be substantial.[20]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the typical performance of each technology for the removal of phenolic and indolic compounds. The values presented are indicative and can vary significantly based on the specific experimental conditions.
| Technology | Removal Efficiency (%) | Advantages | Disadvantages |
| Adsorption | 80 - 99+ | High efficiency for a wide range of compounds, relatively low cost, potential for adsorbent regeneration.[4][12] | Adsorbent saturation requires regeneration or disposal, potential for competitive adsorption. |
| Advanced Oxidation Processes | 90 - 99+ | Rapid degradation, potential for complete mineralization, effective for a broad spectrum of compounds.[13][16] | High operational costs (energy, chemicals), potential formation of toxic byproducts.[15] |
| Membrane Filtration (NF/RO) | 80 - 99+ | High removal of a wide range of contaminants, no chemical addition required.[21][22] | Membrane fouling, high capital and operational costs, produces a concentrated waste stream.[20][24] |
Experimental Protocols
This section provides standardized, step-by-step methodologies for evaluating the performance of each removal technique in a laboratory setting.
Batch Adsorption Experiment
This protocol is designed to determine the adsorption capacity of a given adsorbent for a specific phenolic or indolic compound.[25][26]
Objective: To construct an adsorption isotherm and determine the equilibrium time.
Materials:
-
Stock solution of the target phenolic or indolic compound
-
Adsorbent material
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)[27]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target compound with known concentrations.
-
Adsorbent Dosing: Accurately weigh a fixed amount of the adsorbent and add it to a series of flasks.
-
Adsorption Process: Add a known volume of the standard solutions to each flask. Adjust the pH of the solutions to the desired value. Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time.[11][28]
-
Sample Collection and Analysis: At various time intervals, withdraw a sample from each flask. Separate the adsorbent from the solution by centrifugation or filtration. Analyze the concentration of the target compound in the supernatant/filtrate using a suitable analytical method.[6]
-
Data Analysis: Calculate the amount of compound adsorbed per unit mass of adsorbent at equilibrium (qe) and plot it against the equilibrium concentration (Ce) to generate the adsorption isotherm. Plot the amount of compound adsorbed over time to determine the equilibrium time.
Photocatalytic Degradation Experiment
This protocol outlines the procedure for evaluating the efficiency of a photocatalyst in degrading a phenolic or indolic compound under UV or visible light irradiation.[29]
Objective: To determine the degradation rate and efficiency of a photocatalyst.
Materials:
-
Photocatalyst (e.g., TiO₂)
-
Photoreactor equipped with a UV or visible light source
-
Stock solution of the target compound
-
Magnetic stirrer
-
Analytical instrument for concentration measurement
Procedure:
-
Catalyst Suspension: Disperse a known amount of the photocatalyst in a specific volume of the target compound solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the compound.
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment.
-
Sample Collection and Analysis: At regular time intervals, collect aliquots from the reactor. Remove the photocatalyst particles by filtration or centrifugation. Analyze the concentration of the target compound in the clear solution.
-
Data Analysis: Plot the concentration of the target compound as a function of irradiation time to determine the degradation kinetics. Calculate the degradation efficiency at different time points.
Visualization of Workflows
Experimental Workflow for Batch Adsorption Study
Caption: Workflow for a typical batch adsorption experiment.
Comparative Framework for Removal Technologies
Caption: Key aspects of the three primary removal technologies.
Conclusion and Future Perspectives
The removal of phenolic and indolic compounds from aqueous media is a critical area of research with significant environmental and health implications. Adsorption, Advanced Oxidation Processes, and Membrane Filtration each offer distinct advantages and disadvantages. Adsorption is a robust and often cost-effective method, particularly with the use of low-cost bio-adsorbents. AOPs provide a destructive pathway for contaminant removal, leading to mineralization, but at a higher operational cost. Membrane filtration offers a reliable physical barrier but is susceptible to fouling and can be energy-intensive.
Future research should focus on the development of hybrid systems that combine the strengths of these different technologies. For instance, integrating adsorption with AOPs could enhance overall removal efficiency and reduce treatment time. Similarly, using AOPs as a pre-treatment for membrane filtration could mitigate membrane fouling. The development of novel, highly selective, and regenerable adsorbents, as well as more energy-efficient AOPs and fouling-resistant membranes, will be crucial in advancing the field of water purification and ensuring the safety of our water resources.
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Membrane Filtration in Water: Improving Purity and Efficiency. Water & Wastewater. (2024). [Link]
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Removal of Contaminants from Water by Membrane Filtration: A Review. (2022). PMC - NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
Disclaimer: This document provides disposal guidance based on the known hazards of the compound's constituent functional groups: an indole core, a thioether (sulfanyl) linkage, and a carboxylic acid moiety. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, which are the ultimate authority for waste disposal.
Part 1: Foundational Hazard Assessment
The proper disposal procedure for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid presents a combination of hazards that dictate its handling and disposal pathway.
-
Corrosivity: The presence of the acetic acid functional group renders the molecule acidic. Concentrated acetic acid is highly corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] This property classifies the compound as a corrosive hazardous waste .
-
Toxicity & Biological Activity: The indole nucleus is a common scaffold in biologically active molecules, including many pharmaceuticals and natural products.[5] Indole itself is classified as a toxic compound. Given this, (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid must be presumed to have potential biological effects and toxicity, warranting its classification as toxic hazardous waste .
-
Environmental Hazard: Due to its complex organic structure containing nitrogen and sulfur, its breakdown in the environment is not readily predictable. Such compounds can be harmful to aquatic life. Therefore, it must be prevented from entering waterways.[6][7]
-
Reactivity: While not pyrophoric or explosive, the carboxylic acid group can react exothermically with bases. It is also prudent to avoid contact with strong oxidizing agents, which can react with the indole and thioether moieties.
Table 1: Hazard Profile Summary
| Hazard Classification | Responsible Functional Group | Primary Risk & Rationale |
| Corrosive | Carboxylic Acid (-COOH) | Causes severe skin, eye, and respiratory tract burns upon contact.[1][2][3][8] |
| Toxic | Indole Ring | Indole derivatives are often biologically active and can be toxic if ingested, inhaled, or absorbed.[5] |
| Environmental Hazard | Entire Molecule | Potential to harm aquatic organisms; contains heteroatoms (N, S) that can contribute to pollution. |
| Reactive (Conditional) | Carboxylic Acid, Thioether | Reacts with bases. May react with strong oxidizing agents. Segregation from incompatibles is critical. |
Part 2: Pre-Disposal Safety Protocols & Required PPE
Before handling the compound for disposal, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This is a non-negotiable aspect of laboratory safety.
Engineering Controls
All handling and preparation for disposal of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dusts.[6][9][10] The workspace should be equipped with an accessible eyewash station and safety shower.[9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the identified hazards.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Required Equipment | Standard & Justification |
| Eyes/Face | Chemical safety goggles AND a face shield | Provides maximum protection against splashes of corrosive material.[1][3][8][9] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact and absorption. Always check glove integrity before use.[1][3] |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from splashes and contamination.[9] |
| Respiratory | None required if handled in a fume hood | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator is necessary.[9] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization & Classification
Based on the hazard assessment, waste (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid is classified as Hazardous Chemical Waste . It exhibits the EPA hazardous waste characteristics of Corrosivity and likely Toxicity .[11]
Step 2: Waste Collection & Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) bottle with a screw-on cap. The container must be clean, dry, and in good condition.
-
Segregate the Waste:
-
DO NOT mix this waste with any other waste streams, especially bases, oxidizing agents, or aqueous solutions, unless specifically directed by your EHS department.
-
Collect solids and concentrated solutions separately from dilute solutions if applicable.
-
Step 3: Proper Labeling
The waste container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "(1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid"
-
An accurate list of the container's contents and their approximate percentages.
-
The specific hazard characteristics: "Corrosive, Toxic"
-
The date of initial waste accumulation.
-
The name and contact information of the generating researcher/laboratory.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
Step 5: Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a collection.[13]
-
Under no circumstances should this chemical be disposed of down the drain. [6][8] Drain disposal of such organic acids is a violation of environmental regulations and can damage plumbing infrastructure.
Caption: Disposal workflow for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Part 4: Emergency Spill Management
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
Small Spills (less than 50 mL, contained within a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Maintain PPE: Ensure you are wearing the full PPE outlined in Table 2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial acid spill kit.[6][9] Do not use paper towels or other combustible materials.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container using spark-proof tools.[9]
-
Decontaminate: Clean the spill area with a suitable decontamination solution (as recommended by your EHS department), followed by soap and water.
-
Report: Inform your supervisor and EHS office of the spill, even if cleaned up without incident.
Large Spills (greater than 50 mL or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Alert all nearby personnel and activate the nearest fire alarm if there is any risk of fire or exposure to others.
-
CALL FOR HELP: From a safe location, call your institution's emergency response number and/or 911. Provide the chemical name, location, and approximate quantity of the spill.
-
ISOLATE: Prevent unauthorized personnel from entering the area.
-
DO NOT attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Caption: Decision logic for spill response procedures.
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Comprehensive Safety and Handling Guide for (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. As a compound integrating an indole nucleus, a thioglycolic acid moiety, and an acetic acid group, it necessitates a cautious approach, drawing upon the known hazards of its constituent chemical classes. This document is intended for researchers, scientists, and professionals in drug development and is designed to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Hazard Profile
-
Corrosivity: Both acetic acid and thioglycolic acid are corrosive and can cause severe skin burns and eye damage.[1][2][3] It is therefore critical to handle (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid with the assumption that it is corrosive.
-
Irritation: Thioglycolic acid is a known skin and eye irritant.[1] Vapors or dusts of the compound may also cause respiratory tract irritation.[4][5]
-
Flammability: Acetic acid is a flammable liquid and vapor.[2] While the overall flammability of the target compound is unknown, it is wise to avoid open flames and other ignition sources during handling.[3]
-
Toxicity: The toxicological properties of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid have not been fully investigated.[6] However, related compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid. The following table summarizes the recommended PPE, with explanations for each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Impervious gloves such as butyl rubber, neoprene, or Viton.[7] | To prevent skin contact with the potentially corrosive and irritating compound. |
| Eye Protection | Chemical safety goggles and a face shield.[8] | To protect the eyes from splashes and vapors that could cause severe damage. |
| Body Protection | Acid-resistant lab coat or overalls.[8] An impervious apron may also be necessary for larger quantities. | To protect the skin from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside of a fume hood or if dusts or aerosols can be generated.[7][8] | To prevent inhalation of potentially harmful vapors or dusts. |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.
Engineering Controls
-
Always handle (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and potential ignition sources.[11]
-
Dispensing: When transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation. If handling a solution, use a calibrated pipette or a similar device to ensure accurate measurement and minimize the risk of spills.
-
During Use: Keep all containers of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid tightly closed when not in use to prevent the release of vapors.[9][12] Avoid contact with skin and eyes, and do not inhale any dust or vapors.[7]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[8][11] Decontaminate all work surfaces and equipment used.[10]
Storage
-
Store (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid in a cool, dry, and well-ventilated area.[1][13]
-
Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[1][3][5]
Spill Management and Disposal Plan
A clear and practiced plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response
-
Minor Spills: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain and absorb the substance.[7][13] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][13]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response personnel.[7]
Waste Disposal
-
Containerization: All waste containing (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid, including contaminated PPE and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[13][14]
-
Neutralization (for dilute aqueous waste): If local regulations permit, very dilute aqueous solutions may be neutralized with a suitable base such as sodium bicarbonate.[13][14] This should only be performed by trained personnel in a well-ventilated area, with careful monitoring of the pH.[13][14]
-
Professional Disposal: For concentrated waste or solid material, arrange for pick-up and disposal by a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in regular trash.[14]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
Caption: A flowchart outlining the essential steps for the safe handling of (1-Ethyl-1H-indol-3-ylsulfanyl)-acetic acid.
References
- Protective Measures of Thioglycolic Acid - Qingdao LNT Chemical Co., LTD. (2024-05-09).
- How to Dispose of Acetic Acid - Lab Alley.
- Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. (2024-11-26).
- Thioglycolic Acid: Properties, Applications, and Benifits - Alpha Chemical Co. (2023-05-25).
- THIOGLYCOLIC ACID 99% - Sdfine.
- Safety Data Sheet: Acetic acid - Carl ROTH.
- How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone - YouTube. (2025-06-30).
- Thioglycolic acid - NIOSH Pocket Guide to Chemical Hazards - CDC.
- Thioglycolic acid - Santa Cruz Biotechnology.
- Glacial Acetic Acid.
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-13).
- SAFETY DATA SHEET - Fisher Scientific.
- Acetic Acid MSDS.
- Material Safety Data Sheet.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
- Safety Data Sheet - Fisher Scientific. (2015-03-19).
- Acetic acid - SAFETY DATA SHEET.
- SAFETY DATA SHEET Acetic acid 99.85%.
Sources
- 1. alphachem.biz [alphachem.biz]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. uwm.edu [uwm.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Thioglycolic acid [cdc.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Protective Measures of Thioglycolic Acid-Qingdao LNT Chemical Co., LTD. [en.lntchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. fishersci.ca [fishersci.ca]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. laballey.com [laballey.com]
- 14. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
